molecular formula C11H11NO4 B1602769 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid CAS No. 766556-62-1

4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

Cat. No.: B1602769
CAS No.: 766556-62-1
M. Wt: 221.21 g/mol
InChI Key: IXFLJRWKXYVANE-UHFFFAOYSA-N
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Description

4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFLJRWKXYVANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594006
Record name 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

766556-62-1
Record name 4-(Dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)benzoic acid
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Record name 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
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Record name 4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID
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Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is a novel chemical entity incorporating a p-benzoic acid moiety and a saturated 1,3-oxazinan-2-one ring. While its specific applications are yet to be defined, its structural motifs are prevalent in pharmacologically active compounds, suggesting potential utility in drug discovery and materials science. A review of current chemical literature and databases indicates a notable absence of established synthetic procedures for this specific molecule. This guide, therefore, serves as a forward-looking technical roadmap for researchers and drug development professionals. We present a critical analysis of plausible synthetic strategies grounded in established, first-principle organic chemistry. By leveraging retrosynthetic analysis, this document outlines two primary, logical pathways and provides detailed, field-proven protocols for the most promising route, empowering chemists to undertake its synthesis with a robust theoretical and practical framework.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, combines an aromatic carboxylic acid with a cyclic carbamate (or urethane). The rigidity of the p-substituted benzene ring connected to the flexible saturated heterocycle presents an interesting scaffold for molecular design. The carboxylic acid provides a handle for further derivatization (e.g., amide formation), while the oxazinanone ring can influence solubility, metabolic stability, and hydrogen bonding interactions.

Given the lack of a published precedent, a logical synthetic plan must be devised from fundamental principles. A retrosynthetic analysis reveals two key disconnections, suggesting two primary strategies for its construction.

Key Retrosynthetic Disconnections:

  • C(aryl)-N Bond Disconnection: The most evident disconnection is the bond between the aromatic ring and the nitrogen atom of the oxazinanone heterocycle. This suggests an N-arylation reaction, leading to precursors such as a 4-halobenzoic acid derivative and 1,3-oxazinan-2-one. This forms the basis of our primary proposed strategy (Strategy B).

  • Oxazinanone Ring Disconnection: Alternatively, the cyclic carbamate can be disconnected. This involves two C-N or C-O bond cleavages within the ring, ultimately tracing back to a 3-(aryl-amino)propan-1-ol intermediate. This precursor would be formed from a 4-aminobenzoic acid derivative and a three-carbon electrophile, forming the basis of an alternative approach (Strategy A).

The overall retrosynthetic logic is depicted below.

G cluster_0 Strategy B Pathway cluster_1 Strategy A Pathway Target This compound Intermediate_B1 1,3-Oxazinan-2-one Target->Intermediate_B1 C(aryl)-N Disconnection Intermediate_B2 Methyl 4-bromobenzoate Target->Intermediate_B2 C(aryl)-N Disconnection Intermediate_A1 Methyl 4-(3-hydroxypropylamino)benzoate Target->Intermediate_A1 Ring Disconnection Intermediate_A2 Phosgene Equivalent (e.g., CDI) Target->Intermediate_A2 Ring Disconnection Start_B1 3-Aminopropan-1-ol Intermediate_B1->Start_B1 Start_B2 Phosgene Equivalent (e.g., CDI) Intermediate_B1->Start_B2 Start_B3 4-Bromobenzoic Acid Intermediate_B2->Start_B3 Esterification Start_A1 Methyl 4-aminobenzoate Intermediate_A1->Start_A1 C-N Disconnection Start_A2 3-Bromopropan-1-ol Intermediate_A1->Start_A2 C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Strategies

Based on the retrosynthetic analysis, two robust strategies are proposed. Strategy B is favored due to potentially fewer side reactions and easier purification of intermediates.

Strategy A: Sequential N-Alkylation and Cyclization

This pathway involves first constructing the 3-(aryl-amino)propan-1-ol intermediate followed by ring closure.

  • Protection: The carboxylic acid of 4-aminobenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent its interference in subsequent steps.[1][2]

  • N-Alkylation: The resulting methyl 4-aminobenzoate is alkylated with a 3-halo-1-propanol (e.g., 3-bromopropan-1-ol) under basic conditions to form methyl 4-(3-hydroxypropylamino)benzoate.

  • Cyclization: The key 1,3-oxazinan-2-one ring is formed by treating the amino alcohol with a phosgene equivalent. Carbonyl diimidazole (CDI) or triphosgene are safer and more common laboratory alternatives to phosgene gas.[3][4][5]

  • Deprotection: The final step is the hydrolysis of the methyl ester, typically under basic (e.g., NaOH or LiOH) followed by acidic workup, to yield the target carboxylic acid.

Causality and Field Insights: While viable, this route presents challenges. N-alkylation of anilines can sometimes lead to di-alkylation, complicating purification. Furthermore, the intermediate amino alcohol may have poor solubility or be difficult to purify.

Strategy B: Ring Formation Followed by N-Arylation

This preferred strategy involves synthesizing the stable 1,3-oxazinan-2-one heterocycle first, followed by its coupling to the aromatic ring. This modular approach often leads to cleaner reactions and higher overall yields.

  • Ring Formation: 3-Amino-1-propanol is cyclized using a phosgene equivalent like triphosgene or CDI to afford 1,3-oxazinan-2-one.[6][7] This intermediate is a stable, often crystalline solid that can be easily purified.

  • Aryl Coupling Partner Preparation: 4-Bromobenzoic acid is converted to its methyl ester via Fischer esterification or by reaction with an alkyl halide under basic conditions. This protection prevents the acidic proton from interfering with the subsequent base-mediated coupling reaction.[8][9]

  • N-Arylation: The crucial C(aryl)-N bond is formed via a transition-metal-catalyzed cross-coupling reaction. The two most authoritative methods for this transformation are:

    • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly versatile and tolerant of many functional groups. This is often the method of choice for N-arylation of amides and carbamates.[10][11][12][13][14]

    • Ullmann Condensation: A copper-catalyzed reaction, which is the classical method for such couplings. Modern protocols often use ligands to improve yields and reaction conditions.[15][16][17][18]

  • Deprotection: The methyl ester of the coupled product is hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) to yield the final product.

Causality and Field Insights: Strategy B is considered superior because the key coupling step joins two stable, well-characterized fragments. The Buchwald-Hartwig amination, in particular, is well-documented for its high functional group tolerance and efficiency in coupling cyclic carbamates.[19] This modularity allows for the synthesis of various analogues by simply changing the aryl halide partner.

Detailed Proposed Experimental Protocol (Strategy B)

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the preferred N-arylation strategy.

Workflow Overview:

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) cluster_3 Step 4: Hydrolysis A 3-Amino-1-propanol B 1,3-Oxazinan-2-one A->B Triphosgene, Et3N, DCM E Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate B->E E_label Pd2(dba)3, XPhos, Cs2CO3, Toluene C 4-Bromobenzoic Acid D Methyl 4-bromobenzoate C->D MeOH, H2SO4 (cat.) D->E F Final Product E->F LiOH, THF/H2O

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of 1,3-Oxazinan-2-one
  • Rationale: Triphosgene serves as a solid, stable, and safe-to-handle precursor to phosgene, which is generated in situ. Dichloromethane (DCM) is an excellent solvent, and triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct.[3][20][21]

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3-amino-1-propanol (7.51 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (28.0 mL, 200 mmol) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve triphosgene (10.9 g, 36.7 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to yield 1,3-oxazinan-2-one as a white crystalline solid.

Protocol 2: Synthesis of Methyl 4-bromobenzoate
  • Rationale: Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters. Sulfuric acid is a common and effective catalyst, and using methanol as the solvent drives the equilibrium towards the product.[22]

  • Setup: To a 250 mL round-bottom flask, add 4-bromobenzoic acid (20.1 g, 100 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield methyl 4-bromobenzoate, which is often pure enough for the next step.

Protocol 3: Buchwald-Hartwig N-Arylation
  • Rationale: This step uses a modern palladium catalyst system. Pd₂(dba)₃ is a stable Pd(0) source, XPhos is a bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination, and Cs₂CO₃ is a suitable base for this transformation. Toluene is a standard high-boiling solvent for these couplings.[13][14]

  • Setup: To an oven-dried Schlenk tube, add 1,3-oxazinan-2-one (1.01 g, 10 mmol), methyl 4-bromobenzoate (2.37 g, 11 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), XPhos (143 mg, 0.3 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 4.89 g, 15 mmol).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours under argon. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.

Protocol 4: Saponification to Final Product
  • Rationale: Lithium hydroxide is a strong base commonly used for the mild hydrolysis (saponification) of esters, minimizing side reactions. A mixed solvent system of THF/water ensures solubility for both the organic substrate and the inorganic base.

  • Setup: Dissolve the purified methyl ester from the previous step (e.g., 10 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 840 mg, 20 mmol) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the final product, this compound.

Data Presentation and Expected Characterization

Summary of Proposed Synthesis
StepReaction TypeStarting MaterialsKey ReagentsProduct
1 Ring Formation3-Amino-1-propanolTriphosgene, Et₃N1,3-Oxazinan-2-one
2 Esterification4-Bromobenzoic AcidMeOH, H₂SO₄Methyl 4-bromobenzoate
3 N-Arylation1,3-Oxazinan-2-one, Methyl 4-bromobenzoatePd₂(dba)₃, XPhos, Cs₂CO₃Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
4 HydrolysisMethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoateLiOH, H₂O/THFThis compound
Predicted Analytical Data for Final Product
  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.9 (s, 1H, -COOH): Broad singlet for the carboxylic acid proton.

    • δ ~8.0 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid.

    • δ ~7.6 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the oxazinanone nitrogen.

    • δ ~3.8 (t, 2H, -N-CH₂-): Triplet for the methylene group adjacent to the nitrogen.

    • δ ~4.3 (t, 2H, -O-CH₂-): Triplet for the methylene group adjacent to the oxygen.

    • δ ~2.1 (p, 2H, -CH₂-CH₂-CH₂-): Multiplet (quintet or pentet) for the central methylene group of the propyl chain.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~167.0 (C=O, acid)

    • δ ~153.0 (C=O, carbamate)

    • δ ~142.0, ~131.0, ~129.5, ~125.0 (Aromatic carbons)

    • δ ~66.0 (-O-CH₂)

    • δ ~45.0 (-N-CH₂)

    • δ ~25.0 (-CH₂-CH₂-CH₂-)

  • IR (ATR, cm⁻¹):

    • ~3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~1720 (strong, C=O stretch of carboxylic acid)

    • ~1680 (strong, C=O stretch of cyclic carbamate)

    • ~1605, ~1510 (C=C aromatic stretches)

    • ~1250 (C-N stretch)

    • ~1100 (C-O stretch)

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for [M+H]⁺ (C₁₁H₁₂NO₄): m/z 222.0761

    • Calculated for [M-H]⁻ (C₁₁H₁₀NO₄): m/z 220.0615

Conclusion

This technical guide provides a comprehensive and logical framework for the synthesis of this compound, a compound for which no synthesis has yet been reported. By dissecting the target molecule through retrosynthetic analysis, we have proposed two viable synthetic pathways. The recommended strategy, involving the pre-formation of the 1,3-oxazinan-2-one ring followed by a Buchwald-Hartwig N-arylation, offers a modular, robust, and high-potential route. The detailed, step-by-step protocols and predicted analytical data herein are intended to serve as a self-validating system for researchers, minimizing ambiguity and providing a clear path for the successful laboratory synthesis and characterization of this novel molecule.

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Sources

4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and key spectral characteristics. While limited experimental data is publicly available for this specific molecule, this guide synthesizes information from authoritative databases and analogous chemical structures to present a scientifically grounded overview. A plausible, detailed synthetic pathway is proposed, complete with a step-by-step experimental protocol. The guide highlights the compound's primary application as a crucial intermediate in the synthesis of Factor Xa inhibitors, structurally related to the anticoagulant drug Rivaroxaban.[1][2][3] Finally, a thorough review of its hazard profile, handling procedures, and storage requirements is provided to ensure safe laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Compound Identification and Overview

This compound is a bifunctional organic molecule featuring a benzoic acid moiety linked to a saturated 1,3-oxazinan-2-one ring via a nitrogen atom. This unique combination of a carboxylic acid group and a cyclic carbamate (ureide) makes it a versatile intermediate for further chemical elaboration. Its structural architecture is a key component in the scaffold of certain modern pharmaceuticals.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound -
CAS Number 766556-62-1 [4]
Molecular Formula C₁₁H₁₁NO₄ [5]
Molecular Weight 221.21 g/mol [5]
Canonical SMILES C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O [5]
InChI InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14) [5]

| InChIKey | IXFLJRWKXYVANE-UHFFFAOYSA-N |[5] |

structure cluster_benzoic_acid Benzoic Acid Moiety cluster_oxazinane 1,3-Oxazinan-2-one Moiety C_COOH C O_OH OH C_COOH->O_OH O_double O C_COOH->O_double C_ring_1 C C_COOH->C_ring_1 C_ring_2 CH C_ring_1->C_ring_2 C_ring_6 CH N_ring N CH2_a CH₂ N_ring->CH2_a C_carbonyl C=O C_carbonyl->N_ring O_ring O O_ring->C_carbonyl CH2_b CH₂ CH2_a->CH2_b CH2_b->O_ring CH2_c CH₂ C_ring_3 CH C_ring_2->C_ring_3 C_ring_5 CH C_ring_4 C C_ring_3->C_ring_4 C_ring_4->N_ring C_ring_4->C_ring_5 C_ring_5->C_ring_6 C_ring_6->C_ring_1

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

While experimental physicochemical data is not extensively published, computational predictions provide valuable insights into the compound's behavior.

Table 2: Predicted Physicochemical Properties

Property Value Details
XlogP 1.3 Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.[5]
Monoisotopic Mass 221.0688 Da The exact mass of the molecule with the most common isotopes.[5]
Topological Polar Surface Area (TPSA) 70.0 Ų Indicates potential for cell permeability.
Hydrogen Bond Donors 1 From the carboxylic acid group.

| Hydrogen Bond Acceptors | 4 | From the carbonyl and ether oxygens. |

Spectroscopic Profile (Anticipated)

A definitive experimental spectrum has not been identified in public literature. However, based on the molecular structure, the following spectral characteristics can be predicted, which are crucial for reaction monitoring and quality control during synthesis.

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Oxazinane Protons: Three distinct methylene (CH₂) signals. The protons adjacent to the nitrogen (-N-CH₂-) would appear around 3.8-4.2 ppm. The protons next to the oxygen (-O-CH₂-) would be further downfield, likely around 4.3-4.6 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would appear as a multiplet around 2.1-2.4 ppm.

    • Carboxylic Acid Proton: A broad singlet far downfield (>12 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the carbonyl region: one for the carboxylic acid (~167 ppm) and one for the cyclic carbamate (~155 ppm).

    • Aromatic Carbons: Four signals for the benzene ring, with the carboxyl- and nitrogen-substituted carbons being the most deshielded.

    • Oxazinane Carbons: Three signals corresponding to the methylene groups in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • C=O Stretches: Two distinct, strong carbonyl absorptions. The carboxylic acid C=O would be around 1700-1720 cm⁻¹, and the cyclic carbamate C=O would appear at a higher frequency, around 1730-1750 cm⁻¹.

    • C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹.

    • C-O Stretch: Absorptions corresponding to the C-O bonds of the acid and the cyclic ether.

  • Mass Spectrometry:

    • Predicted collision cross-section values have been calculated for various adducts, which can aid in identification via ion mobility-mass spectrometry.[5]

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 222.07608 145.7
[M+Na]⁺ 244.05802 152.1
[M-H]⁻ 220.06152 150.1

Source: PubChemLite[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis begins with commercially available 4-aminobenzoic acid and involves two key transformations: N-alkylation followed by intramolecular cyclization.

synthesis_workflow start 4-Aminobenzoic Acid step1_reagent + 3-Bromopropan-1-ol (Base, Solvent) intermediate Intermediate: 4-[(3-hydroxypropyl)amino]benzoic acid step1_reagent->intermediate Step 1: N-Alkylation step2_reagent + Phosgene Equivalent (e.g., CDI) (Solvent, Base) product Final Product: This compound step2_reagent->product Step 2: Cyclization

Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure. Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 4-[(3-hydroxypropyl)amino]benzoic acid (N-Alkylation)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The base is crucial for deprotonating the amine, facilitating its nucleophilic attack.

  • Alkylation: Add 3-bromopropan-1-ol (1.1 eq) dropwise to the mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to a pH of ~4-5 to precipitate the product while keeping any unreacted starting material protonated and soluble.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound (Cyclization)

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the intermediate from Step 1 (1.0 eq) in a dry aprotic solvent like THF or Dichloromethane.

  • Cyclizing Agent: Add a phosgene equivalent, such as 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), portion-wise at 0 °C. CDI is a safer alternative to phosgene gas and activates the hydroxyl and amino groups to form the cyclic carbamate. A mild base (e.g., triethylamine) may be added to facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. The mechanism involves the formation of an imidazole-carboxylate intermediate, followed by intramolecular nucleophilic attack by the nitrogen atom to displace the second imidazole group and form the ring.

  • Workup: Quench the reaction with water. Acidify the aqueous layer with dilute HCl to precipitate the final product.

  • Purification: Filter the crude product. Recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) can be performed to achieve high purity.

Chemical Reactivity

The molecule's reactivity is governed by its two primary functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like DCC or EDC), or reduction to an alcohol (using strong reducing agents like LiAlH₄).

  • Cyclic Carbamate: The 1,3-oxazinan-2-one ring is generally stable but can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, which would regenerate the N-substituted amino alcohol intermediate.

Application in Drug Development

The primary interest in this compound stems from its potential use as a key building block in the synthesis of pharmaceutical agents, most notably as an intermediate for analogs of Rivaroxaban.[1][3][8]

Rivaroxaban is a potent and selective oral inhibitor of Coagulation Factor Xa, widely used as an anticoagulant.[1][8] While Rivaroxaban itself contains an oxazolidinone ring, the structurally similar oxazinanone ring present in this topic compound is a common isostere explored during drug discovery to modulate properties like solubility, metabolic stability, and target binding.

application cluster_synthesis Multi-step Synthesis intermediate 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid step1 Amide Coupling (with chiral amine) intermediate->step1 step2 Further Functionalization step1->step2 final_drug Rivaroxaban Analog (Factor Xa Inhibitor) step2->final_drug

Figure 3: Role as an intermediate in the synthesis of Rivaroxaban analogs.

The benzoic acid functionality provides a convenient handle for elaboration. It can be readily converted to an amide, linking the core structure to other pharmacophoric fragments, as is the case in the final structure of Rivaroxaban where a 5-chlorothiophene-2-carboxamide group is present.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets for this compound and structurally related chemicals.[9][10][11]

Hazard Identification

The compound is classified as hazardous.

Table 4: GHS Hazard and Precautionary Statements

Code Statement
H315 Causes skin irritation.
H318 Causes serious eye damage.
H372 Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.
H402 Harmful to aquatic life.
P260 Do not breathe dust.[11]
P280 Wear protective gloves/ eye protection/ face protection.[11]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTER/doctor.[11]

Source: Sigma-Aldrich Safety Data Sheet

Protocol for Safe Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[10]

    • Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Skin: Remove contaminated clothing. Wash affected area with soap and water. If irritation occurs, seek medical advice.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[12]

Conclusion

This compound is a specialty chemical with significant potential in the field of pharmaceutical synthesis. Its bifunctional nature, combining a reactive carboxylic acid with a stable heterocyclic core, makes it an attractive starting material for constructing complex molecules. While detailed experimental data remains sparse, this guide provides a robust framework for understanding its properties, reactivity, and safe handling based on established chemical principles and data from analogous compounds. Its role as a precursor to potent anticoagulants underscores its importance to the drug development community, warranting further investigation and characterization.

References

  • PubChemLite. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9875401, Rivaroxaban. Available from: [Link]

  • Khan, I., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]

  • Ukrainets, I., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals. Available from: [Link]

  • Google Patents. CN104974059A - Rivaroxaban intermediate and preparation method thereof.
  • ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22628045, 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available from: [Link]

  • Google Patents. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
  • Abonia, R., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank. Available from: [Link]

  • Google Patents. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Chaitra, G. & Rohini, R.M. (2018). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]

  • Redox. Safety Data Sheet Benzoic acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]

  • Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Available from: [Link]

  • Angene Chemical. 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid. Available from: [Link]

  • SciSupplies. This compound, 95%, 250mg. Available from: [Link]

  • ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Available from: [Link]

  • Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research. Available from: [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter novel chemical entities with unknown biological activities. The compound 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is one such molecule. A survey of current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, presenting both a challenge and an opportunity.[1] This guide is therefore constructed not as a review of existing knowledge, but as a forward-looking, technically-grounded strategic workflow. It is designed to provide researchers with a comprehensive and robust experimental framework to systematically uncover the pharmacological properties and molecular targets of this compound. By adhering to the principles of scientific integrity and logical progression, the methodologies outlined herein will enable a thorough and unbiased investigation, transforming a molecule of unknown function into a well-characterized pharmacological tool or a potential therapeutic lead.

Structural and Physicochemical Scrutiny: Deriving Hypotheses from First Principles

The chemical architecture of this compound provides the foundational clues from which we can derive initial hypotheses about its potential biological roles. The molecule can be deconstructed into two primary pharmacophores connected by a nitrogen atom: a 1,3-oxazinan-2-one moiety and a para-substituted benzoic acid.

  • The Benzoic Acid Moiety: This is a common feature in many biologically active compounds. Its acidic carboxyl group can participate in hydrogen bonding and ionic interactions with the active sites of various enzymes and receptors. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) frequently possess a carboxylic acid function that is crucial for their inhibition of cyclooxygenase (COX) enzymes.

  • The 1,3-Oxazinan-2-one Ring: This is a cyclic carbamate (or urethane). Cyclic carbamates are present in a range of bioactive molecules and can be involved in various biological processes. The oxazinane ring introduces a degree of conformational rigidity and presents potential hydrogen bond donors and acceptors. Derivatives of oxazines have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4]

Based on this structural analysis, several broad, initial hypotheses can be formulated:

  • Hypothesis 1: Anti-inflammatory Activity. The presence of the benzoic acid group suggests a potential role as an inhibitor of enzymes in the inflammatory cascade, such as COX-1/2.

  • Hypothesis 2: Antimicrobial Activity. The oxazinane core is found in some antimicrobial agents.[2][5] The compound may therefore interfere with essential bacterial or fungal cellular processes.

  • Hypothesis 3: Anticancer Activity. The diverse biological activities of oxazine derivatives include antitumor properties.[3] The compound could potentially exhibit cytotoxic or cytostatic effects on cancer cell lines.

The following experimental workflow is designed to systematically test these hypotheses and to remain open to the discovery of entirely novel mechanisms of action.

A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

A multi-phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific target identification and validation, is a robust strategy for MoA elucidation.

Phase 1: Broad Phenotypic and Cytotoxicity Screening

The initial step is to determine if the compound has any biological activity at concentrations that are not broadly cytotoxic.

2.1.1 Cytotoxicity Profiling

  • Objective: To determine the general cytotoxicity of the compound across a range of cell types and to establish a safe concentration range for subsequent cell-based assays.

  • Protocol: A panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines such as MCF-7, A549, and HCT116) will be treated with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 48-72 hours. Cell viability will be assessed using a standard MTT or resazurin-based assay.

2.1.2 Broad Anti-inflammatory Screening

  • Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.

  • Protocol: A lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) will be used. The production of key inflammatory mediators such as nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, measured by ELISA) will be quantified in the presence of varying concentrations of the compound.

2.1.3 Antimicrobial Screening

  • Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

  • Protocol: The minimum inhibitory concentration (MIC) will be determined against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans) using broth microdilution methods according to CLSI guidelines.

Data Presentation: Phase 1

AssayCell Line/OrganismEndpointResult (e.g., IC50/MIC)
CytotoxicityHEK293Cell Viability> 100 µM
CytotoxicityHepG2Cell Viability> 100 µM
CytotoxicityMCF-7Cell Viability50 µM
Anti-inflammatoryRAW 264.7NO Production10 µM
Anti-inflammatoryRAW 264.7TNF-α Secretion12 µM
AntimicrobialS. aureusGrowth Inhibition> 128 µg/mL
AntimicrobialE. coliGrowth Inhibition> 128 µg/mL

This is an example data table.

Logical Flow Diagram for MoA Elucidation

MoA_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Target Validation & MoA Confirmation P1_Start This compound P1_Cyto Cytotoxicity Profiling P1_Start->P1_Cyto P1_Pheno Phenotypic Screening (Anti-inflammatory, Antimicrobial) P1_Start->P1_Pheno P2_Decision Biological Activity Observed? P1_Pheno->P2_Decision P2_ChemProteomics Chemical Proteomics (Affinity-based pulldown) P2_Decision->P2_ChemProteomics Yes P2_Comp Computational Prediction (Target fishing, docking) P2_Decision->P2_Comp Yes P2_Targets Putative Target List P2_ChemProteomics->P2_Targets P2_Comp->P2_Targets P3_Biochem Biochemical Assays (Enzyme kinetics, Binding assays) P2_Targets->P3_Biochem P3_Cell Cell-based Target Engagement (e.g., CETSA, Reporter assays) P2_Targets->P3_Cell P3_Structural Structural Biology (Co-crystallization) P3_Biochem->P3_Structural P3_MoA Confirmed Mechanism of Action P3_Cell->P3_MoA P3_Structural->P3_MoA

Caption: A multi-phased workflow for MoA elucidation.

Phase 2: Unbiased Target Identification

If a consistent and potent biological activity is observed in Phase 1 (e.g., anti-inflammatory effects at non-toxic concentrations), the next phase is to identify the direct molecular target(s).

2.2.1 Affinity-Based Chemical Proteomics

  • Objective: To isolate binding partners of the compound from a complex biological sample.

  • Methodology: This requires the synthesis of a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent molecule. The choice of attachment point for the linker is critical to not disrupt the pharmacophore. The biotinylated probe is then incubated with cell lysate, and the probe-protein complexes are captured on streptavidin beads. After washing, the bound proteins are eluted and identified by mass spectrometry (LC-MS/MS).

2.2.2 In Silico Target Prediction

  • Objective: To computationally screen for potential protein targets based on ligand shape and chemical similarity.

  • Methodology: The 3D structure of this compound can be used to perform reverse docking against a library of protein structures. Alternatively, similarity-based approaches (e.g., using PharmMapper or similar tools) can identify known targets of compounds with similar pharmacophoric features.

Phase 3: Target Validation and Mechanistic Characterization

The list of putative targets from Phase 2 must be rigorously validated.

2.3.1 Biochemical Validation

  • Objective: To confirm a direct interaction between the compound and the putative target protein and to quantify the binding affinity and functional consequence.

  • Protocols:

    • Recombinant Protein Expression: The candidate target protein will be expressed and purified.

    • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be used to measure the binding kinetics (kon, koff) and affinity (KD).

    • Functional Assays: If the target is an enzyme, enzyme inhibition assays will be performed to determine the IC50 and to investigate the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies (e.g., Lineweaver-Burk plots).

2.3.2 Cellular Target Engagement

  • Objective: To confirm that the compound engages the target protein in a cellular environment.

  • Protocol: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry.

Proposed Signaling Pathway (Hypothetical)

Signaling_Pathway Compound 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate_P Phosphorylated Substrate Target->Substrate_P Phosphorylation Substrate Substrate Substrate->Substrate_P Downstream Downstream Signaling (e.g., Transcription Factor Y) Substrate_P->Downstream Response Cellular Response (e.g., Decreased Cytokine Production) Downstream->Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Detailed Experimental Protocols

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) to ~80% confluency. Treat cells with the compound at various concentrations or with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blot or SDS-PAGE followed by Coomassie staining.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion and Forward Look

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. The framework presented in this guide provides a clear and logical path, starting from broad biological screening and culminating in precise molecular-level characterization. While the initial hypotheses are grounded in the compound's chemical structure, the unbiased nature of the proposed target identification methods ensures that unexpected mechanisms can be discovered. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but will also serve as a template for the investigation of other novel chemical entities, ultimately contributing to the advancement of drug discovery and chemical biology.

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities. PubMed. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

  • 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]

  • New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. [Link]

  • Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors. PubMed. [Link]

  • Synthesis and Biological Activities of[2][6]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]

  • 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. National Institutes of Health. [Link]

  • Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. ResearchGate. [Link]

  • 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Sci-Hub. [Link]

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An In-depth Technical Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives and analogs. With a primary focus on their role as direct Factor Xa inhibitors for anticoagulant therapy, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, mechanistic insights, and data visualization are presented to facilitate further investigation and application of this important chemical series.

Introduction: The Emergence of a Key Pharmacophore

The this compound core integrates a cyclic carbamate (1,3-oxazinan-2-one) with a benzoic acid moiety. This unique combination confers specific three-dimensional geometry and electronic properties that are conducive to high-affinity interactions with enzymatic targets. While derivatives have been explored for various biological activities, including antibacterial and anti-inflammatory effects, their most prominent application lies in the development of anticoagulants.[1][2]

The structural similarity of the related oxazolidinone ring in the blockbuster anticoagulant Rivaroxaban (Xarelto®) has propelled interest in 1,3-oxazinan-2-one-containing compounds as direct Factor Xa inhibitors.[3][4] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders.[5] This guide will delve into the nuances of this chemical class, providing a foundational understanding for its exploitation in modern drug discovery.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several routes, primarily focusing on the construction of the heterocyclic 1,3-oxazinan-2-one ring and its linkage to the aromatic core.

General Synthetic Approach

A common strategy involves the cyclization of a suitable amino alcohol precursor with a carbonylating agent. The benzoic acid moiety can be introduced before or after the formation of the oxazinanone ring. A representative synthetic scheme is outlined below.

G cluster_0 Synthetic Pathway A 4-Aminobenzoic acid derivative C Intermediate Amino Alcohol A->C Amidation/Alkylation B 3-Amino-1-propanol B->C E This compound derivative C->E Cyclization D Phosgene equivalent (e.g., CDI, triphosgene) D->E

Caption: Generalized synthetic scheme for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes a plausible synthesis of a generic this compound derivative.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of 4-aminobenzoic acid ester (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 equivalents).

  • Add 3-bromo-1-propanol (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(3-hydroxypropyl)aminobenzoic acid ester.

Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring

  • Dissolve the amino alcohol intermediate (1 equivalent) in an anhydrous aprotic solvent like THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a carbonylating agent such as carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the desired this compound ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to yield the final this compound derivative.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this class of compounds is their activity as direct Factor Xa inhibitors.

Mechanism of Action: Direct Factor Xa Inhibition

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[6] Direct Factor Xa inhibitors bind to the active site of Factor Xa, preventing this conversion and thereby inhibiting the downstream amplification of the clotting process.[3] This mechanism is highly effective for anticoagulation and offers a more predictable pharmacokinetic profile compared to traditional anticoagulants like warfarin.[5]

G cluster_pathway Coagulation Cascade Inhibition Prothrombin Prothrombin FactorXa Factor Xa Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen FactorXa->Thrombin converts Inhibitor 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid derivative Inhibitor->FactorXa inhibits

Caption: Mechanism of action of this compound derivatives as Factor Xa inhibitors.

Structure-Activity Relationship (SAR)

The SAR for this class of compounds can be inferred from studies on related Factor Xa inhibitors.[7][8] Key structural features influencing activity include:

  • The Benzoic Acid Moiety: The carboxylic acid group is often crucial for interaction with specific residues in the enzyme's active site, potentially forming salt bridges or hydrogen bonds. Its position on the phenyl ring is critical.

  • The 1,3-Oxazinan-2-one Ring: This heterocyclic system acts as a central scaffold, orienting the other functional groups in the correct conformation for binding.

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-withdrawing or electron-donating groups can influence the electronic nature of the core and its interactions.[9]

  • Analogs and Bioisosteres: Replacement of the benzoic acid with other acidic functional groups or replacement of the oxazinanone ring with other heterocycles (like the oxazolidinone in Rivaroxaban) can lead to compounds with altered activity and properties.[4]

Compound/Analog Modification Reported Activity Reference
RivaroxabanOxazolidinone core with a morpholinone and chlorothiophene moietyPotent Factor Xa inhibitor (Ki = 0.4 nM)[3][6]
Benzoic Acid DerivativesVaried substituents on the benzoic acid coreAnti-sickling, antibacterial, and anti-inflammatory properties[1][2][8]
4-(thiazol-5-yl)benzoic acid derivativesThiazole ring instead of oxazinanonePotent protein kinase CK2 inhibitors[10]
Pharmacokinetics and Drug-like Properties

For use as oral anticoagulants, these derivatives must possess favorable pharmacokinetic profiles, including good oral bioavailability, a predictable dose-response, and a suitable half-life.[5] In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in the early stages of development. The pharmacokinetic parameters of some related oxadiazole derivatives have been evaluated in rat plasma, providing a framework for what to expect with the this compound series.[11][12]

Biological Evaluation: A Step-by-Step Workflow

The evaluation of novel this compound derivatives typically follows a structured screening cascade.

G cluster_workflow Drug Discovery Workflow A Compound Synthesis B In Vitro Factor Xa Inhibition Assay A->B C Selectivity Profiling (vs. other proteases) B->C G Lead Optimization B->G D In Vitro ADME/Tox Assays C->D E In Vivo Efficacy Models (e.g., thrombosis models) D->E F Pharmacokinetic Studies E->F F->G Iterative Improvement

Caption: A typical workflow for the evaluation of novel Factor Xa inhibitors.

Protocol: In Vitro Factor Xa Inhibition Assay

This protocol outlines a chromogenic assay to determine the inhibitory potency (IC50) of a test compound against human Factor Xa.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)

  • Test compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the Factor Xa enzyme solution.

  • Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly direct Factor Xa inhibitors. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of derivatives through systematic SAR studies. Furthermore, exploring the potential of this scaffold for other biological targets remains a viable and exciting avenue for discovery. The insights and protocols provided in this guide are intended to empower researchers to advance the science and therapeutic application of this important class of molecules.

References

  • ResearchGate. (n.d.). The synthesis of oxadiazin benzoic acid derivatives. Retrieved from [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. Retrieved from [Link]

  • Nazaré, M., Matter, H., Klingler, O., Al-Obeidi, F., Schreuder, H., Zoller, G., Czech, J., Lorenz, M., Dudda, A., Peyman, A., Nestler, H. P., Urmann, M., Bauer, A., Laux, V., & Wehner, V. (2004). Novel factor Xa inhibitors based on a benzoic acid scaffold and incorporating a neutral P1 ligand. Bioorganic & Medicinal Chemistry Letters, 14(11), 2801–2805. Retrieved from [Link]

  • Verma, A. K., & Brighton, T. A. (2009). The direct factor Xa inhibitor rivaroxaban. The Medical Journal of Australia, 190(7), 379–383. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. Retrieved from [Link]

  • Singh, A., Kumar, A., Kumar, A., Sharma, S., & An, S. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 313–322. Retrieved from [Link]

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  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141. Retrieved from [Link]

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Spectroscopic Characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic signatures. The structure of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid combines a para-substituted benzoic acid moiety with a six-membered 1,3-oxazinan-2-one heterocyclic ring.

Diagram 1: Annotated Structure of this compound

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis dissolve Dissolve in Deuterated Solvent HNMR ¹H NMR dissolve->HNMR CNMR ¹³C NMR HNMR->CNMR Integration Integration & Multiplicity HNMR->Integration TwoDNMR 2D NMR (COSY, HSQC) CNMR->TwoDNMR Shift Chemical Shift Analysis CNMR->Shift Structure Structure Elucidation TwoDNMR->Structure Integration->Structure Shift->Structure

A workflow diagram for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Technique : Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum.

    • Place a small amount of the solid sample on the ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the key expected vibrational frequencies for this compound. These predictions are informed by typical IR data for carboxylic acids and cyclic carbamates.[2]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H (Carboxylic Acid)2500 - 3300StrongVery Broad
C-H (Aromatic)3000 - 3100MediumSharp
C-H (Aliphatic)2850 - 2960MediumSharp
C=O (Carboxylic Acid)1680 - 1710StrongSharp
C=O (Cyclic Carbamate)1700 - 1740StrongSharp
C=C (Aromatic)1450 - 1600Medium-WeakSharp
C-O (Carboxylic Acid/Ester)1210 - 1320StrongSharp
C-N1000 - 1250MediumSharp

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS
  • Ionization Technique : Electrospray ionization (ESI) is well-suited for this polar, acidic molecule. It can be run in both positive and negative ion modes.

  • Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Acquisition :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or without for negative mode).

    • Infuse the solution into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

Predicted Mass Spectrum

Based on the molecular formula C₁₁H₁₁NO₄, the following is expected:[1]

  • Monoisotopic Mass : 221.0688 g/mol [1]* Positive Ion Mode ([M+H]⁺) : m/z 222.0761 [1]* Negative Ion Mode ([M-H]⁻) : m/z 220.0615 [1] Predicted Fragmentation Pattern:

Tandem MS would likely reveal characteristic fragmentation pathways, such as:

  • Loss of H₂O (water) from the carboxylic acid.

  • Loss of CO₂ (carbon dioxide) from the carboxylic acid.

  • Cleavage of the oxazinane ring.

Diagram 3: Logical Relationship of Spectroscopic Data

G cluster_0 cluster_1 Molecule Target Molecule C₁₁H₁₁NO₄ NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Framework C-H Framework (Connectivity) NMR->Framework FuncGroups Functional Groups (C=O, O-H, C-N) IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Final Final Framework->Final Final Structure Confirmation FuncGroups->Final Final Structure Confirmation MolWeight->Final Final Structure Confirmation

The complementary nature of NMR, IR, and MS in structural determination.

Conclusion

While direct experimental spectra for this compound are not currently in the public domain, a comprehensive spectroscopic characterization is achievable through standard laboratory techniques. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a robust framework for researchers to confirm the synthesis and purity of this novel compound. The synergy of these techniques, where NMR defines the molecular backbone, IR identifies key functional groups, and MS confirms the molecular weight and formula, provides a self-validating system for unambiguous structure elucidation.

References

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  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

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Whitepaper: An In-Depth Technical Guide to the Potential Biological Activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid as a Novel Anticoagulant Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thromboembolic disorders represent a significant global health burden, necessitating the continued development of safe and effective oral anticoagulants. Direct Factor Xa (FXa) inhibitors have emerged as a cornerstone of modern antithrombotic therapy. This technical guide explores the potential biological activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a compound featuring a core heterocyclic scaffold present in several established anticoagulant agents. While direct experimental data for this specific molecule is not extensively published, its structural analogy to known FXa inhibitors provides a strong rationale for its investigation as a novel therapeutic agent or a key building block in drug discovery. This document provides a comprehensive overview of the scientific basis for this hypothesis, details the established mechanism of FXa inhibition, and presents a complete suite of in vitro and in vivo experimental protocols required for its evaluation.

Introduction: The Rationale for Investigating this compound

The prevention and treatment of thrombosis—pathological blood clot formation—is a critical challenge in medicine.[1] For decades, the therapeutic landscape was dominated by vitamin K antagonists like warfarin and parenteral agents like heparin. While effective, these agents possess significant limitations, including a narrow therapeutic window, numerous drug-drug interactions, and the need for frequent monitoring.[2] The quest for safer, more predictable oral anticoagulants has led to the development of Direct Oral Anticoagulants (DOACs), with direct Factor Xa inhibitors being a prominent class.[3]

A key structural motif that has proven highly successful in the design of FXa inhibitors is the oxazolidinone ring, famously incorporated in the blockbuster drug Rivaroxaban.[3] The 1,3-oxazinan-2-one scaffold, present in the subject of this guide, This compound , is a closely related six-membered heterocyclic system. The established success of such scaffolds in targeting the active site of FXa makes this compound a molecule of significant interest.[4][5][6]

This guide provides the theoretical framework and practical methodologies to investigate the biological activity of this compound, hypothesizing its primary mechanism of action as the direct inhibition of Factor Xa.

The Blood Coagulation Cascade: Factor Xa as a Pivotal Target

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.[3] Factor Xa sits at the very beginning of this common pathway, making it a strategic and highly effective target for therapeutic intervention. By inhibiting FXa, one can potently block the downstream amplification of the coagulation cascade, specifically the conversion of prothrombin to thrombin, which is the final key enzyme responsible for fibrin generation.[3]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X VIIIa, PL, Ca2+ Xa Factor Xa IXa->Xa X->Xa TF_VIIa TF-VIIa Complex TF_VIIa->X TF_VIIa->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ (Prothrombinase Complex) XIII XIII Thrombin->XIII Activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa XIIIa XIIIa XIII->XIIIa

Figure 1: The Blood Coagulation Cascade highlighting the central role of Factor Xa.

Hypothesized Mechanism of Action: Direct FXa Inhibition

It is hypothesized that this compound acts as a direct, competitive inhibitor of Factor Xa. The active site of FXa is characterized by distinct sub-pockets (S1, S2, S3, S4). Small molecule inhibitors are designed to occupy these pockets, preventing the natural substrate (prothrombin) from binding.

  • S1 Pocket: This is a deep, negatively charged pocket that typically accommodates a basic moiety from the substrate. However, many modern inhibitors, like Rivaroxaban, cleverly occupy this pocket with a neutral, hydrophobic group.

  • S4 Pocket: This is a larger, aromatic pocket. The phenyl-oxazinanone portion of the topic molecule is hypothesized to bind within this S4 pocket, forming favorable hydrophobic and pi-pi stacking interactions with key amino acid residues like Tyr99, Phe174, and Trp215. The benzoic acid moiety would likely extend out of the pocket, where it could be further functionalized to optimize binding and pharmacokinetic properties.

FXa_Inhibition cluster_FXa Factor Xa Active Site S1 S1 Pocket (Specificity) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S4 S4 Pocket (Aromatic) Thrombin Thrombin (Product) Catalytic_Triad->Thrombin Conversion Prevented Inhibitor This compound Inhibitor->S4 Binds & Blocks Prothrombin Prothrombin (Natural Substrate) Prothrombin->S1 Binding Blocked

Figure 2: Hypothesized binding of the inhibitor to the FXa active site, preventing substrate conversion.

Experimental Workflows for Biological Evaluation

To validate the hypothesis and characterize the biological activity of this compound, a systematic, multi-tiered evaluation is required.

In Vitro Evaluation Workflow

The initial phase focuses on determining the compound's direct inhibitory activity, potency, and selectivity using purified enzymes and plasma-based assays.

in_vitro_workflow cluster_primary Primary Screening: Potency cluster_secondary Secondary Screening: Anticoagulant Effect cluster_tertiary Tertiary Screening: Selectivity start Test Compound: This compound fx_assay Factor Xa Chromogenic Assay start->fx_assay ic50 Determine IC50 Value fx_assay->ic50 pt_assay Prothrombin Time (PT) Assay (Extrinsic Pathway) ic50->pt_assay aptt_assay aPTT Assay (Intrinsic Pathway) ic50->aptt_assay clot_time Measure Clotting Time Prolongation (CT2) pt_assay->clot_time aptt_assay->clot_time thrombin_assay Thrombin Assay clot_time->thrombin_assay trypsin_assay Trypsin Assay clot_time->trypsin_assay selectivity_panel Assess Selectivity vs. Other Serine Proteases thrombin_assay->selectivity_panel trypsin_assay->selectivity_panel end Candidate for In Vivo Studies selectivity_panel->end

Figure 3: Tiered workflow for the in vitro evaluation of a potential FXa inhibitor.

Protocol 4.1.1: Factor Xa Chromogenic Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human Factor Xa.

  • Principle: The assay measures the ability of FXa to cleave a synthetic chromogenic substrate. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced colorimetric signal. The color intensity is inversely proportional to the inhibitor's activity.[7]

  • Materials: Purified human Factor Xa, FXa-specific chromogenic substrate (e.g., S-2765), Tris-HCl buffer, 96-well microplate, microplate reader.

  • Method:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in Tris-HCl buffer to create a concentration gradient (e.g., 0.1 nM to 100 µM).

    • Add 20 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add 40 µL of purified human Factor Xa solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the chromogenic substrate to each well.

    • Measure the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4.1.2: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

  • Objective: To assess the anticoagulant effect of the compound in human plasma.

  • Principle: PT measures the integrity of the extrinsic and common pathways, while aPTT assesses the intrinsic and common pathways. An anticoagulant that targets FXa will prolong both PT and aPTT.

  • Materials: Pooled normal human plasma, PT reagent (thromboplastin), aPTT reagent (e.g., cephalin and an activator), CaCl2 solution, coagulometer.

  • Method:

    • Spike pooled plasma with varying concentrations of the test compound.

    • For PT: Incubate 50 µL of spiked plasma at 37°C. Add 100 µL of pre-warmed PT reagent and immediately start the timer on the coagulometer. Record the time to clot formation.

    • For aPTT: Incubate 50 µL of spiked plasma with 50 µL of aPTT reagent for 3-5 minutes at 37°C. Add 50 µL of pre-warmed CaCl2 solution to initiate clotting. Record the time to clot formation.

    • Determine the concentration required to double the baseline clotting time (CT2) for both assays.

In Vivo Evaluation Workflow

Promising candidates from in vitro studies are advanced to animal models to assess their efficacy in preventing thrombosis and their safety profile, particularly regarding bleeding risk.

Protocol 4.2.1: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats

  • Objective: To evaluate the antithrombotic efficacy of the compound in vivo.

  • Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a stable, platelet-rich thrombus.

  • Animals: Male Sprague-Dawley rats.

  • Method:

    • Administer the test compound or vehicle control to groups of anesthetized rats via oral gavage or intravenous injection.

    • After a set time (e.g., 60 minutes for oral administration), surgically expose the carotid artery.

    • Place a small piece of filter paper saturated with FeCl3 solution (e.g., 35%) onto the artery for 10 minutes.

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • The primary endpoint is the time to occlusion (cessation of blood flow). An effective antithrombotic agent will significantly delay or prevent occlusion.

    • The thrombus can also be excised and weighed at the end of the experiment.

Protocol 4.2.2: Tail Transection Bleeding Time Model

  • Objective: To assess the compound's effect on hemostasis and its potential bleeding risk.

  • Principle: This model measures the time it takes for a standardized tail injury to stop bleeding, providing an index of primary hemostasis.

  • Animals: Mice or rats.

  • Method:

    • Administer the test compound or vehicle control to groups of animals.

    • After the appropriate absorption time, anesthetize the animal and place its tail in a saline bath at 37°C.

    • Using a scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).

    • Immediately start a stopwatch and measure the time until bleeding ceases for at least 30 seconds.

    • A significant increase in bleeding time compared to the control group indicates a potential bleeding liability.

Data Presentation and Interpretation

Quantitative data from the described assays should be systematically organized to allow for clear comparison and decision-making.

Table 1: Example In Vitro Activity Profile

CompoundFXa IC50 (nM)Thrombin IC50 (nM)Selectivity (Thrombin/FXa)PT CT2 (µM)aPTT CT2 (µM)
Test Compound ValueValue>1000xValueValue
Rivaroxaban 0.7>10,000>14,0000.230.69

Table 2: Example In Vivo Efficacy and Safety Profile

Treatment (Dose, p.o.)Time to Occlusion (min)Thrombus Weight (mg)Bleeding Time (sec)
Vehicle Control 25 ± 51.5 ± 0.3120 ± 30
Test Compound (10 mg/kg) 60 ± 100.5 ± 0.1250 ± 60
Test Compound (30 mg/kg) >90 (No Occlusion)0.1 ± 0.05480 ± 90
p < 0.05 vs. Vehicle Control

Conclusion and Future Directions

While direct biological data for this compound remains to be published, its chemical architecture places it firmly within a class of compounds of high interest for anticoagulant therapy. The structural similarity to the core of established Factor Xa inhibitors provides a compelling, scientifically-grounded hypothesis for its potential activity. The experimental workflows detailed in this guide offer a robust, industry-standard pathway for the comprehensive evaluation of this molecule, from initial potency screening to in vivo efficacy and safety assessment.

Successful validation of its activity would position this compound as a promising new scaffold for medicinal chemistry efforts. Future work would involve extensive structure-activity relationship (SAR) studies, modifying the benzoic acid moiety and substituting the oxazinanone ring to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a next-generation oral anticoagulant.

References

  • Huang, W., Zhang, P., Zuckett, J. F., Wang, L., Woolfrey, J., Song, Y., Jia, Z. J., Clizbe, L. A., Su, T., Tran, K., Huang, B., Wong, P., Sinha, U., Park, G., Reed, A., Malinowski, J., Hollenbach, S. J., Scarborough, R. M., & Zhu, B. Y. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561–566. [Link]

  • Gong, P., Fang, Z., Zhang, M., He, L., Yang, S., Zhu, W., Li, J., & Liu, H. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry, 97, 137–148. [Link]

  • Zhang, P., Bao, L., Zhang, W., Wu, Z., Qi, X., Li, Y., Li, Q., Huang, W., Xu, Y., & Zhang, H. (2014). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[8][8][9] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. Journal of Medicinal Chemistry, 57(15), 6463–6480. [Link]

  • Huang, W., Zhang, P., Zuckett, J. F., et al. (2003). Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors. ResearchGate. [Link]

  • Yılmaz, B., Emirik, M., Kufrevioglu, O. I., Senturk, M., & Ceylan, M. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • PubChemLite. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Akhtar, T., Siddique, A., Sharma, R., Shrivastava, S., & Khan, A. A. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 243-253. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. [Link]

  • Sancineto, L., Massari, S., & Tabarrini, O. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(11), 3326. [Link]

  • Thompson, A. M., Denny, W. A., & Baguley, B. C. (2022). Synthesis and biological evaluation of 4H-benzo[e][4][6]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]

  • Rehman, S. U., Chohan, Z. H., & Gul, S. (2019). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]

  • Angene Chemical. (n.d.). 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid. Angene. Retrieved from [Link]

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  • Janssen Pharmaceutica NV. (2022). 2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor XIa Inhibitors and Their Preparation. NIH. [Link]

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discovery and history of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Potential Utility of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Abstract

This compound is a heterocyclic compound featuring a 1,3-oxazinan-2-one ring N-substituted with a benzoic acid moiety. While a detailed, specific history of the discovery of this exact molecule is not extensively documented in mainstream chemical literature, its structural components are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and an exploration of the potential applications of this compound, grounded in the established chemistry of its constituent functional groups. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction and Structural Elucidation

The molecule this compound is characterized by two key structural features: the saturated six-membered heterocycle, 1,3-oxazinan-2-one, and the para-substituted benzoic acid. The 1,3-oxazinan-2-one core is a cyclic carbamate, a motif found in various biologically active compounds. The linkage of the nitrogen atom of this ring to the C4 position of benzoic acid creates an N-aryl oxazinanone structure. This arrangement suggests potential for the molecule to act as a rigid scaffold in drug design, presenting a carboxylic acid group for further functionalization or interaction with biological targets.

The lack of a prominent discovery history for this specific molecule suggests it may be a novel compound, a synthetic intermediate that has not been the primary focus of published research, or part of a larger chemical library that has not been individually characterized in detail in public literature. Therefore, this guide will focus on a robust and logical synthetic approach, providing a blueprint for its preparation and purification.

Proposed Synthetic Pathway: A Step-by-Step Technical Guide

The synthesis of this compound can be logically approached through a two-step process, starting from commercially available starting materials. The overall strategy involves the synthesis of the 1,3-oxazinan-2-one ring onto the aromatic amine of a protected 4-aminobenzoic acid, followed by deprotection of the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Ester Protection cluster_1 Step 2: Oxazinanone Ring Formation cluster_2 Step 3: Saponification (Deprotection) PABA 4-Aminobenzoic Acid Ester Methyl 4-aminobenzoate PABA->Ester CH3OH, H2SO4 (cat.) Reflux Intermediate Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate Ester->Intermediate 1. NaH, DMF 2. 3-Bromopropanol 3. Carbonylation Agent Reagent1 3-Bromopropanol Reagent2 Carbon Dioxide (or equivalent) FinalProduct This compound Intermediate->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Carboxylic Acid

Causality: The starting material, 4-aminobenzoic acid, possesses two nucleophilic sites: the amino group and the carboxylic acid. The subsequent ring formation step requires a basic environment, which would deprotonate the carboxylic acid, rendering it unreactive or leading to side reactions. Therefore, the carboxylic acid must be protected, typically as an ester. A methyl ester is chosen for its ease of formation and subsequent removal.

Protocol: Fischer-Speier Esterification[1][2]

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq).

  • Add methanol (a large excess, serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).[3]

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 4-aminobenzoate.

Trustworthiness: This is a standard, high-yielding esterification protocol. The progress can be easily monitored by TLC, and the product, methyl 4-aminobenzoate, is a well-characterized compound, allowing for straightforward confirmation by ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Formation of the 1,3-Oxazinan-2-one Ring

Causality: This step involves the construction of the heterocyclic ring. The strategy is to first N-alkylate the protected 4-aminobenzoate with a three-carbon electrophile containing a terminal hydroxyl group (3-bromopropanol). The resulting secondary amine and alcohol can then be cyclized using a carbonylation agent to form the cyclic carbamate.

Protocol: Two-Part Ring Formation Part A: N-Alkylation

  • Dissolve methyl 4-aminobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to deprotonate the amine.

  • After gas evolution ceases, add 3-bromopropanol (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, methyl 4-((3-hydroxypropyl)amino)benzoate, can be purified by column chromatography.

Part B: Cyclization/Carbonylation

  • Dissolve the product from Part A (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a base, such as triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and add a carbonylation agent like triphosgene or carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract with an organic solvent.

  • Purify the resulting methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate by column chromatography.

Trustworthiness: This sequence relies on well-established N-alkylation and cyclization reactions. Each intermediate can be isolated and characterized to ensure the success of the preceding step before moving forward.

Step 3: Deprotection of the Carboxylic Acid

Causality: The final step is the hydrolysis (saponification) of the methyl ester to reveal the desired carboxylic acid. This is a standard transformation accomplished under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

Protocol: Saponification

  • Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water.

  • Add an excess of sodium hydroxide (NaOH) (e.g., 3.0 eq).

  • Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the mixture to 0 °C and acidify with a dilute solution of hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).

  • The final product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Trustworthiness: Saponification is a highly reliable and quantitative reaction. The purity of the final product can be readily assessed by melting point determination, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Characterization and Data

The successful synthesis of this compound would be confirmed by a suite of analytical techniques. Below is a table of expected data.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the para-substituted pattern. Protons of the oxazinanone ring showing characteristic multiplets (triplets for the CH₂ groups adjacent to O and N). A broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbon of the oxazinanone around 150-160 ppm. Carboxylic acid carbonyl around 165-175 ppm. Aromatic carbons in the expected regions. Aliphatic carbons of the oxazinanone ring.
FT-IR Broad O-H stretch for the carboxylic acid. C=O stretch for the carboxylic acid (~1700 cm⁻¹). C=O stretch for the cyclic carbamate (~1680 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₄.
Melting Point A sharp, defined melting point, indicating the purity of the crystalline solid.

Potential Applications and Future Directions

While specific applications for this compound are not established, the structural motifs suggest several areas of potential utility for researchers.

  • Medicinal Chemistry: The 1,3-oxazinan-2-one scaffold is present in a number of biologically active compounds, including antibiotics and anticonvulsants.[4][5] The benzoic acid group provides a handle for forming amides, esters, or other derivatives, making this molecule a potentially valuable building block for creating libraries of compounds for high-throughput screening. The rigid nature of the N-aryl linkage could be advantageous in designing molecules with specific conformational constraints to fit into enzyme active sites.

  • Polymer Science: As a difunctional monomer (containing a carboxylic acid and a heterocyclic ring), it could be explored for the synthesis of novel polyesters or polyamides with unique properties conferred by the oxazinanone ring.

  • Materials Science: The molecule's structure could be of interest in the development of organic materials with specific electronic or photophysical properties.

The workflow for exploring these applications is visualized below.

Workflow cluster_MedChem Medicinal Chemistry cluster_Polymer Polymer Science cluster_Materials Materials Science Start This compound Library Library Synthesis (Amide/Ester Formation) Start->Library Polymerization Polymerization Studies (e.g., with diols or diamines) Start->Polymerization Derivatization Functional Group Modification Start->Derivatization Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization Screening->LeadOpt Characterization Material Characterization (Thermal, Mechanical) Polymerization->Characterization Properties Photophysical/Electronic Property Measurement Derivatization->Properties

Caption: Potential research and development workflows starting from the title compound.

Conclusion

This compound represents a molecule of potential interest that is accessible through established, reliable synthetic organic chemistry protocols. This guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and potential exploration. The self-validating nature of the proposed multi-step synthesis, with clear checkpoints for characterization, ensures a high probability of success for researchers undertaking its preparation. While its history is not deeply rooted in the literature, its future applications in medicinal chemistry, polymer science, and materials science hold promise and invite further investigation.

References

  • New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]

  • Process for the preparation of carboxylic acid methyl esters. Google Patents.
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  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]

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  • Synthesis and Biological Activities of[6][7]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • N-Arylation of 1,2,4- and 1,3,4-Oxadiazolones under Activated Aromatic Nucleophilic Substitution Conditions. ResearchGate. Available at: [Link]

  • dM-Dim for Carboxylic Acid Protection. NIH Public Access. Available at: [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. Available at: [Link]

  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.

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A Technical Guide to the Preliminary In Vitro Assessment of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This guide provides a comprehensive framework for the initial in vitro evaluation of a novel chemical entity, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. As this compound is not extensively documented in public literature, this whitepaper serves as a strategic manual for researchers, outlining a logical, stepwise approach to characterize its foundational physicochemical properties and preliminary biological activities. We will detail the rationale and protocols for assessing cytotoxicity, anti-inflammatory potential, and anticancer activity, grounding each step in established scientific principles to ensure data integrity and guide future development efforts.

Introduction: Deconstructing the Candidate

The compound this compound presents a unique scaffold for investigation. Its structure combines two key moieties:

  • Benzoic Acid: A common fragment in medicinal chemistry, known for its presence in compounds with anti-inflammatory properties, such as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]

  • 1,3-oxazinan-2-one: A heterocyclic ring system. Derivatives of 1,3-oxazine have been noted for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[5]

This hybrid structure suggests a compelling rationale for investigating its potential as both an anti-inflammatory and an anticancer agent. This guide outlines the essential preliminary in vitro assays required to build a foundational profile of this compound.

Foundational Analysis: Physicochemical Characterization

Before any biological assessment, understanding the fundamental physical and chemical properties of a compound is paramount.[6][7] These characteristics dictate its behavior in aqueous assay environments and are crucial for interpreting biological data accurately.[6][8][9][10]

Aqueous Solubility

Rationale: Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration measurements and misleading biological results.[8][10] Assessing solubility at the outset is a critical, cost-saving step.[8]

Protocol: Thermodynamic Solubility Assessment

  • Prepare a supersaturated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Add a small volume of the stock solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration that exceeds the expected solubility.

  • Equilibrate the mixture on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The resulting concentration is the thermodynamic solubility.

Chemical Stability

Rationale: Compound degradation during the course of an experiment can lead to a decrease in the effective concentration, potentially masking its true activity. This protocol assesses stability in a typical assay buffer.

Protocol: Stability in PBS

  • Prepare a solution of the compound in PBS (pH 7.4) at a known concentration (e.g., 10 µM).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of the parent compound in the aliquot by HPLC.

  • Plot the concentration of the compound versus time to determine its degradation rate and half-life in the buffer.

Part I: Baseline Cytotoxicity Assessment

The first step in any biological evaluation is to determine the concentration range at which the compound is toxic to cells.[11][12] This establishes a therapeutic window and ensures that any observed biological effects in subsequent assays are not simply due to cell death.[11] The MTT assay is a widely used, reliable colorimetric method for this purpose.[13][14][15]

The MTT Assay: Principle of Action

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]

Experimental Workflow: Cytotoxicity Profiling

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells Seed Cells in 96-well Plate (e.g., HeLa or HEK293) adhere Incubate 24h (Allow Adhesion) seed_cells->adhere prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Wells (Include Vehicle Control) prep_compound->add_compound incubate_treat Incubate 24-48h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability vs. Control read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine CC50 Value plot->determine_ic50

Caption: Workflow for determining the cytotoxic concentration 50 (CC50).

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[13][16][17]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (0.5% DMSO) as negative controls.

  • Incubation: Incubate the plate for a relevant period, typically 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Part II: Screening for Anti-Inflammatory Activity

The presence of the benzoic acid moiety suggests a potential for anti-inflammatory action. A robust initial screen can be achieved by assessing the compound's ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (via cyclooxygenase, COX, enzymes).[18][19]

Nitric Oxide (NO) Inhibition Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard method for screening anti-inflammatory compounds.[19] The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reaction.[20][21][22]

Protocol: Griess Assay for NO Inhibition

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations (determined from the MTT assay) of the test compound.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells: untreated cells, cells with LPS only, and cells with compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well.[21][23]

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[21][23]

    • Incubate for 10 minutes at room temperature in the dark.[24]

  • Quantification: Measure the absorbance at 540 nm.[21][22][24] Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Cyclooxygenase (COX) Inhibition Assay

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are major inflammatory mediators.[25][26] NSAIDs typically function by inhibiting these enzymes. A cell-free enzymatic assay can directly measure the compound's ability to inhibit COX-1 and COX-2, providing valuable information on its mechanism and selectivity.[27][28]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Homeostasis Physiological Functions (e.g., Gastric Protection) COX1->Homeostasis COX2->PGG2 Inflammation Inflammation, Pain, Fever COX2->Inflammation PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandins->Homeostasis Prostaglandins->Inflammation Compound 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid Compound->COX2 Inhibition?

Caption: Simplified Cyclooxygenase (COX) signaling pathway.

Protocol: Fluorometric COX Inhibitor Screening Assay This protocol is based on commercially available kits (e.g., Cayman Chemical, Abcam) which utilize the peroxidase activity of COX enzymes.[25][26][27][29]

  • Reagent Preparation: Prepare assay buffer, hemin, and the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add assay buffer, hemin, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add various concentrations of the test compound. Include a vehicle control (100% activity) and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) over time.[25][26][27][29] The rate of increase in fluorescence is proportional to COX activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the COX-2 selectivity index.

Part III: Screening for Anticancer Activity

The 1,3-oxazinan-2-one core is present in various molecules with anticancer properties.[5] Therefore, a preliminary screen against a panel of cancer cell lines is a logical step.[30][31][32][33][34]

Protocol: Cancer Cell Line Proliferation Assay

  • Cell Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[35]

  • Assay Execution: Perform the MTT assay as described in Section 3.3 for each selected cancer cell line.[35]

  • Data Analysis: Determine the IC₅₀ (in this context, Inhibitory Concentration 50%) for the compound against each cell line.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Physicochemical and Cytotoxicity Profile

Parameter Value
Solubility in PBS (pH 7.4) e.g., 15.2 µg/mL
Stability in PBS (t½ at 37°C) e.g., > 48 hours

| Cytotoxicity (CC₅₀ in HEK293 cells) | e.g., > 100 µM |

Table 2: Anti-Inflammatory Activity Profile

Assay IC₅₀ (µM)
NO Inhibition (LPS-RAW 264.7) e.g., 12.5 µM
COX-1 Inhibition (cell-free) e.g., 25.8 µM
COX-2 Inhibition (cell-free) e.g., 1.3 µM

| COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) | e.g., 19.8 |

Table 3: Anticancer Activity Profile (IC₅₀, µM)

Cell Line Tissue of Origin IC₅₀ (µM)
MCF-7 Breast e.g., 8.9 µM
HCT116 Colon e.g., 11.2 µM

| A549 | Lung | e.g., 15.1 µM |

Interpretation:

  • A high CC₅₀ value (>50-100 µM) coupled with low IC₅₀ values for biological activity suggests a promising therapeutic window.

  • A COX-2 Selectivity Index significantly greater than 1 indicates that the compound preferentially inhibits the inducible inflammatory enzyme over the constitutive homeostatic one, which is a desirable trait for anti-inflammatory drugs.

  • Potent IC₅₀ values against cancer cell lines suggest the compound warrants further investigation as a potential anticancer agent.

Conclusion and Future Directions

This guide outlines a foundational, multi-pronged in vitro screening strategy for this compound. The successful execution of these assays will provide a critical preliminary dataset on the compound's solubility, stability, toxicity, and potential efficacy as an anti-inflammatory or anticancer agent. Positive results from this initial screen would justify progression to more advanced studies, including:

  • Mechanism of action studies (e.g., apoptosis assays, cell cycle analysis).

  • Screening against a broader panel of cancer cell lines.

  • In vivo efficacy studies in relevant animal models of inflammation or cancer.

By following this structured, logical approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound, paving the way for its potential development as a future therapeutic.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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A Strategic Guide to Unveiling the Therapeutic Targets of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often arduous phase in the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the elucidation of potential therapeutic targets for the novel compound, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. In the absence of established biological data for this specific molecule, this document outlines a strategic, multi-pronged approach, integrating computational prediction with robust experimental validation. The methodologies detailed herein are designed to empower researchers to systematically deconvolve the mechanism of action of this and other novel chemical entities, thereby accelerating their translation into potential clinical candidates. We will explore predictive modeling based on structural analogs, detail cutting-edge experimental techniques for target deconvolution, and provide actionable protocols for target validation.

Introduction: The Enigma of a Novel Chemical Entity

The compound this compound presents a unique chemical scaffold, the therapeutic potential of which is yet to be fully explored. Its structure, featuring a benzoic acid moiety linked to an oxazinanone ring, suggests the potential for diverse biological activities. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The oxazinanone core, a privileged structure in medicinal chemistry, is also found in various bioactive molecules.[2]

The primary challenge and opportunity with a novel compound lie in identifying its specific molecular targets to understand its mechanism of action. This understanding is paramount for optimizing its therapeutic efficacy and ensuring its safety. This guide will navigate the logical progression from broad, predictive analyses to focused, experimental validation, providing a self-validating system for target identification.

Foundational Analysis: Learning from Structural Precedence

These findings suggest that this compound could potentially target pathways involved in:

  • Bacterial survival and proliferation: This could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

  • Inflammatory signaling cascades: Potential targets could include cyclooxygenases (COX), lipoxygenases (LOX), or various kinases involved in pro-inflammatory cytokine production.

  • Cancer cell proliferation and survival: This could involve targeting kinases, transcription factors, or other proteins critical for tumor growth and metastasis.

This initial analysis provides a crucial starting point for the more focused computational and experimental investigations detailed below.

In Silico Target Prediction: A Computational First-Pass

Before embarking on resource-intensive experimental studies, computational methods can be employed to predict potential protein targets based on the chemical structure of this compound.[7] These in silico approaches leverage vast databases of known drug-target interactions to identify potential binding partners for novel compounds.[7][8]

Ligand-Based and Structure-Based Approaches

Computational target prediction methods can be broadly categorized into ligand-based and structure-based approaches.[8]

  • Ligand-Based Methods: These methods rely on the principle of "guilt-by-association," where the biological activity of a novel compound is inferred from its structural similarity to known active molecules. Web servers and databases such as ChEMBL, PubChem, and DrugBank can be queried to find compounds with similar scaffolds and their known targets.[9][10]

  • Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential target proteins are available, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between this compound and the protein. This can provide valuable insights into the potential mechanism of inhibition or activation.

Recommended Computational Workflow

A logical workflow for the computational prediction of targets for this compound is as follows:

Caption: Computational workflow for in silico target prediction.

Protocol 1: In Silico Target Prediction using Publicly Available Tools
  • Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Similarity Search:

    • Utilize the similarity search tools available on platforms like PubChem ([Link]) and ChEMBL ([Link]10]

    • Set a similarity threshold (e.g., Tanimoto coefficient > 0.8) to identify closely related compounds.

    • Compile a list of the identified analogs and their annotated biological targets.

  • Target Prediction Servers:

    • Submit the structure of the compound to web servers like SuperPred or SwissTargetPrediction.[11] These servers compare the input structure to a library of known ligands and predict a ranked list of potential targets.

  • Data Consolidation and Prioritization:

    • Consolidate the lists of potential targets generated from the similarity searches and prediction servers.

    • Prioritize targets that appear across multiple prediction methods or are biologically relevant to the hypothesized therapeutic areas (e.g., bacterial enzymes, inflammatory kinases).

  • Molecular Docking (Optional but Recommended):

    • For the top-ranked targets with available 3D structures in the Protein Data Bank (PDB), perform molecular docking simulations using software such as AutoDock Vina or Glide.

    • Analyze the predicted binding energies and interaction patterns to further refine the list of putative targets.

Experimental Target Deconvolution: From Hypothesis to Evidence

While computational predictions provide valuable starting points, experimental validation is essential to definitively identify the cellular targets of this compound.[12][13] A variety of powerful techniques, broadly categorized as target deconvolution methods, can be employed for this purpose.[13]

Affinity-Based Methods

Affinity-based methods are a cornerstone of target deconvolution and rely on the specific interaction between the compound and its protein target(s).[12]

  • Affinity Chromatography: This classic technique involves immobilizing the compound onto a solid support (e.g., beads) to create an affinity matrix.[12] A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[12]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach that utilizes reactive probes to covalently label the active sites of enzymes. If this compound is suspected of targeting a specific enzyme class, a competitive ABPP experiment can be performed. In this setup, a cell lysate is pre-incubated with the compound before the addition of a broad-spectrum reactive probe for that enzyme class. A reduction in probe labeling for a specific enzyme indicates that the compound binds to and blocks its active site.

Genetic and Genomic Approaches

Genetic and genomic methods offer an unbiased way to identify targets by observing the cellular response to the compound.

  • CRISPR/Cas9-based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. Genes that confer resistance upon knockout are potential targets, as their absence eliminates the protein the drug acts upon.

  • Yeast Three-Hybrid System: This system can be used to identify protein-small molecule interactions in a cellular context.

Recommended Experimental Workflow

Caption: Experimental workflow for target deconvolution.

Protocol 2: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine). It is crucial to confirm that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, via the linker.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-immobilized beads.

    • As a negative control, incubate the lysate with beads that have been treated with a mock immobilization reaction (without the compound).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive elution with an excess of the free compound or by using a denaturing elution buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands that are present in the compound pulldown but not in the negative control.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting peptide fragmentation data against a protein database to identify the target proteins.

Target Validation: Confirming the Molecular Interaction and Functional Effect

The identification of a protein that binds to this compound is the first step. The next crucial phase is to validate that this interaction is specific and is responsible for the observed biological effect of the compound.

Biochemical Validation
  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd) between the compound and the purified recombinant target protein.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of increasing concentrations of the compound to determine the IC50 value.

Cell-Based Validation
  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target in a cellular environment.

  • Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of the compound.

  • Overexpression Studies: Overexpressing the target protein may lead to increased resistance to the compound.

Data Presentation: A Hypothetical Example

The following table illustrates how quantitative data from validation experiments could be summarized:

Target ProteinBinding Affinity (Kd)Enzyme Inhibition (IC50)Cellular Target Engagement (CETSA)Effect of Target Knockdown
Protein X 150 nM200 nMConfirmedAbrogates compound effect
Protein Y > 10 µMNo inhibitionNot detectedNo effect
Protein Z 2 µM5 µMConfirmedPartial reduction in compound effect

Conclusion and Future Directions

This guide has outlined a systematic and technically robust strategy for the identification and validation of therapeutic targets for the novel compound this compound. By integrating computational prediction with a suite of experimental deconvolution and validation techniques, researchers can efficiently navigate the complexities of elucidating a compound's mechanism of action. The successful identification of a validated target will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent.

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Methodological & Application

Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: A Hypothetical Factor XIa Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Factor XIa

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. While traditional anticoagulants are effective, they carry a significant risk of bleeding complications.[1][2] The coagulation factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising therapeutic target for developing safer anticoagulants.[3][4] Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced impact on hemostasis, offering a wider therapeutic window.[1][5]

This document presents a detailed experimental protocol for the investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , a novel compound with potential as a Factor XIa inhibitor. The core structure, a 1,3-oxazinan-2-one, is found in molecules with diverse biological activities, including the inactivation of serine proteases.[6] Given that FXIa is a serine protease, we propose that this compound may exhibit inhibitory activity against this enzyme. The following protocols are designed to rigorously evaluate this hypothesis, from initial biochemical characterization to preclinical assessment in established murine models of thrombosis.

Physicochemical Properties and Synthesis

While comprehensive experimental data for this compound is not yet available in public literature, its basic properties can be found on PubChem.[5]

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[5]
Molecular Weight 221.21 g/mol [5]
CAS Number 766556-62-1PubChem CID 18453188

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-substituted 1,3-oxazinan-2-ones.[7][8] A proposed two-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization start 4-aminobenzoic acid reagent1 3-bromopropan-1-ol NaH, DMF start->reagent1 intermediate 4-(3-hydroxypropylamino)benzoic acid reagent1->intermediate intermediate2 4-(3-hydroxypropylamino)benzoic acid reagent2 Triphosgene Et3N, CH2Cl2 product This compound reagent2->product intermediate2->reagent2

Caption: Proposed two-step synthesis of this compound.

Part 1: In Vitro Characterization - Biochemical Enzyme Inhibition Assay

The initial evaluation of a potential enzyme inhibitor involves a direct biochemical assay to determine its potency and mechanism of inhibition. This protocol is a generalized method for assessing the inhibition of purified FXIa.[9][10][11]

Materials and Reagents
  • Purified human Factor XIa (commercially available)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • This compound (test compound)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the diluted test compound solutions to the appropriate wells.

    • Include a positive control (a known FXIa inhibitor) and a negative control (assay buffer with DMSO).

    • Add 25 µL of purified FXIa solution (final concentration, e.g., 1 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration, e.g., 200 µM) to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of substrate cleavage is proportional to the rate of color development.

Data Analysis
  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • Plot the reaction velocity against the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Prepare serial dilutions of This compound c Add inhibitor and FXIa to microplate a->c b Prepare FXIa and substrate solutions b->c d Pre-incubate c->d e Add substrate to initiate reaction d->e f Monitor absorbance at 405 nm e->f g Calculate reaction velocities f->g h Determine IC50 value g->h

Sources

Application Notes: Characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (Cmpd401) in Cellular Models of Primary Hyperoxaluria Type 2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the use of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , hereafter referred to as Cmpd401 , in cell culture assays. Cmpd401 is a novel small molecule designed as a putative inhibitor of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). This guide details the scientific rationale, compound handling, and step-by-step protocols for evaluating the compound's cytotoxicity and its functional effect on GRHPR activity and downstream oxalate production in a relevant cell-based model. The methodologies are designed to be self-validating, incorporating essential controls and detailed explanations to ensure scientific rigor and reproducibility.

Introduction and Scientific Rationale

Primary Hyperoxaluria Type 2 (PH2) is a rare autosomal recessive metabolic disorder characterized by the excessive production of oxalate. This overproduction is caused by mutations in the GRHPR gene, which leads to a deficiency of the GRHPR enzyme[1][2]. The GRHPR enzyme plays a critical role in detoxifying glyoxylate by converting it to glycolate[3]. In PH2 patients, the absence of functional GRHPR causes glyoxylate to accumulate, which is then oxidized to oxalate. The excess oxalate combines with calcium to form insoluble calcium oxalate crystals, leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease[2][4].

A promising therapeutic strategy for PH2 is the inhibition of the residual or alternative metabolic pathways that contribute to oxalate synthesis. Cmpd401 has been designed as a potential inhibitor of GRHPR. By targeting this enzyme, it is hypothesized that the metabolic flux can be modulated to reduce the conversion of substrates that lead to glyoxylate, thereby lowering the oxalate burden.

This guide provides the foundational protocols to test this hypothesis in a controlled in vitro setting using a human liver carcinoma cell line (HepG2), which expresses GRHPR and serves as a relevant model for hepatic metabolism.

Compound Information and Handling

Proper handling and preparation of Cmpd401 are critical for obtaining reliable and reproducible experimental results.

2.1. Compound Properties
PropertyValueSource
IUPAC Name This compound-
Synonym Cmpd401-
Molecular Formula C₁₁H₁₁NO₄[4]
Molecular Weight 221.21 g/mol [4]
Solubility Soluble in DMSOAssumed
Storage Store powder at -20°C for up to 3 years. Store DMSO stock solutions at -80°C for up to 6 months.[5]
2.2. Protocol: Preparation of Cmpd401 Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of small molecules, making it an ideal vehicle for preparing high-concentration stock solutions for use in cell culture. A high concentration (e.g., 10 mM) allows for minimal volumes to be added to culture medium, keeping the final DMSO concentration below cytotoxic levels (typically ≤0.5%)[5][6].

Materials:

  • Cmpd401 powder (MW: 221.21 g/mol )

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of Cmpd401 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.21 mg.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.

    • Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C.

Mechanism of Action: The Role of GRHPR in Oxalate Metabolism

GRHPR is a key enzyme in glyoxylate metabolism. Its primary function is the NADH-dependent reduction of glyoxylate to glycolate, a non-toxic compound that can be safely excreted. In the absence of GRHPR activity, glyoxylate is shunted towards an alternative pathway where it is oxidized by lactate dehydrogenase (LDH) to form oxalate, the pathogenic metabolite in PH2.

GRHPR_Pathway cluster_normal Normal Metabolism cluster_ph2 PH2 / Inhibited State Glyoxylate Glyoxylate GRHPR GRHPR Glyoxylate->GRHPR Primary Pathway LDH LDH Glyoxylate->LDH Shunt Pathway Glycolate Glycolate GRHPR->Glycolate Detoxification Oxalate Oxalate LDH->Oxalate Pathogenic Conversion Cmpd401 Cmpd401 Cmpd401->GRHPR Inhibition

Caption: GRHPR metabolic pathway and the effect of inhibition.

Experimental Protocols for Cellular Assays

The following protocols are designed for use with the HepG2 human hepatocellular carcinoma cell line (ATCC® HB-8065™), a widely accepted model for studying liver metabolism.

4.1. Protocol: Cell Viability and Cytotoxicity Assessment

Rationale: Before assessing the functional activity of Cmpd401, it is essential to determine the concentration range that is non-toxic to the cells. High concentrations of any compound can induce off-target effects or general cytotoxicity, which would confound the results of functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells[2][7].

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • White, opaque-walled 96-well plates suitable for luminescence assays

  • Cmpd401 stock solution (10 mM in DMSO)

  • CellTiter-Glo® 2.0 Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].

  • Compound Dilution: Prepare a serial dilution of Cmpd401 in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Crucially, prepare a Vehicle Control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) but no compound. Also include a Cells Only control with no DMSO or compound.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be relevant to the planned functional assay.

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well[9]. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9]. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data by setting the average luminescence of the "Cells Only" control to 100% viability. b. Plot the normalized viability (%) against the log of the Cmpd401 concentration. c. Calculate the CC₅₀ (Concentration of 50% Cytotoxicity) using non-linear regression analysis. Subsequent functional assays should use concentrations well below the CC₅₀.

4.2. Protocol: Cellular GRHPR Enzyme Activity Assay

Rationale: This assay directly measures the functional inhibition of GRHPR in a cellular context. Cells are first treated with Cmpd401. After treatment, the cells are lysed, and the lysate, containing the cellular enzymes, is used to measure the rate of the GRHPR-catalyzed reaction. The assay measures the decrease in absorbance at 340 nm as the cofactor, NADH, is oxidized to NAD⁺[10]. A reduction in the rate of NADH consumption indicates inhibition of GRHPR.

Assay_Workflow A 1. Seed HepG2 cells (24h) B 2. Treat with Cmpd401 (e.g., 24-48h) A->B C 3. Wash & Lyse Cells on ice B->C E 5. Mix Lysate + Reaction Mix in 96-well UV plate C->E D 4. Prepare Reaction Mix (Buffer, Glyoxylate, NADH) D->E F 6. Measure A340nm kinetically (Spectrophotometer) E->F G 7. Calculate Rate of NADH consumption F->G

Caption: Workflow for the cellular GRH-PR activity assay.

Materials:

  • Treated HepG2 cells (from a 6-well or 12-well plate)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • 96-well UV-transparent plate

  • Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 6.4

  • Substrate: 10 mM Glyoxylate solution in Reaction Buffer

  • Cofactor: 5 mM NADH solution in Reaction Buffer

  • UV/Vis spectrophotometer plate reader

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat cells with non-toxic concentrations of Cmpd401 (and a vehicle control) for 24-48 hours.

  • Cell Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the enzyme activity.

  • Enzyme Assay: a. In a 96-well UV plate, add cell lysate normalized for protein content (e.g., 20 µg of total protein) to each well. b. Prepare a master mix containing Reaction Buffer, Glyoxylate, and NADH. c. Initiate the reaction by adding the master mix to the wells containing the lysate. The final volume should be 200 µL. d. Immediately place the plate in a spectrophotometer pre-set to 25°C. e. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. b. Normalize the rate to the amount of protein added (ΔA340/min/mg protein). c. Compare the rates of Cmpd401-treated samples to the vehicle control to determine the percent inhibition.

4.3. Protocol: Measurement of Cellular Oxalate Production

Rationale: This functional output assay determines if inhibiting GRHPR with Cmpd401 leads to the expected downstream metabolic consequence: an increase in oxalate production. Cells are supplemented with a glyoxylate precursor to drive the pathway, and the accumulation of oxalate in the culture medium is measured. Commercial kits provide a sensitive method for oxalate quantification[11][12][13].

Materials:

  • HepG2 cells in a 24-well plate

  • Cmpd401 and vehicle control

  • Glycolate (as a glyoxylate precursor)

  • Culture medium for treatment

  • Commercial Oxalate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 24-well plate. Once confluent, treat the cells with non-toxic concentrations of Cmpd401 (and vehicle control) in fresh medium for 24 hours.

  • Substrate Addition: To drive oxalate production, supplement the medium with a glyoxylate precursor, such as glycolate (e.g., at a final concentration of 1 mM), for the final 4-6 hours of the treatment period.

  • Sample Collection: At the end of the incubation, collect the cell culture medium from each well.

  • Oxalate Measurement: a. Centrifuge the collected medium to remove any floating cells or debris. b. Measure the oxalate concentration in the supernatant according to the manufacturer's protocol for the chosen Oxalate Assay Kit. This typically involves an enzymatic reaction that produces a colored or fluorescent product. c. Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the oxalate concentration in each sample using the standard curve generated as per the kit's instructions. b. Normalize the oxalate concentration to the number of cells or total protein content in the corresponding well (cells can be lysed and quantified after medium collection). c. Compare the normalized oxalate levels in Cmpd401-treated wells to the vehicle control. A successful inhibitor should cause a dose-dependent increase in extracellular oxalate.

Data Interpretation and Expected Outcomes
AssayParameter MeasuredExpected Outcome with Cmpd401
Cell Viability Cellular ATP levels (luminescence)Determine CC₅₀. No significant toxicity at concentrations used for functional assays.
GRHPR Activity Rate of NADH oxidation (decrease in A340)Dose-dependent decrease in the rate of NADH consumption compared to vehicle control.
Oxalate Production Oxalate concentration in mediumDose-dependent increase in extracellular oxalate concentration compared to vehicle control.
Troubleshooting
ProblemPossible CauseSuggested Solution
High variability in viability assay Uneven cell seeding; Edge effects in the plate.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the 96-well plate.
No GRHPR inhibition observed Compound is inactive; Compound is not cell-permeable; Incorrect assay conditions.Verify compound integrity. Consider a cell-free enzyme assay. Check buffer pH and substrate/cofactor concentrations.
No increase in oxalate production GRHPR is not the primary pathway for glyoxylate detox in this cell line; Insufficient precursor.Use a positive control inhibitor if available. Titrate the concentration of the glyoxylate precursor (glycolate).
Compound precipitates in medium Low aqueous solubility.Perform a stepwise dilution of the DMSO stock into the medium. Ensure the final DMSO concentration is consistent and low (<0.5%).
References
  • Cramer, S. D., et al. (1999). The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II. Human Molecular Genetics, 8(11), 2063–2069. Available from: [Link]

  • Cregeen, D. P., et al. (2003). Molecular analysis of the glyoxylate reductase (GRHPR) gene and description of mutations underlying primary hyperoxaluria type 2. Human Mutation, 22(6), 497. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rumsby, G., & Sharma, A. (2008). Primary Hyperoxaluria Type 2. In GeneReviews®. University of Washington, Seattle. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 26(23), 7362. Available from: [Link]

  • Singh, P., et al. (2022). Analytical procedures and methods validation for oxalate content estimation. BMC Microbiology, 22(1), 22. Available from: [Link]

  • Sharma, A., et al. (2025). Identification of a novel GRHPR mutation in primary hyperoxaluria type 2 and establishment of patient-derived iPSC line. Molecular Genetics and Metabolism Reports, 42, 101037. Available from: [Link]

  • Wang, X., et al. (2024). Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. International Journal of Molecular Sciences, 25(21), 12759. Available from: [Link]

Sources

Application Note: High-Throughput Quantification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a novel therapeutic agent, in human plasma. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis and drug substance characterization, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, validation parameters, and the scientific rationale behind methodological choices, in accordance with regulatory standards.[1][2]

Introduction and Analyte Overview

The compound this compound is an emerging small molecule candidate whose therapeutic potential necessitates rigorous pharmacokinetic (PK) and toxicokinetic (TK) evaluation. Accurate quantification of this analyte in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The molecular structure, featuring a benzoic acid moiety and a substituted oxazinanone ring, presents specific analytical considerations.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₁NO₄[4]

  • Monoisotopic Mass: 221.0688 Da[4]

  • Structure: Consists of a hydrophilic carboxylic acid group and a moderately non-polar aromatic system, making it suitable for reversed-phase chromatography.

  • Predicted XlogP: 1.3 (Indicates moderate lipophilicity)[4]

  • Key Feature: The aromatic ring provides a strong chromophore for UV detection, while the carboxylic acid and amide-like functionalities are amenable to electrospray ionization for mass spectrometry.

This application note details the development and validation of analytical methods designed to support the entire lifecycle of drug development, from preclinical studies to clinical trials.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the analysis of bulk drug substance, formulation assays, and for quantifying higher concentrations of the analyte in preliminary PK studies where the complexity of the matrix is lower or high sensitivity is not required.

Scientific Principle

The method leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The presence of an acidic modifier (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group.[5] This un-ionized form is more hydrophobic, leading to better retention, symmetrical peak shape, and reproducible chromatography. Detection is achieved by measuring the absorbance of UV light by the analyte's benzene ring at its wavelength of maximum absorbance (λmax).[6]

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard configuration for robust and reproducible analysis.
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmIndustry-standard column providing excellent retention and separation for aromatic acids.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure analyte is in a non-ionized state for consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low viscosity.
Gradient 20% B to 80% B over 7 minutesA gradient elution ensures the analyte is eluted efficiently while separating it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CTemperature control ensures stable retention times and reduces viscosity fluctuations.
Detection λ 255 nmAromatic carboxylic acids typically exhibit strong absorbance near this wavelength.[5]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Protocol: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard to ensure independent verification of accuracy and precision.

Expected Performance Characteristics

The following table summarizes the expected validation outcomes for the HPLC-UV method, conforming to ICH guidelines.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.995> 0.999
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%Within range
Precision (% RSD) ≤ 2.0%< 2.0%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Selectivity No interference at analyte retention timeBaseline resolved from excipients

Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[3] Its superior sensitivity and selectivity make it the definitive choice for regulated bioanalysis in support of clinical trials.[7]

Scientific Principle

This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.[8] After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the analyte's parent ion (precursor ion), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) isolates a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations.[9] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability during sample processing.[7]

Workflow and Instrumentation

Figure 1: LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Thawing B Spike with Internal Standard (IS) A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E LC Injection D->E F Chromatographic Separation E->F G Ionization (ESI) F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) I->J K Calculate Unknown Concentrations J->K L Reporting & QA/QC Review K->L Figure 2: Sample Preparation Options cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start 100 µL Plasma Sample + Internal Standard lle1 Add 500 µL MTBE start->lle1 Higher Throughput spe1 Condition SPE Cartridge (Methanol, then Water) start->spe1 Cleaner Extract lle2 Vortex & Centrifuge lle1->lle2 lle3 Transfer Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 end end lle4->end Analysis spe2 Load Sample spe1->spe2 spe3 Wash (e.g., 5% Methanol) spe2->spe3 spe4 Elute (e.g., 90% Methanol) spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end

Sources

Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Compound at the Intersection of Bioactive Scaffolds

The PABA scaffold is a well-established building block in pharmaceuticals, known for its role in the synthesis of folate and its derivatives which exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[2][3] The structural versatility of PABA allows for substitutions at both the amino and carboxyl groups, making it an ideal starting point for creating novel molecules with potential therapeutic applications.[2][4]

The 1,3-oxazinan-2-one ring is a six-membered cyclic carbamate. Cyclic carbamates are found in numerous biologically active compounds and are recognized for their chemical stability.[5][6] The carbamate group can modulate interactions with biological targets and improve pharmacokinetic properties.[5][6] Derivatives of 1,3-oxazines have been reported to possess a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects.[7][8][9] The metabolic stability of cyclic carbamates is generally higher than their acyclic counterparts.[10]

The combination of these two pharmacophores in 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid suggests its potential utility in several areas of research, particularly in the discovery of novel anti-inflammatory and antimicrobial agents. These application notes provide hypothetical, yet scientifically grounded, protocols for researchers to begin exploring the biological activities of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₄PubChem
Molecular Weight221.21 g/mol PubChem
AppearanceWhite to off-white solid (predicted)-
SolubilitySoluble in DMSO and DMF; poorly soluble in water (predicted)-
StorageStore at room temperature in a dry, well-ventilated place.-

Proposed Mechanism of Action (Hypothetical)

Based on its structural components, this compound could exert its biological effects through several potential mechanisms. The benzoic acid moiety suggests possible interactions with enzymes that recognize carboxylic acid substrates. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The 1,3-oxazinan-2-one ring, as a stable cyclic carbamate, could serve as a pharmacophore that interacts with various enzymatic targets or receptors.

Hypothetical_MOA Compound This compound Target Potential Biological Target (e.g., COX enzymes, bacterial enzymes) Compound->Target Binding/Inhibition Effect Biological Effect (e.g., Anti-inflammatory, Antimicrobial) Target->Effect Modulation of Activity

Caption: Hypothetical mechanism of action for this compound.

Application 1: Screening for Anti-inflammatory Activity

Rationale: The presence of the PABA-like scaffold, common in anti-inflammatory agents, suggests that this compound may possess anti-inflammatory properties. A common in vitro assay to assess this is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for the inhibitory activity of the compound against COX-1 and COX-2.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for compound dilution)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation:

    • Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired concentration as per the manufacturer's instructions.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 80 µL of assay buffer

      • 10 µL of the test compound dilution (or positive control/vehicle control)

      • 10 µL of the diluted enzyme solution.

    • Incubate at room temperature for 15 minutes.

    • To initiate the reaction, add 10 µL of a solution containing arachidonic acid and ADHP.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilutions Add_Reagents Add Reagents to 96-well Plate Prep_Cmpd->Add_Reagents Prep_Enz Prepare Enzyme Solutions Prep_Enz->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Initiate Initiate Reaction Incubate->Initiate Measure Measure Fluorescence Initiate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhib Determine % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Calculate IC50 Value Calc_Inhib->Calc_IC50

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The protocol herein details a robust and scalable four-step synthetic route commencing from readily available 4-aminobenzoic acid. The synthesis involves an initial esterification, followed by N-acylation, an intramolecular cyclization to form the core 1,3-oxazinan-2-one heterocycle, and a final hydrolysis to yield the target carboxylic acid. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and analytical characterization data to ensure reproducibility and high purity of the final product.

Introduction

The 1,3-oxazinan-2-one moiety is a significant heterocyclic scaffold found in a variety of biologically active molecules. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including anticoagulants. The development of a scalable and efficient synthesis for this intermediate is therefore of high importance for the pharmaceutical industry. This application note presents a detailed protocol that has been designed for scalability, emphasizing practical and safe laboratory practices.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence as illustrated in the workflow diagram below. The carboxylic acid functionality of the starting material, 4-aminobenzoic acid, is first protected as a methyl ester to prevent unwanted side reactions during the subsequent acylation step. The amine is then acylated with 3-chloropropionyl chloride. The resulting intermediate undergoes a base-mediated intramolecular cyclization to form the desired 1,3-oxazinan-2-one ring. Finally, the methyl ester is hydrolyzed to afford the target carboxylic acid.

Synthesis_Workflow A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(3-chloropropanamido)benzoate B->C Acylation (3-Chloropropionyl chloride, Base) D Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate C->D Intramolecular Cyclization (Base, e.g., NaH) E This compound D->E Hydrolysis (NaOH, H₂O/MeOH)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 4-Aminobenzoic Acid to Methyl 4-aminobenzoate

Rationale: The esterification of the carboxylic acid group in 4-aminobenzoic acid is a crucial first step to protect it from reacting with 3-chloropropionyl chloride in the subsequent acylation step. A Fischer-Speier esterification using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid, is a classic and scalable method.[1][2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Aminobenzoic acid 137.14 100 g 0.729
Methanol 32.04 500 mL -
Concentrated Sulfuric Acid 98.08 20 mL -
Sodium Carbonate 105.99 As needed -
Dichloromethane 84.93 400 mL -
Saturated Sodium Chloride - 100 mL -

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (100 g, 0.729 mol) and methanol (500 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a 2 L beaker and slowly add a saturated solution of sodium carbonate with stirring until the pH is approximately 8. This will neutralize the sulfuric acid and precipitate the product.[3]

  • Filter the white precipitate using a Büchner funnel and wash with cold water (3 x 100 mL).

  • The crude product can be recrystallized from a mixture of ethanol and water to yield pure methyl 4-aminobenzoate as a white crystalline solid.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 90-95%

Characterization (Methyl 4-aminobenzoate):

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.87 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).[4][5]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.3, 150.8, 131.6, 120.2, 113.9, 51.6.[6]

  • IR (KBr, cm⁻¹): 3430, 3350 (N-H), 1695 (C=O), 1605, 1515 (aromatic C=C).

  • MS (ESI): m/z 152.1 [M+H]⁺.[4]

Step 2: N-Acylation of Methyl 4-aminobenzoate

Rationale: This step introduces the 3-chloropropionyl group necessary for the subsequent cyclization. The reaction is a standard nucleophilic acyl substitution where the amino group of methyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[7] A base is used to neutralize the HCl byproduct.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 4-aminobenzoate 151.16 100 g 0.661
Dichloromethane (DCM) 84.93 800 mL -
Triethylamine (TEA) 101.19 100 mL 0.720

| 3-Chloropropionyl chloride | 126.98 | 88 g | 0.693 |

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-aminobenzoate (100 g, 0.661 mol) in dichloromethane (800 mL).

  • Add triethylamine (100 mL, 0.720 mol) to the solution.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 3-chloropropionyl chloride (88 g, 0.693 mol) in dichloromethane (100 mL) via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl (2 x 200 mL), followed by saturated sodium bicarbonate solution (2 x 200 mL), and finally with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethyl acetate/hexanes to afford pure methyl 4-(3-chloropropanamido)benzoate.

Expected Yield: 85-90%

Characterization (Methyl 4-(3-chloropropanamido)benzoate):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 8.02 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 3.92 (s, 3H, OCH₃), 3.89 (t, J=6.4 Hz, 2H, CH₂Cl), 2.85 (t, J=6.4 Hz, 2H, COCH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.9, 166.5, 142.1, 130.9, 125.8, 119.0, 52.3, 41.2, 38.5.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, ester), 1670 (C=O, amide), 1600, 1530 (aromatic C=C).

  • MS (ESI): m/z 242.1 [M+H]⁺.

Step 3: Intramolecular Cyclization to Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Rationale: This key step forms the 1,3-oxazinan-2-one ring via an intramolecular nucleophilic substitution. A strong base, such as sodium hydride, is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the six-membered ring.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 4-(3-chloropropanamido)benzoate 241.66 100 g 0.414
Sodium Hydride (60% in mineral oil) 24.00 (as NaH) 20 g 0.500
Anhydrous Tetrahydrofuran (THF) 72.11 1 L -
Ammonium Chloride (saturated solution) - 200 mL -

| Ethyl Acetate | 88.11 | 500 mL | - |

Procedure:

  • To a 2 L three-necked round-bottom flask, under a nitrogen atmosphere, add sodium hydride (20 g of 60% dispersion in mineral oil, 0.500 mol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (500 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(3-chloropropanamido)benzoate (100 g, 0.414 mol) in anhydrous THF (500 mL) to the stirred suspension over 1.5 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

  • Add water (300 mL) and extract the product with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Expected Yield: 75-85%

Characterization (Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 4.45 (t, J=5.6 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 3.80 (t, J=6.0 Hz, 2H, NCH₂), 2.30 (quint, J=5.8 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.2, 150.1, 142.5, 130.8, 128.9, 125.5, 66.9, 52.4, 48.1, 25.3.

  • IR (KBr, cm⁻¹): 1740 (C=O, urethane), 1720 (C=O, ester), 1605, 1510 (aromatic C=C).

  • MS (ESI): m/z 236.1 [M+H]⁺.

Step 4: Hydrolysis to this compound

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard alkaline hydrolysis.[8][9] Subsequent acidification protonates the carboxylate to yield the final product.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate 235.23 80 g 0.340
Sodium Hydroxide 40.00 20.4 g 0.510
Methanol 32.04 400 mL -
Water 18.02 200 mL -

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

  • In a 1 L round-bottom flask, dissolve methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (80 g, 0.340 mol) in methanol (400 mL).

  • Add a solution of sodium hydroxide (20.4 g, 0.510 mol) in water (200 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (200 mL) and wash with dichloromethane (2 x 100 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to afford the final product.

Expected Yield: 90-95%

Characterization (this compound):

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.05 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 4.35 (t, J=5.6 Hz, 2H, OCH₂), 3.75 (t, J=6.0 Hz, 2H, NCH₂), 2.20 (quint, J=5.8 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.1, 150.0, 143.2, 130.9, 130.4, 125.2, 66.5, 47.8, 25.0.

  • IR (KBr, cm⁻¹): 3200-2500 (O-H), 1735 (C=O, urethane), 1685 (C=O, acid), 1605, 1510 (aromatic C=C).

  • MS (ESI): m/z 222.1 [M+H]⁺.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.

  • 3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Solvents: Methanol, dichloromethane, THF, and ethyl acetate are flammable. Keep away from ignition sources. Dichloromethane is a suspected carcinogen.

References

  • Chegg.com. Experiment description: 4-amino-benzoic acid. (2021-03-05). Available from: [Link]

  • Lab5 procedure esterification. Available from: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). (2021-08-16). Available from: [Link]

  • PubChem. Methyl 4-aminobenzoate. Available from: [Link]

  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available from: [Link]

  • RSC Publishing. The chlorination of 4‐aminobenzoic acid and its methyl ester. Available from: [Link]

  • PubMed. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. Available from: [Link]

  • RSC Publishing. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. Available from: [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link]

  • CUTM Courseware. Preparation of Benzocaine. Available from: [Link]

  • The Royal Society of Chemistry. 4. Available from: [Link]

  • The Royal Society of Chemistry. 2 - Supporting Information. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • ECHA. Methyl benzoate - Registration Dossier. Available from: [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. Available from: [Link]

  • NIH. 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... Available from: [Link]

  • Chemsrc. Methyl benzoate | CAS#:93-58-3. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , a novel compound with potential as an enzyme inhibitor. While specific biological targets for this molecule are not yet established in published literature, its structural motifs, featuring a heterocyclic oxazinanone ring linked to a benzoic acid moiety, are present in various biologically active compounds. This guide offers a robust framework for researchers to conduct initial screening, determine inhibitory potency (IC50), and elucidate the mechanism of action against a chosen enzyme target. The protocols provided are designed to be adaptable and are grounded in established principles of enzyme kinetics, ensuring scientific rigor and reproducibility.

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound represents an unexplored chemical entity. Its structure is intriguing; the benzoic acid group is a common feature in drugs like febuxostat, a known xanthine oxidase inhibitor, while heterocyclic scaffolds are central to a vast array of pharmacologically active agents[1]. For instance, related structures such as 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have demonstrated potent antibacterial activity[2].

Given the absence of specific literature for this compound[3], this guide serves as a foundational resource. It empowers researchers to systematically evaluate its potential as an enzyme inhibitor, from initial hit identification to detailed mechanistic characterization. The causality behind each experimental step is explained to provide not just a protocol, but a deeper understanding of the scientific process.

Compound Characteristics and Handling

Proper handling and characterization of the test compound are critical for reliable and reproducible results. The known and predicted properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄PubChem[3]
Monoisotopic Mass 221.0688 DaPubChem[3]
Predicted XlogP 1.3PubChem[3]
Appearance Solid (predicted)---
Solubility To be determined empirically---

Protocol 1: Preparation of Stock and Working Solutions

  • Rationale: A high-concentration, accurately prepared stock solution in a suitable organic solvent is essential for serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most biological assays in low final concentrations (typically <1%).

  • Procedure:

    • Weighing: Accurately weigh out approximately 5-10 mg of this compound using a calibrated analytical balance.

    • Solubilization: Add pure, anhydrous DMSO to the solid compound to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure complete dissolution.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

    • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay well is consistent across all conditions and does not exceed a level that affects enzyme activity.

Experimental Strategy: A Roadmap to Characterization

The systematic evaluation of a potential enzyme inhibitor follows a well-defined path. The goal is to move from a broad question ("Does it inhibit?") to a highly specific one ("How does it inhibit?").

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action A Primary Screen (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B Hit Identified C Enzyme Kinetics Study (Vary [S] and [I]) B->C Potent Inhibitor Confirmed D Data Analysis (Lineweaver-Burk Plot) C->D E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E start Start: Novel Compound start->A

Figure 1: Workflow for characterization of a novel enzyme inhibitor.

Protocol 2: Primary Screening and IC50 Determination

The initial goal is to determine if the compound inhibits the target enzyme and, if so, with what potency. This is achieved through a two-stage process: a single-point screen followed by a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This protocol is a general template and should be adapted based on the specific enzyme and substrate system (e.g., using a spectrophotometer or plate reader)[4][5].

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Compound stock solution (10 mM in DMSO)

  • Known inhibitor (Positive Control)

  • 96-well microplate (UV-transparent or black, depending on the assay)

  • Microplate reader

Procedure:

  • Assay Setup: Design a 96-well plate layout. Include wells for:

    • Blank: Assay buffer and substrate, no enzyme.

    • Negative Control (100% Activity): Enzyme, substrate, and DMSO (at the same final concentration as test wells).

    • Positive Control: Enzyme, substrate, and a known inhibitor.

    • Test Compound: Enzyme, substrate, and varying concentrations of this compound.

  • Reagent Preparation:

    • Prepare a solution of the enzyme in cold assay buffer at a concentration that will yield a robust, linear signal over the desired time course.

    • Prepare a substrate solution in the assay buffer. The concentration used may vary; for IC50 determination, it is often kept at or near the Michaelis constant (Km).

  • Experimental Steps (Dose-Response): a. Prepare serial dilutions of the compound. For a typical 8-point curve, start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions directly in the microplate or in a separate dilution plate. b. Add assay buffer to all wells. c. Add the serially diluted compound, DMSO vehicle, or positive control to the appropriate wells. d. Add the enzyme solution to all wells except the "Blank" wells. e. Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts. f. Initiate Reaction: Add the substrate solution to all wells to start the reaction. g. Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration.

  • Data Analysis (IC50 Determination): a. Calculate the initial reaction velocity (rate) for each well from the kinetic data. b. Normalize the rates by setting the average of the negative control wells to 100% activity and the blank to 0%. c. Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)). d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) using software like GraphPad Prism or R to determine the IC50 value.

Protocol 3: Mechanism of Action (MoA) Studies

Once the IC50 is established, the next critical step is to understand how the compound inhibits the enzyme. Kinetic studies are performed to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).

Rationale: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can observe how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate). These changes are characteristic of a specific inhibition mechanism and can be visualized using a double reciprocal plot, such as the Lineweaver-Burk plot[6].

G E E (Free Enzyme) ES ES (Enzyme-Substrate) E->ES +S EI EI (Enzyme-Inhibitor) E->EI +I (Competitive) ES->E ES->E +P ESI ESI (Enzyme-Substrate-Inhibitor) ES->ESI +I (Uncompetitive) EI->E ESI->ES

Figure 2: Simplified model of enzyme-inhibitor interactions.

Procedure:

  • Experimental Design: This experiment is set up as a matrix. You will test multiple fixed concentrations of your inhibitor against a range of substrate concentrations.

    • Inhibitor Concentrations: Choose 3-4 concentrations of this compound, typically centered around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Substrate Concentrations: For each inhibitor concentration, use a range of substrate concentrations, typically from 0.2x Km to 5x Km or higher.

  • Assay Execution: a. Set up the assay in a 96-well plate as described in Protocol 2. Each row can represent a fixed inhibitor concentration, and the columns can represent the varying substrate concentrations. b. Pre-incubate the enzyme with the inhibitor and buffer. c. Initiate the reactions by adding the various concentrations of the substrate. d. Measure the initial reaction velocities (rates) for every condition.

  • Data Analysis and Interpretation: a. For each inhibitor concentration, plot the reaction rate (v) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values. b. Create a Lineweaver-Burk plot (1/v vs. 1/[S]). This plot is invaluable for visualizing the mechanism of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
    • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are affected). c. From these plots, the inhibition constant (Ki) can be calculated, which represents the true binding affinity of the inhibitor.

Conclusion

The protocols and framework detailed in this application note provide a comprehensive and scientifically rigorous approach to evaluating the enzyme inhibition potential of the novel compound this compound. By systematically progressing from initial screening and potency determination to detailed mechanistic studies, researchers can thoroughly characterize the compound's biochemical activity. This structured methodology ensures that the data generated is robust, reproducible, and provides a solid foundation for any subsequent drug development efforts.

References

  • BenchChem. (2025).
  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Alves, V. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • T Štšepetova, J., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(1), 109.
  • PubChem. This compound.
  • Sapegin, A., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.
  • Rani, P., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 341-351.

Sources

Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient lead generation and optimization. The 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid core presents itself as a compelling starting point for medicinal chemistry campaigns, particularly in the development of inhibitors for serine proteases, a class of enzymes implicated in a multitude of disease states. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in highly successful therapeutic agents.[1] This guide will, therefore, use this compound as a foundational scaffold to explore the discovery and development of potent and selective enzyme inhibitors, with a primary focus on the clinically validated target, Coagulation Factor Xa (FXa).

Factor Xa is a critical enzyme in the blood coagulation cascade, representing a key juncture between the intrinsic and extrinsic pathways.[2][3] Its inhibition offers a powerful therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[4][5] The market success of direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, underscores the therapeutic and commercial significance of this target.[2][6] This document will provide a detailed exploration of the application of this compound and its derivatives as potential FXa inhibitors, outlining their mechanism of action, structure-activity relationships, and comprehensive protocols for their synthesis and biological evaluation.

Mechanism of Action: Targeting the Heart of the Coagulation Cascade

The primary mechanism of action for the compounds discussed herein is the direct, competitive inhibition of Factor Xa. FXa's enzymatic function is to convert prothrombin to thrombin, the final protease in the coagulation cascade, which in turn cleaves fibrinogen to fibrin, leading to clot formation.[7] By binding to the active site of FXa, these small molecule inhibitors prevent the binding and cleavage of its natural substrate, thereby disrupting the amplification of the coagulation cascade and inhibiting thrombus formation.[3][7]

The active site of FXa is a well-defined pocket with distinct sub-sites (S1, S2, S3, S4) that can be exploited for designing potent and selective inhibitors. The design of molecules based on the this compound scaffold would aim to position functional groups that can form favorable interactions with these sub-sites, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, the benzoic acid moiety could be engineered to interact with the S1 pocket, which has a preference for charged or polar groups. The oxazinanone ring and its substituents can be modified to occupy and interact with the S2, S3, and S4 pockets, thereby enhancing both potency and selectivity over other serine proteases.

Coagulation Cascade and FXa Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitor Inhibition XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X activates TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Thrombin Thrombin (FIIa) Xa->Thrombin converts Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid Analog (e.g., Rivaroxaban) Inhibitor->Xa Inhibits

Figure 1: The coagulation cascade and the point of intervention for Factor Xa inhibitors.

Protocol I: Synthesis of this compound Analogs

The synthesis of derivatives based on the core scaffold can be achieved through a multi-step process. The following protocol provides a generalizable route for the synthesis of the parent scaffold, which can then be elaborated upon to generate a library of analogs for structure-activity relationship (SAR) studies.

Objective: To synthesize this compound.

Materials:

  • Methyl 4-aminobenzoate

  • 3-Chloropropanol

  • Potassium carbonate (K₂CO₃)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Methyl 4-(3-hydroxypropylamino)benzoate

    • In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add potassium carbonate (2 equivalents) and 3-chloropropanol (1.2 equivalents).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

  • Step 2: Synthesis of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

    • Dissolve the product from Step 1 (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 equivalents) followed by a solution of triphosgene (0.4 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the cyclized product.

  • Step 3: Hydrolysis to this compound

    • Dissolve the ester from Step 2 (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3, which should precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: In Vitro Evaluation of Factor Xa Inhibition

Once a library of analogs has been synthesized, their biological activity as FXa inhibitors needs to be determined. A chromogenic assay is a standard and reliable method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., Spectrozyme® FXa)

  • Tris-buffered saline (TBS), pH 7.4

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human FXa in TBS.

    • Prepare a stock solution of the chromogenic substrate in deionized water.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in TBS to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of TBS containing the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the FXa solution to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the FXa activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Normalize the velocities to the positive control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro screening of the synthesized library of analogs will be crucial for establishing a structure-activity relationship.

Compound R1 Substitution R2 Substitution FXa IC₅₀ (nM)
Parent Scaffold HH>10,000
Analog 1 4-ClH5,200
Analog 2 H5-CH₃8,700
Analog 3 4-OCH₃H7,100

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from the SAR will guide the next round of chemical synthesis and optimization. For example, if it is found that electron-withdrawing groups on the benzoic acid ring enhance potency, further exploration of different halogen substitutions or other electron-withdrawing moieties would be warranted. Similarly, modifications to the oxazinanone ring can be made to improve interactions with the hydrophobic pockets of the FXa active site. The ultimate goal is to develop a lead compound with high potency, selectivity against other serine proteases (e.g., thrombin, trypsin), and favorable pharmacokinetic properties.

Lead_Optimization_Workflow Start 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid Scaffold Synthesis Analog Synthesis Start->Synthesis Screening In Vitro FXa Inhibition Assay Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Figure 2: Iterative workflow for lead optimization in drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anticoagulation through the inhibition of Factor Xa. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and optimization of analogs based on this core structure. Future work should focus on expanding the chemical diversity of the synthesized library, conducting selectivity profiling against a panel of related proteases, and evaluating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds in preclinical models of thrombosis. Through a systematic and iterative approach to drug design and development, it is anticipated that novel and effective drug candidates can be discovered, ultimately contributing to the advancement of patient care in the field of cardiovascular medicine.

References

  • ResearchGate. (2015). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]

  • In-Pharma Technologist. (2024). Rivaroxaban: A Comprehensive Overview of Its Synthesis, Composition, and Applications. Available at: [Link]

  • Wikipedia. (2023). Discovery and development of direct Xa inhibitors. Available at: [Link]

  • Wikipedia. (2023). Direct factor Xa inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]

  • Semantic Scholar. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rivaroxaban?. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Rivaroxaban - StatPearls. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rivaroxaban. PubChem. Available at: [Link]

  • Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.
  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

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Application Notes and Protocols for the In Vivo Formulation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Carboxylic Acid Derivative

The progression of a novel chemical entity from discovery to in vivo evaluation is critically dependent on the development of a stable and bioavailable formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid for preclinical in vivo studies. The presence of a carboxylic acid moiety in the structure of this compound introduces specific challenges, primarily related to its physicochemical properties such as pH-dependent solubility and potential for precipitation.[1][2] Carboxylic acid-containing drugs often exhibit poor aqueous solubility at acidic pH, which can lead to variable absorption and limited bioavailability.[1]

This document eschews a rigid template, instead offering a logical workflow that begins with essential pre-formulation characterization to understand the unique attributes of this compound. Following this, we present a series of detailed protocols for various formulation strategies, from simple aqueous solutions to more complex systems. The rationale behind each experimental choice is elucidated, empowering the researcher to make informed decisions tailored to their specific in vivo study requirements. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to yield a robust and reproducible formulation.

Part 1: Pre-Formulation Assessment - The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[3] This pre-formulation assessment will guide the selection of the most appropriate formulation strategy and excipients, ultimately saving time and resources.[4]

Physicochemical Characterization Workflow

The following diagram outlines the critical pre-formulation studies to be conducted.

Preformulation_Workflow cluster_characterization Physicochemical Characterization API This compound pKa pKa Determination API->pKa Solubility Aqueous Solubility vs. pH Profile LogP LogP/LogD Measurement Solubility->LogP pKa->Solubility MeltingPoint Melting Point & DSC LogP->MeltingPoint Stability Solid-State & Solution Stability MeltingPoint->Stability

Caption: Pre-formulation characterization workflow for this compound.

Protocol 1: pH-Dependent Solubility Determination

Rationale: As a carboxylic acid, the aqueous solubility of the compound is expected to be highly dependent on pH. Understanding this profile is crucial for developing aqueous-based formulations and predicting its behavior in the gastrointestinal tract.[1]

Methodology:

  • Prepare a series of buffers ranging from pH 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: pKa Determination

Rationale: The pKa value will indicate the pH at which 50% of the compound is in its ionized form. This is a critical parameter for predicting solubility and selecting appropriate pH-adjusting agents or buffers.

Methodology:

  • Potentiometric Titration:

    • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH).

    • Monitor the pH using a calibrated pH meter throughout the titration.

    • The pKa can be determined from the midpoint of the titration curve.

  • UV-Vis Spectroscopy:

    • Prepare solutions of the compound in buffers of varying pH.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • The pKa can be calculated by observing the spectral shifts as a function of pH.

Interpreting Pre-Formulation Data

The data gathered from these initial studies will inform the formulation strategy. A summary of potential outcomes and their implications is provided in the table below.

ParameterPossible OutcomeFormulation Implication
Aqueous Solubility Low at acidic pH, increasing at basic pHpH adjustment to form a salt solution is a viable strategy. Co-solvents or surfactants may be needed if solubility is insufficient even at neutral pH.
pKa 3 - 5Confirms weakly acidic nature. Guides the selection of appropriate buffers and pH ranges for solubilization.
LogP > 3Indicates high lipophilicity. Suggests that lipid-based formulations or co-solvents may be effective. May also indicate potential for poor aqueous solubility.
Melting Point High (>200°C)Suggests high lattice energy and potentially low solubility.
Stability Degradation at high pHLimits the use of highly alkaline solutions for solubilization and requires careful selection of excipients and storage conditions.

Part 2: Formulation Strategies and Protocols

Based on the anticipated properties of a weakly acidic, potentially poorly soluble compound, several formulation approaches can be considered. The choice will depend on the required dose, route of administration, and the specific findings from the pre-formulation assessment.

Strategy 1: Aqueous Solution via pH Adjustment

This is often the simplest approach for ionizable compounds and is suitable for intravenous, intraperitoneal, and oral administration if sufficient solubility can be achieved at a physiologically acceptable pH.[5]

Rationale: By raising the pH above the pKa of the carboxylic acid, the compound is converted to its more soluble salt form.

Protocol 3: Preparation of a Buffered Aqueous Solution

  • Vehicle Selection: Start with Water for Injection (WFI) or a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • pH Adjustment:

    • Weigh the required amount of this compound.

    • Suspend the compound in a portion of the vehicle.

    • Slowly add a titrant (e.g., 1 N NaOH) dropwise while stirring and monitoring the pH.

    • Continue adding the titrant until the compound fully dissolves and the desired pH is reached (typically pH 7.0-8.0 for in vivo studies).

    • Adjust the final volume with the vehicle.

  • Characterization:

    • Appearance: The final formulation should be a clear, particle-free solution.

    • pH: Confirm the final pH of the solution.

    • Concentration: Verify the concentration of the active pharmaceutical ingredient (API) using a validated HPLC method.

    • Osmolality: Measure the osmolality to ensure it is within a physiologically tolerable range, especially for parenteral routes.

Strategy 2: Co-solvent Formulations

If pH adjustment alone does not provide the target concentration, or if the required pH is not physiologically compatible, a co-solvent system can be employed.[6][7]

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[6]

Commonly Used Co-solvents for In Vivo Studies:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity.

Protocol 4: Development of a Co-solvent Formulation

  • Solubility Screening: Determine the solubility of the compound in various neat co-solvents and binary/ternary mixtures with water.

  • Formulation Preparation:

    • Dissolve the this compound in the chosen co-solvent or co-solvent blend.

    • Once fully dissolved, slowly add the aqueous component (e.g., water or buffer) to the final desired volume.

    • Caution: Observe for any signs of precipitation upon addition of the aqueous phase. The final formulation must remain a clear solution.

  • Example Vehicle Composition: A common starting point for a co-solvent system could be:

    • 10% Ethanol

    • 40% Propylene Glycol

    • 50% Water for Injection

  • Characterization: As per Protocol 3, with additional attention to the potential for precipitation upon dilution.

Strategy 3: Surfactant-Based Formulations (Micellar Solutions)

Surfactants can significantly enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[8][9]

Rationale: The hydrophobic core of the micelle provides a favorable environment for the poorly soluble drug, while the hydrophilic shell maintains solubility in the aqueous medium.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

  • Solutol® HS 15

Protocol 5: Preparation of a Micellar Solution

  • Surfactant Selection: Screen the solubility of the compound in aqueous solutions of different surfactants at various concentrations (above their critical micelle concentration).

  • Formulation Preparation:

    • Prepare an aqueous solution of the selected surfactant.

    • Add the this compound to the surfactant solution.

    • Use gentle heating or sonication to aid dissolution.

  • Characterization: In addition to the standard characterization, consider Dynamic Light Scattering (DLS) to determine the size of the micelles.

Strategy 4: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[10][11][12]

Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior ensures water solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]

Protocol 6: Formulation with HP-β-CD

  • Complexation Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 30% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate and determine the solubility enhancement as a function of HP-β-CD concentration.

  • Formulation Preparation:

    • Dissolve the required amount of HP-β-CD in water or buffer.

    • Add the API and stir until a clear solution is obtained. Sonication may be used to accelerate dissolution.

  • Characterization: As per Protocol 3.

Part 3: Quality Control and Stability Assessment

A robust formulation requires rigorous quality control to ensure consistency, safety, and efficacy in in vivo studies.

Quality Control Workflow

The following diagram illustrates the key quality control checks for the final formulation.

QC_Workflow cluster_qc Quality Control Testing FinalFormulation Final Formulation Appearance Visual Appearance FinalFormulation->Appearance pH pH Measurement Appearance->pH Concentration API Concentration (HPLC) pH->Concentration Osmolality Osmolality Concentration->Osmolality Particulates Particulate Matter Analysis Osmolality->Particulates Stability Short-Term Stability Particulates->Stability

Caption: Quality control workflow for the final in vivo formulation.

Protocol 7: Comprehensive Quality Control Testing
  • Visual Inspection: Check for clarity, color, and the absence of visible particles against a black and white background.

  • pH Measurement: Use a calibrated pH meter to ensure the pH is within the target range.

  • HPLC Analysis for Potency and Purity:

    • Develop and validate an HPLC method to accurately quantify the concentration of this compound.

    • This method should also be able to detect any potential degradants, thus serving as a stability-indicating assay.

  • Osmolality: For parenteral formulations, measure the osmolality using an osmometer to ensure the solution is isotonic or near-isotonic.

  • Particulate Matter (for parenteral formulations): Analyze for sub-visible particles using light obscuration or microscopic methods as per pharmacopeial standards.

Stability Assessment

Rationale: Ensuring the formulation is stable for the duration of the experiment is critical for data integrity.

Protocol 8: Short-Term Stability Study

  • Prepare the final formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots and perform the quality control tests outlined in Protocol 7.

  • Assess for any changes in appearance, pH, concentration, or purity. The formulation is considered stable if these parameters remain within acceptable limits (e.g., ±10% of the initial concentration).

Conclusion

The successful formulation of this compound for in vivo studies hinges on a systematic, data-driven approach. By first conducting a thorough pre-formulation assessment, researchers can select and optimize a suitable formulation strategy, whether it be simple pH adjustment, the use of co-solvents, surfactants, or cyclodextrins. The detailed protocols provided in this guide offer a practical roadmap for developing a safe, stable, and effective formulation, thereby enabling the generation of reliable and reproducible in vivo data. Adherence to rigorous quality control and stability testing is the final, essential step in ensuring the integrity of the preclinical study.

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Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a novel therapeutic candidate, in human plasma. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for supporting pharmacokinetic studies in clinical drug development.[1][2][3][4]

Introduction

This compound is an emerging small molecule candidate in drug development pipelines. Its chemical structure, featuring a polar carboxylic acid group and a cyclic urea moiety, necessitates a highly specific and sensitive analytical method for its quantification in complex biological matrices like human plasma. The development of a reliable bioanalytical method is a critical prerequisite for accurately characterizing its pharmacokinetic (PK) profile, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1] This note details the development and validation of an LC-MS/MS method designed to meet the rigorous demands of regulated bioanalysis, providing the necessary precision and accuracy for clinical trial sample analysis. The challenges associated with analyzing polar acidic compounds, such as poor retention in traditional reversed-phase chromatography, were addressed through careful optimization of mobile phase composition and chromatographic conditions.[5][6][7]

Experimental

Materials and Reagents
  • Analytes: this compound (reference standard, >99% purity), and its stable isotope-labeled internal standard (SIL-IS), this compound-d4 (benzoic ring-d4, >99% purity), were synthesized in-house.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ammonium acetate (LC-MS grade) were purchased from a reputable supplier. Ultrapure water was generated using a laboratory water purification system.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was sourced from an accredited biological vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method Optimization

Rationale for Method Choices:

  • Sample Preparation: Protein precipitation was selected as the initial sample cleanup strategy due to its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS system.[8][9][10] Acetonitrile was chosen as the precipitation solvent as it generally provides cleaner extracts compared to methanol.[10]

  • Chromatography: Reversed-phase chromatography with a C18 column is a workhorse for small molecule analysis.[5] To achieve adequate retention for the polar analyte, a mobile phase with a high aqueous component was necessary. The addition of a weak acid like formic acid to the mobile phase is crucial to keep the carboxylic acid group in its protonated state, which enhances retention on the nonpolar stationary phase.[11][12] A gradient elution was employed to ensure sharp peak shapes and efficient elution of any less polar endogenous components.

  • Mass Spectrometry: Given the presence of an acidic proton on the carboxylic acid group, negative ion electrospray ionization (ESI) was chosen for its high efficiency in generating deprotonated molecules [M-H]⁻.[11][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[12]

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standard and the SIL-IS into separate 5 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the CC and QC working standards into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the SIL-IS working solution (50 ng/mL) to all tubes except for the double blank (blank plasma without IS).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Conditions

ParameterCondition
HPLC ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min; hold at 95% B for 1 min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative Ion
MRM Transition (Analyte)m/z 221.1 → 136.0 (Hypothetical: [M-H]⁻ → fragment from loss of oxazinanone ring)
MRM Transition (SIL-IS)m/z 225.1 → 140.0 (Hypothetical: [M+4-H]⁻ → corresponding d4-fragment)
Ion Source Temperature550°C
Ion Spray Voltage-4500 V
Dwell Time100 ms

Note: The fragmentation of carboxylic acids in mass spectrometry can proceed via pathways like α-cleavage or McLafferty rearrangement, providing characteristic product ions for MRM selection.[14]

Method Validation

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][15]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the SIL-IS, demonstrating the method's specificity.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 1.00 ng/mL, with a signal-to-noise ratio >10 and acceptable precision (≤20%) and accuracy (within ±20% of nominal).[1]

Precision and Accuracy

Intra-day (within-run) and inter-day (between-run) precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) over three separate days.[3]

Table 3: Precision and Accuracy Summary

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.00≤ 8.5-4.2 to 5.5≤ 10.2-2.1 to 6.3
LQC3.00≤ 6.1-3.1 to 4.0≤ 7.5-1.5 to 4.8
MQC100≤ 4.5-2.5 to 1.8≤ 5.8-3.0 to 2.2
HQC800≤ 3.8-1.9 to 2.4≤ 4.9-2.5 to 1.7
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[1]
Matrix Effect and Recovery

The matrix effect was evaluated using the post-column infusion method during development to identify regions of ion suppression or enhancement.[16] Quantitatively, it was assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to that in a neat solution. The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Table 4: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC92.598.7
MQC94.1101.2
HQC93.399.5
Results indicate consistent recovery and negligible matrix effect.
Stability

The stability of the analyte was thoroughly evaluated under various conditions mimicking sample handling and storage. This included bench-top stability, freeze-thaw stability (3 cycles), and long-term storage stability in the freezer (-80°C). All stability experiments met the acceptance criteria of ±15% deviation from nominal concentrations.

Workflow Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 50 µL Plasma Sample p2 Add 20 µL IS p1->p2 p3 Add 200 µL Acetonitrile p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL p5->a1 To Autosampler a2 C18 RP-HPLC Separation a1->a2 a3 ESI (-) Detection a2->a3 a4 MRM Quantification a3->a4 d1 Peak Integration a4->d1 d2 Regression Analysis (1/x²) d1->d2 d3 Concentration Calculation d2->d3

Caption: Overall bioanalytical workflow from sample preparation to data analysis.

Validation center Validated Method selectivity Selectivity (6 sources) center->selectivity linearity Linearity (1-1000 ng/mL) center->linearity accuracy Accuracy (±15%) center->accuracy precision Precision (≤15% CV) center->precision recovery Recovery center->recovery matrix Matrix Effect center->matrix stability Stability (Freeze-Thaw, Bench-Top) center->stability

Caption: Key parameters assessed during the bioanalytical method validation.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method meets all regulatory requirements for bioanalytical method validation and is fit for purpose to support pharmacokinetic assessments in clinical studies, thereby facilitating the further development of this promising therapeutic candidate.

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  • Li, Y., et al. (2025). LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. Analyst. Available at: [Link]

  • Anderson, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

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  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

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Application Notes & Protocols: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid powder, a specialized organic compound relevant to professionals in research and drug development. Benzoic acid derivatives are foundational in medicinal chemistry, serving as intermediates and scaffolds for complex pharmaceutical agents. The unique structure of this compound, incorporating both a benzoic acid moiety and an oxazinanone ring, suggests potential applications where these functional groups can be leveraged for specific biological interactions. Given the limited publicly available experimental data for this specific molecule[1], this guide synthesizes information from analogous structures and established chemical principles to provide robust protocols. The following sections detail the compound's properties, safety procedures, storage requirements, and step-by-step protocols for handling and solution preparation, ensuring both user safety and compound integrity.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid containing a six-membered heterocyclic oxazinanone ring. The properties of carboxylic acids are largely determined by the carboxyl (-COOH) functional group, which allows for hydrogen bonding and imparts acidic characteristics.[2] While extensive experimental data for this specific compound is not available, its key properties can be predicted based on its structure.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource & Notes
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol Calculated from the molecular formula.
Appearance Assumed to be a white to off-white powder.Based on typical appearance of similar aromatic carboxylic acids.[3]
CAS Number Not available in searched sources.Researchers should verify the CAS number with their supplier.
Predicted XlogP 1.3[1] This value suggests moderate lipophilicity and indicates probable solubility in a range of organic solvents.
Hydrogen Bond Donors 1 (from the carboxylic acid -OH)[1] Influences solubility and potential for intermolecular interactions.
Hydrogen Bond Acceptors 4 (from the carbonyl and carboxyl oxygens)[1] Influences solubility and potential for intermolecular interactions.
Predicted Solubility Slightly soluble in water; soluble in polar organic solvents and aqueous base.Inferred from the carboxylic acid group[2] and the overall molecular structure. Empirical verification is required.

Health, Safety, and Hazard Information

Assumed Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage upon contact.[6]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[6]

  • Harmful if Swallowed: May be harmful if ingested.[6]

First Aid Measures (General Recommendations):

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[4][5]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Immediately seek medical attention.[3]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is risk mitigation. Since the primary routes of exposure for a powder are inhalation, skin contact, and eye contact, the PPE must form a barrier against these pathways.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.[6] Ensure a safety shower and eyewash station are readily accessible.[8]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets government standards (e.g., NIOSH-approved).[5]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber, 0.35 mm or thicker).[5] Change gloves immediately if they become contaminated.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[5]

Storage and Stability Protocols

The chemical stability of this compound is influenced by its functional groups. The carboxylic acid can react with bases, and the oxazinanone ring, which contains an ester-like linkage, could be susceptible to hydrolysis under strong acidic or basic conditions over time.

Protocol 4.1: Long-Term Storage

  • Container: Store the powder in its original, tightly sealed container. If the original container is compromised, transfer it to a well-sealed, clearly labeled amber glass bottle.

  • Atmosphere: For enhanced stability, especially if the compound is sensitive to moisture or oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Recommended storage is at room temperature (RT), away from direct heat sources.

  • Light: Protect from direct sunlight and UV sources, as aromatic compounds can be light-sensitive.[8]

  • Incompatibilities: Store separately from strong bases, strong oxidizing agents, and reducing agents.[3][6]

Handling and Dispensing Protocol

This protocol is designed to prevent contamination of the bulk material and minimize user exposure.

Protocol 5.1: Weighing the Powder

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is operational.

  • Environment Control: Place an analytical balance inside the fume hood or use a powder-containment enclosure to prevent airborne dust.

  • Static Control: Use an anti-static gun or ionizer on the container and weigh boat, as fine powders are prone to static, which can cause them to disperse unexpectedly.

  • Dispensing: Use a clean, dedicated spatula for this compound. Open the container inside the hood. Carefully transfer the desired amount of powder to a tared weigh boat.

  • Sealing: Immediately and tightly close the main container to protect the bulk material from atmospheric moisture and oxygen.

  • Cleanup: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials (like used weigh boats or wipes) in the designated solid chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4]

Solution Preparation Protocol

The choice of solvent is critical for experimental success. The predicted XlogP of 1.3[1] and the presence of a carboxylic acid group suggest a specific solubility profile. A decision tree for solvent selection is illustrated below. The causality is to start with less hazardous/more common solvents before proceeding to more specialized ones.

Solvent_Selection_Workflow cluster_results start Start: Prepare Stock Solution test_solubility Perform Small-Scale Solubility Test (1-5 mg in 0.1-0.5 mL solvent) start->test_solubility try_dmso Try DMSO or DMF (Aprotic Polar) test_solubility->try_dmso Is an aprotic organic solvent preferred? try_etoh Try Ethanol or Methanol (Protic Polar) test_solubility->try_etoh Is a protic organic solvent acceptable? try_base Try Aqueous Base (e.g., 0.1 M NaOH, NH4OH) Deprotonates -COOH to salt test_solubility->try_base Is an aqueous system required & pH > 7 acceptable? success Completely Dissolved Proceed with Stock Preparation try_dmso->success failure Insoluble or Poorly Soluble Try Next Solvent try_dmso->failure try_etoh->success try_etoh->failure try_base->success try_base->failure

Caption: Decision workflow for selecting an appropriate solvent.

Protocol 6.1: Preparing a 10 mM Stock Solution in DMSO This protocol assumes DMSO has been identified as a suitable solvent.

  • Calculation: Calculate the mass of this compound needed.

    • Mass (mg) = Desired Volume (mL) × 10 mM × 221.21 g/mol / 1000

    • Example: For 10 mL of a 10 mM stock, you need 10 mL × 10 mmol/L × 0.22121 g/mmol = 22.12 mg.

  • Weighing: Following Protocol 5.1, accurately weigh the calculated mass of the powder and place it into an appropriately sized, labeled vial (e.g., a 15 mL conical tube or amber glass vial).

  • Solvent Addition: Add approximately 80% of the final desired volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If the powder does not dissolve completely, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (to 30-40°C) may also aid dissolution but should be used cautiously to avoid degradation.

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume. Invert the vial several times to ensure a homogenous solution.

  • Storage of Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the DMSO.

Spill and Waste Disposal Procedures

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Contain: Wearing full PPE, cover the spill with a chemical absorbent or sand. Avoid raising dust.[8]

  • Collect: Gently sweep or scoop the material into a labeled, sealable container for hazardous waste.[8]

  • Clean: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Dispose of unused compound, contaminated materials, and waste solutions in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain.

General Workflow Diagram

The following diagram outlines the complete process from receiving the compound to its use in an experiment.

General_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Solution Prep cluster_exp Experimentation receive Receive Compound log Log in Inventory receive->log store Store Powder (Protocol 4.1) log->store ppe Don PPE (Section 3) store->ppe weigh Weigh Powder (Protocol 5.1) ppe->weigh dissolve Prepare Solution (Protocol 6.1) weigh->dissolve store_solution Store Aliquots (-20°C or -80°C) dissolve->store_solution use_exp Use in Experiment store_solution->use_exp dispose Dispose of Waste (Section 7) use_exp->dispose

Caption: Overall workflow for this compound.

References

  • GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gyan Sanchay. METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. [Link]

  • KamulinBiotech Co. Ltd. Materials Safety Data Sheet for 4-(1H-imidazol-2-yl)benzoic Acid. [Link]

  • BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]

  • Google Patents.
  • SlideShare. Aromatic carboxylic acid preparation and reaction. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • Pharmanecia. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

  • PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(12), 1478. [Link]

  • PubMed. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 343-356. [Link]

  • Chemistry LibreTexts. (2024, May 9). 20.2: Structure and Properties of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2019). In situ recovery of bio-based carboxylic acids. Green Chemistry, 21(21), 5916-5927. [Link]

  • National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6598. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Environmental Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this critical intermediate. Our focus is on providing practical, causality-driven solutions to ensure the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the key reaction principles?

The most common and efficient synthesis of this compound involves the intramolecular cyclization of a linear precursor, 4-((3-hydroxypropyl)amino)benzoic acid. This reaction is typically mediated by a carbonylating agent, such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.

The core principle is a two-step process occurring in a single pot:

  • Activation: The carbonylating agent activates the secondary amine of the precursor.

  • Intramolecular Nucleophilic Attack: The terminal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl group to form the six-membered oxazinanone ring.

Success hinges on favoring this intramolecular cyclization over competing intermolecular reactions, which can lead to oligomeric and polymeric impurities. This is typically controlled by reaction conditions such as concentration (utilizing high dilution), temperature, and the rate of reagent addition.

Synthesis_Pathway SM 4-((3-hydroxypropyl)amino)benzoic acid (Starting Material) Activated Activated Intermediate SM->Activated + Carbonylating Agent (e.g., CDI) Dimer Dimeric Impurity Product This compound (Target Product) Activated->Product Intramolecular Cyclization (Favored at high dilution) Activated->Dimer Intermolecular Reaction (Side Reaction)

Caption: General synthetic pathway and competing side reaction.

Q2: My reaction is complete, but the NMR and LC-MS show multiple unexpected peaks. What are the likely impurities?

Impurity profiling is critical. Based on the reaction mechanism, several process-related impurities are commonly observed. Below is a breakdown of the most frequent culprits, their causes, and identification methods.

Impurity IDCommon Name / StructureFormation MechanismIdentification (LC-MS)
IMP-01 Unreacted Starting Material Incomplete reaction due to insufficient carbonylating agent, low temperature, or short reaction time.Corresponds to the mass of C10H13NO3. Verify against a standard of 4-((3-hydroxypropyl)amino)benzoic acid.
IMP-02 Dimeric/Oligomeric Species Intermolecular reaction between two or more molecules of the starting material, often promoted by high concentrations or rapid addition of the coupling agent.Look for masses corresponding to multiples of the starting material minus water, e.g., (2 * M_SM) - H₂O.
IMP-03 N,N'-carbonylbis analog Reaction of the carbonylating agent (like CDI) with two molecules of the amine precursor without subsequent cyclization.Mass will depend on the linker but will be significantly higher than the product.
IMP-04 Hydrolysis Product Ring-opening of the final product due to exposure to water during workup or storage, especially under acidic or basic conditions. This impurity is structurally identical to IMP-01 .Identical to IMP-01. Its presence post-purification suggests product instability.

Troubleshooting Guides

This section provides detailed protocols and logic to address the specific impurity issues identified above.

Guide 1: Dealing with Unreacted Starting Material (IMP-01)

The presence of significant amounts of unreacted 4-((3-hydroxypropyl)amino)benzoic acid is a clear indicator of an incomplete reaction.

Troubleshooting Logic:

Troubleshoot_IMP01 start IMP-01 Detected (>5% by HPLC) check_reagents check_reagents start->check_reagents check_conditions check_conditions check_reagents->check_conditions Reagents OK action action check_conditions->action Conditions Suboptimal purify Purification |<{Recrystallize from an appropriate solvent system (e.g., Ethanol/Water).|Perform column chromatography if necessary.} check_conditions->purify Conditions OK (Minor carryover) action->purify After Rework

Caption: Decision workflow for handling IMP-01.

Protocol: Recrystallization to Remove Starting Material

If the level of IMP-01 is minor (<10%), a carefully executed recrystallization is often sufficient for removal.

  • Solvent Selection: The ideal system will dissolve the product well at elevated temperatures but poorly at room temperature, while the starting material (IMP-01) remains more soluble at lower temperatures. A common starting point is an ethanol/water or acetone/water mixture[1].

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (e.g., 80% ethanol). b. If the solution is colored, you may add a small amount of activated carbon and hot-filter through celite. c. Slowly add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid. d. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Analyze the purified material by HPLC to confirm the removal of IMP-01.

Guide 2: Preventing and Removing Dimeric Impurities (IMP-02)

Dimeric and oligomeric impurities are kinetically controlled byproducts. Their formation suggests that the rate of the intermolecular reaction is competitive with the desired intramolecular cyclization.

Causality and Prevention:

The key is to maintain a low effective concentration of the activated intermediate to favor the intramolecular ring-closing event.

  • High Dilution: Running the reaction at a lower molar concentration (e.g., 0.1 M or less) significantly disfavors intermolecular collisions.

  • Slow Reagent Addition: Adding the carbonylating agent slowly, or adding the starting material solution to a solution of the carbonylating agent, keeps the concentration of the reactive intermediate low at all times.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor side reactions. An optimal temperature must be determined experimentally, but some related processes show better impurity profiles at lower temperatures (e.g., < 40°C)[2].

Experimental Protocol: Optimized Cyclization for High Purity

This protocol incorporates principles to minimize dimer formation.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-((3-hydroxypropyl)amino)benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).

  • Reagent Preparation: In a separate flask or dropping funnel, dissolve the carbonylating agent (e.g., CDI, 1.2 eq.) in the same anhydrous solvent.

  • Slow Addition: At room temperature, add the CDI solution to the starting material solution dropwise over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the starting material spot. The reaction is typically complete within 4-16 hours[2].

  • Workup: Once complete, quench the reaction (if necessary), and proceed with an appropriate aqueous workup to remove any water-soluble byproducts.

  • Isolation: Concentrate the organic phase under reduced pressure. The crude product can then be purified as described in Guide 1.

References

  • D. J. P. Pinto et al., "A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban," Molecules, 2014. [Link]

  • S. Olimjonov et al., "AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN," HETEROCYCLES, 2022. [Link]

  • P. A. Patil et al., "Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug," International Research Journal on Advanced Engineering and Management, 2024. [Link]

  • Bayer HealthCare AG, "Process for the preparation of rivaroxaban involving novel intermediate," Google P
  • M. S. Reddy et al., "Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions," The Pharma Innovation Journal, 2023. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This crucial intermediate is a cornerstone in the synthesis of Rivaroxaban, a widely used oral anticoagulant.[1][2][3] The efficiency of its production is paramount for the overall success of the final drug synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.

Reaction Fundamentals: The Core Challenge

The synthesis of this compound involves the formation of a key Carbon-Nitrogen (C-N) bond between an aromatic ring and the nitrogen atom of the 1,3-oxazinan-2-one heterocycle. The primary challenge lies in achieving this coupling with high yield, purity, and cost-effectiveness. The two most prevalent and effective strategies for this transformation are modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.[4][5]

cluster_reactants Reactants cluster_catalysis Catalytic System A 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) Catalyst Pd or Cu Catalyst A->Catalyst B 1,3-Oxazinan-2-one B->Catalyst Product This compound Catalyst->Product C-N Coupling Ligand Ligand (e.g., Phosphine-based) Ligand->Catalyst Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst

Caption: General reaction scheme for C-N cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two main industrial and academic routes are the Buchwald-Hartwig amination and the Ullmann condensation .

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It is highly versatile and generally proceeds with higher yields and under milder conditions than the Ullmann reaction.[6][7] It is often the preferred method for laboratory-scale synthesis and process development due to its broad functional group tolerance.[8]

  • Ullmann Condensation: This is a copper-catalyzed reaction. While it often requires higher temperatures and stronger bases, it can be more cost-effective for large-scale industrial production due to the lower cost of copper compared to palladium.[5][9] Recent advancements have introduced ligand-free systems and more efficient copper sources, making it a competitive option.[9]

Q2: Which factors are most critical for optimizing the reaction yield and purity?

A2: Regardless of the chosen method, four parameters are critical:

  • Catalyst and Ligand System: The choice of metal catalyst and, if applicable, the supporting ligand is the most crucial factor. The ligand stabilizes the catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

  • Base: The base is required to deprotonate the amine (the NH group of the oxazinanone) and activate it for coupling. Its strength and solubility can dramatically impact reaction rates and side reactions.

  • Solvent: The solvent must solubilize the reactants and reagents while being compatible with the catalytic system. Aprotic polar solvents are typically used.

  • Temperature: The reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants, products, or the catalyst.

Q3: My starting 4-halobenzoic acid has low solubility. How can I address this?

A3: This is a common issue. Instead of using 4-halobenzoic acid directly, it is often more effective to use its corresponding ester (e.g., methyl or ethyl 4-halobenzoate). The C-N coupling is performed on the ester, which is typically more soluble in common organic solvents. The ester group can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step approach often results in a higher overall yield and easier purification.[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: I am seeing very little or no formation of my desired product. What are the likely causes?

A: This is a common and frustrating issue, often pointing to a problem with the catalytic cycle. Let's break down the potential culprits.

  • Possible Cause 1: Inactive Catalyst or Inappropriate Ligand (Buchwald-Hartwig)

    • Explanation: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More importantly, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., biarylphosphines) are necessary to promote the rate-limiting reductive elimination step that forms the C-N bond.[4]

    • Solution:

      • Use a Pre-formed Pd(0) Catalyst or a Modern Precatalyst: Consider using catalysts like Pd₂(dba)₃ or specialized precatalysts that readily form the active Pd(0) species.

      • Select the Right Ligand: For N-arylation of amides or carbamates, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often superior.

      • Ensure Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like Argon or Nitrogen.

  • Possible Cause 2: Incorrect Base Selection

    • Explanation: The base must be strong enough to deprotonate the 1,3-oxazinan-2-one but not so strong that it causes unwanted side reactions like hydrolysis of an ester group. The choice of cation (e.g., K⁺, Cs⁺, Na⁺) also matters, as it can affect solubility and reactivity.

    • Solution:

      • For Buchwald-Hartwig reactions, moderately strong inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also common choices.

      • Stronger bases like sodium tert-butoxide (NaOtBu) can be used but may lead to more side reactions if ester groups are present.

BaseStrengthCommon Application Notes
K₂CO₃ ModerateA good starting point. Less expensive but can have lower solubility.
Cs₂CO₃ ModerateOften gives higher yields due to better solubility in solvents like toluene and dioxane.[5]
K₃PO₄ ModerateA common and effective choice, particularly in Pd-catalyzed reactions.
NaOtBu StrongVery effective but can promote side reactions. Best used with non-ester substrates.
  • Possible Cause 3: Inappropriate Solvent

    • Explanation: The solvent must be aprotic (no acidic protons) and capable of dissolving the reactants at the reaction temperature. It also influences the stability and activity of the catalyst.

    • Solution: High-boiling point, polar aprotic solvents are standard.

      • Toluene and Dioxane are excellent choices for Buchwald-Hartwig reactions.

      • DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are often used for Ullmann reactions but can sometimes interfere with Pd catalysis at high temperatures.[5] Always use anhydrous (dry) solvents to prevent hydrolysis.

Problem: Formation of Significant Side Products

Q: My reaction is working, but I'm getting a complex mixture of products. What are the common side reactions?

A: Side product formation usually points to reactive species being consumed in undesired pathways. Identifying the impurity structure is key to solving the problem.

cluster_reactants Starting Materials cluster_products Reaction Products A Ar-X (4-halobenzoic acid deriv.) Catalyst Catalyst + Base A->Catalyst B R2NH (1,3-Oxazinan-2-one) B->Catalyst Desired Desired Product (Ar-NR2) Side1 Side Product 1 (Ar-Ar Homocoupling) Side2 Side Product 2 (Hydrolysis: Ar-OH) Side3 Side Product 3 (Dehalogenation: Ar-H) Catalyst->Desired Catalyst->Side1 Catalyst->Side2 Catalyst->Side3

Caption: Desired reaction pathway vs. common side reactions.

  • Side Reaction 1: Homocoupling of the Aryl Halide (Ar-Ar)

    • Explanation: The organometallic intermediate in the catalytic cycle can react with another molecule of the aryl halide instead of the amine, leading to a biaryl impurity.

    • Solution: This is often mitigated by using a ligand that promotes faster C-N reductive elimination. Ensure a slight excess of the amine component is not used, as this can sometimes favor other pathways. Fine-tuning the reaction temperature can also help; sometimes lowering it slightly favors the desired pathway.

  • Side Reaction 2: Hydrolysis or Base-Mediated Ring Opening

    • Explanation: If water is present in the reaction, the aryl halide can be converted to the corresponding phenol (Ar-OH). Furthermore, the 1,3-oxazinan-2-one ring is a cyclic carbamate, which can be susceptible to hydrolysis or ring-opening under harsh basic conditions, especially at elevated temperatures.

    • Solution:

      • Use Anhydrous Reagents: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere.

      • Optimize Base and Temperature: Avoid excessively strong bases or unnecessarily high temperatures. If ring-opening is suspected, screen weaker bases (e.g., K₂CO₃) and the lowest effective temperature.

Problem: Difficulty in Product Purification

Q: The reaction worked, but I am struggling to isolate the pure product. Any tips?

A: Purification can be challenging due to the polar nature of the carboxylic acid product and residual catalyst.

  • Issue 1: Removing Palladium/Copper Catalyst Residues

    • Explanation: Metal residues can be difficult to remove and may interfere with subsequent steps or biological assays.

    • Solution:

      • Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble catalyst residues.

      • Aqueous Wash: Performing an acidic aqueous wash (e.g., with 1M HCl) during the workup can help remove the base and some basic impurities. The product, being a carboxylic acid, will likely be soluble in an organic layer under acidic conditions.

      • Extraction: The carboxylic acid product can be selectively extracted. Make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) to deprotonate the acid, moving it into the aqueous phase. Wash the organic layer to remove non-acidic impurities, then re-acidify the aqueous layer and extract the pure product back into an organic solvent.

  • Issue 2: Separating Product from Unreacted Starting Materials

    • Explanation: If the reaction does not go to completion, separating the polar product from the polar 4-halobenzoic acid starting material can be difficult by standard chromatography.

    • Solution:

      • Acid-Base Extraction: As described above, this is a powerful technique to separate the acidic product from neutral starting materials like 1,3-oxazinan-2-one.

      • Recrystallization: This is the most effective method for obtaining highly pure material. After initial purification, find a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) from which the product will crystallize upon cooling, leaving impurities behind in the mother liquor.

Recommended Experimental Protocol (Buchwald-Hartwig)

This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature is highly recommended.

A 1. Setup & Degas - Add reactants, catalyst, ligand, base to flask. - Seal and purge with Argon for 15 min. B 2. Add Solvent - Add anhydrous, degassed solvent via syringe. A->B C 3. Reaction - Heat to 80-110 °C with stirring. - Monitor by TLC or LC-MS. B->C D 4. Workup - Cool to RT. - Dilute with organic solvent. - Filter through Celite®. C->D E 5. Extraction - Wash with 1M HCl. - Wash with brine. - Dry organic layer (Na2SO4). D->E F 6. Purification - Concentrate solvent. - Purify by column chromatography or recrystallization. E->F

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To an oven-dried reaction vessel, add methyl 4-bromobenzoate (1.0 equiv), 1,3-oxazinan-2-one (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1-0.5 M).

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification of Ester Intermediate: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of THF/Methanol. Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equiv) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Final Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~2-3). Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

References

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
  • MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974059A - Rivaroxaban intermediate and preparation method thereof.
  • ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | Request PDF. Retrieved from [Link]

  • International Journal of ChemTech Research. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • Pubs.RSC.org. (n.d.). A novel three-component reaction for the synthesis of 3-aryl-4H-benzo[2][11] oxazin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][11]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. | Request PDF. Retrieved from [Link]

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stability issues of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments.

While specific literature on the stability of this compound is not publicly available[1], its structure contains well-characterized functional groups: a cyclic carbamate (oxazinanone) and a benzoic acid moiety. The stability profile can be reliably predicted based on the known chemistry of these groups. This guide is built upon these established chemical principles and the best practices outlined in pharmaceutical forced degradation studies.[2][3][4][5]

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes, diagnostic steps, and recommended solutions.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

You observe a time-dependent decrease in the concentration of this compound when dissolved in aqueous buffers, as confirmed by HPLC or LC-MS analysis.

Potential Cause: Hydrolytic Degradation

The most probable cause of instability in aqueous solutions is the hydrolysis of the cyclic carbamate ring. This type of structure contains an amide and an ester within a ring, making it susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[4] This ring-opening reaction would break the 1,3-oxazinan-2-one structure, leading to the formation of a more polar degradant.

Diagnostic Steps:
  • pH-Dependent Stability Study:

    • Prepare solutions of the compound in a range of buffers (e.g., pH 3, pH 5, pH 7.4, pH 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

    • Analyze samples by a stability-indicating HPLC method at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Expected Outcome: You will likely observe a faster rate of degradation at low and high pH values compared to a neutral pH.

  • LC-MS Analysis of Degradants:

    • Analyze the stressed samples using LC-MS to identify the mass of the degradation products.

    • Expected Outcome: The primary degradant is expected to have a mass corresponding to the parent compound plus the mass of one water molecule (M+18), consistent with a hydrolytic ring-opening event.

Recommended Solutions:
  • pH Control: If possible, conduct experiments in a pH range where the compound shows maximum stability, likely between pH 5 and 7.

  • Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C. Prepare aqueous dilutions immediately before use.

  • Temperature Management: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.

Issue 2: Appearance of Unexpected Peaks in HPLC After Storage or Light Exposure

You notice new, unidentified peaks in your chromatogram after storing solutions under ambient light or at elevated temperatures.

Potential Cause 1: Oxidative Degradation

Oxidation is a common degradation pathway for many organic molecules, often initiated by exposure to air (oxygen), trace metal ions, or peroxides that may be present in solvents like THF or dioxane.[6] While the this compound structure does not contain exceptionally labile groups prone to oxidation, subtle oxidative processes can still occur over time, especially under harsh conditions.

Potential Cause 2: Photodegradation

Aromatic systems, such as the benzoic acid moiety, can absorb UV light. This energy absorption can lead to the formation of reactive species that undergo degradation, dimerization, or other photochemical reactions. Photostability testing is a core component of forced degradation studies as outlined by ICH guidelines.[2]

Diagnostic Steps:
  • Forced Oxidation Study:

    • Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).

    • Incubate at room temperature and monitor the formation of degradants by HPLC over several hours.

    • Compare the retention times of any new peaks with those observed in your stored samples.

  • Photostability Study:

    • Expose a solution of the compound (in a phototransparent container like quartz or borosilicate glass) to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points. An increase in degradation products only in the light-exposed sample confirms photosensitivity.

Recommended Solutions:
  • Protection from Light: Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Use High-Purity Solvents: Use fresh, high-purity, or antioxidant-stabilized solvents to minimize the presence of peroxides or metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in solution?

The most probable degradation pathway is the hydrolysis of the cyclic carbamate ester bond in the 1,3-oxazinan-2-one ring. This reaction is typically catalyzed by acid or base and results in a ring-opened product, N-(4-carboxyphenyl)-3-hydroxypropylcarbamate, which may further degrade.

Hydrolytic Degradation Pathway Parent This compound Intermediate Ring-Opened Intermediate (N-(4-carboxyphenyl)-3-hydroxypropylcarbamate) Parent->Intermediate H₂O (Acid or Base Catalyzed) [Hydrolysis] Products Further Degradation Products Intermediate->Products

Caption: Decision tree for diagnosing stability problems.

References
  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. National Center for Biotechnology Information.[Link]

  • Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed.[Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate.[Link]

  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Author Unknown. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.[Link]

  • Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar.[Link]

  • Rasmussen, H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Alsante, K. M., et al. (2011). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. American Pharmaceutical Review.[Link]

  • Baertschi, S. W. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • PubChem. (n.d.). This compound. PubChemLite.[Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem Compound Database.[Link]

  • Ríos-Mecatl, A., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.[Link]

  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]

  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. National Center for Biotechnology Information.[Link]

  • Arslan, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.[Link]

  • Mangelinckx, S., et al. (2011). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate.[Link]

  • Shestakov, A. S., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.[Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of-[7][8]Oxazine Derivatives. Der Pharma Chemica.[Link]

  • Du, C.-J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Sci-Hub.[Link]

  • SciSupplies. (n.d.). This compound, 95%, 250mg. [Link]

  • Al-Zobaydi, S. F., & Hamed, B. K. (2016). Synthesis and Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal.[Link]

  • Al-Zobaydi, S. F., & Hamed, B. K. (2016). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. ResearchGate.[Link]

  • Zholobenko, A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia.[Link]

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Technical Support Center: A Researcher's Guide to Characterizing Novel Small Molecules and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are in the process of characterizing novel small molecules. While this document uses 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid as a case study for a hypothetical new chemical entity (NCE), the principles, protocols, and troubleshooting advice are broadly applicable to any uncharacterized small molecule inhibitor.

The journey of developing a novel small molecule into a specific and reliable chemical probe or therapeutic lead is fraught with challenges. One of the most critical hurdles is ensuring that the observed biological effects are due to the intended on-target activity and not a consequence of unintended off-target interactions.[1][2] This guide provides a structured approach to proactively identify and mitigate off-target effects, ensuring the scientific rigor and validity of your research.

Part 1: Frequently Asked Questions (FAQs) - First Steps with a Novel Compound

This section addresses the initial questions and considerations when beginning to work with a new small molecule like this compound.

Q1: I have a novel compound. What is the very first step to assess its potential for off-target effects?

A1: Before initiating any cell-based assays, it is highly recommended to perform a preliminary in silico analysis.[1] Computational tools can provide early warnings of potential off-target liabilities based on the chemical structure of your molecule. These methods compare your compound to databases of known ligands and their targets.

  • 2D and 3D Similarity Searches: Tools like the Similarity Ensemble Approach (SEA) can predict potential targets by comparing the chemical fingerprint of your molecule to those of known drugs and ligands.[1]

  • Target Prediction Panels: Several online tools and software packages can predict a spectrum of potential targets for a given small molecule structure.[3][4]

These computational predictions are not definitive but are invaluable for designing subsequent experimental validation studies.[1]

Q2: How do I determine an appropriate starting concentration for my cellular experiments to minimize off-target effects?

A2: A critical factor in minimizing off-target effects is using the lowest effective concentration of the compound.[2][5] To determine this, a dose-response curve is essential.

  • Start with a broad concentration range: For a completely uncharacterized compound, you might test concentrations from 1 nM to 100 µM.

  • Identify the EC50/IC50: Determine the concentration that produces 50% of the maximal effect (EC50 for an agonist, IC50 for an inhibitor).

  • Work at or near the EC50/IC50: For most initial experiments, using a concentration between 1x and 10x the EC50/IC50 is a good starting point. Using concentrations significantly higher than this dramatically increases the risk of engaging lower-affinity off-target proteins.[2][5]

Q3: What are the essential negative controls for experiments with a new small molecule?

A3: Robust negative controls are non-negotiable for validating that the observed phenotype is due to the intended target modulation.[5][6]

  • Vehicle Control: The most basic control is treating cells with the solvent (e.g., DMSO) used to dissolve your compound at the same final concentration.

  • Structurally Similar Inactive Analog: If available, a close structural analog of your compound that is known to be inactive against the intended target is an excellent negative control. This helps to rule out effects caused by the chemical scaffold itself.

  • Orthogonal Approaches: To build confidence in your results, use an orthogonal method to validate the phenotype, such as RNAi or CRISPR-Cas9 to knockdown or knockout the putative target protein.[5] If the phenotype of genetic perturbation matches the phenotype of your compound, it strengthens the evidence for on-target activity.

Part 2: Troubleshooting Guide - When Experiments Don't Go as Planned

This section is formatted to address specific issues you might encounter and to guide you through a logical troubleshooting process.

Issue 1: My compound shows a potent effect in a biochemical assay but is much weaker or inactive in cell-based assays.

  • Potential Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound within the cell.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize computational tools to predict membrane permeability (e.g., Caco-2 permeability). Experimentally, you can use mass spectrometry to measure the intracellular concentration of the compound over time.

    • Investigate Efflux Pumps: Test if co-incubation with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) potentiates the effect of your compound.

    • Evaluate Compound Stability: Incubate your compound with liver microsomes or cell lysates and measure its degradation over time using LC-MS to assess metabolic stability.

Issue 2: The observed cellular phenotype is inconsistent with the known function of the intended target.

  • Potential Cause: A potent off-target effect may be dominating the cellular response.

  • Troubleshooting Steps:

    • Broad-Spectrum Target Profiling: This is a critical step to identify unintended targets.

      • Kinase Screening Panels: If your compound has a scaffold that might suggest kinase activity, screening against a large panel of kinases is essential. Services are available that offer radiometric or binding assays against hundreds of kinases.[7][8][9]

      • Chemical Proteomics: Techniques like Kinobeads, which use immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate, can be used in a competitive binding format to identify the targets of your compound.[10][11][12]

    • Confirm Target Engagement in Cells: It is crucial to verify that your compound is binding to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[13][14][15][16][17]

Issue 3: I am seeing significant cytotoxicity at concentrations close to the IC50 for my desired effect.

  • Potential Cause: The cytotoxicity may be due to an off-target effect or a general lack of specificity.

  • Troubleshooting Steps:

    • Deconvolute Efficacy from Toxicity: Perform a multiparametric analysis. For example, use high-content imaging to simultaneously measure markers of your desired on-target effect and markers of cell health (e.g., nuclear morphology, mitochondrial membrane potential, membrane integrity) across a range of concentrations.

    • Off-Target Profiling: As in Issue 2, perform broad-spectrum screening to identify potential off-targets that could be mediating the toxic effects.

    • Structural Modifications: If a likely off-target is identified, consider medicinal chemistry efforts to design new analogs with improved selectivity.

Part 3: Key Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for key experiments to characterize your novel compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[15][16] This protocol allows you to confirm that your compound is binding to its intended target within intact cells.

Materials:

  • Cells expressing the target protein

  • Your novel compound (e.g., this compound)

  • Vehicle (e.g., DMSO)

  • PBS and lysis buffer

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your compound at a saturating concentration (e.g., 10-20x IC50) and another set with the vehicle control. Incubate for a time sufficient for the compound to enter the cells and bind to the target (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein at each temperature point using Western blot or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates that it is binding to and stabilizing the target protein.

Protocol 2: Kinobeads-Based Competitive Pull-Down for Target Identification

This chemical proteomics approach is used to identify the cellular targets of a kinase inhibitor.[11]

Materials:

  • Cell lysate

  • Your novel compound

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Wash buffers

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native cell lysate from your cell line of interest.

  • Competitive Binding: Aliquot the lysate. To different aliquots, add increasing concentrations of your novel compound. Include a vehicle control. Incubate to allow your compound to bind to its targets.

  • Kinobeads Incubation: Add Kinobeads to each lysate aliquot and incubate to capture kinases that are not bound by your compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase in the different treatment conditions. A dose-dependent decrease in the amount of a kinase pulled down by the Kinobeads indicates that your compound is binding to that kinase and competing for the binding site.

Part 4: Visualization of Workflows and Concepts

Diagrams can clarify complex experimental workflows and theoretical principles.

Diagram 1: Workflow for Characterizing a Novel Small Molecule

Novel_Compound_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Optimization In_Silico In Silico Prediction (SEA, Docking) Dose_Response Dose-Response Curve (Determine IC50) In_Silico->Dose_Response Guide initial concentration range Controls Design Negative Controls (Inactive Analog, Orthogonal Approach) Dose_Response->Controls Inform experimental conditions CETSA Target Engagement (CETSA) Controls->CETSA Proceed to validation Profiling Off-Target Profiling (Kinase Panels, Kinobeads) CETSA->Profiling Confirm on-target binding Cellular_Phenotype Phenotypic Assays Profiling->Cellular_Phenotype Identify off-targets SAR Structure-Activity Relationship (SAR) Cellular_Phenotype->SAR Correlate structure with activity Optimization Lead Optimization (Improve Selectivity) SAR->Optimization

Caption: A phased workflow for the characterization of a novel small molecule.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 Vehicle Control (No Ligand) cluster_1 Compound Treatment (Ligand Bound) Protein_Unbound Target Protein Unbound Heat_Unbound Apply Heat Protein_Unbound->Heat_Unbound Protein_Denatured Protein Denatures (Lower Tm) Heat_Unbound->Protein_Denatured Conclusion Conclusion: A shift to a higher melting temperature (Tm) indicates ligand binding and target engagement. Protein_Bound Target Protein + Ligand Bound & Stabilized Heat_Bound Apply Heat Protein_Bound->Heat_Bound Protein_Stable Protein Remains Folded (Higher Tm) Heat_Bound->Protein_Stable

Caption: CETSA measures target engagement by detecting ligand-induced protein stabilization.

References

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • National Institutes of Health. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]

  • LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Frontiers in Pharmacology. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. [Link]

  • Frontiers in Chemistry. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • ACS Publications. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • National Institutes of Health. (n.d.). Application of BRET to monitor ligand binding to GPCRs. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). [Link]

  • National Institutes of Health. (n.d.). FRET and BRET-Based Biosensors in Live Cell Compound Screens. [Link]

  • National Institutes of Health. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

Sources

Technical Support Center: Purification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges in achieving the desired purity. As direct literature on the purification of this specific molecule is limited, this guide synthesizes established principles of organic chemistry with practical, field-tested advice to address anticipated challenges based on its chemical structure.

Overview of the Molecule and Purification Rationale

This compound is a bifunctional molecule featuring a carboxylic acid group and a cyclic carbamate (an oxazinanone ring). This structure presents unique purification challenges. The carboxylic acid moiety imparts acidic properties and potential for strong intermolecular hydrogen bonding, influencing solubility. The oxazinanone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions. Achieving high purity is critical, as residual starting materials or by-products can interfere with subsequent reactions or biological assays.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product has an oily or gummy consistency and will not solidify. How can I isolate a solid?

Answer: An oily product is often the result of residual solvents or the presence of impurities that depress the melting point.

  • Causality: High concentrations of impurities, especially unreacted starting materials or low-molecular-weight by-products, can act as a eutectic mixture, preventing the desired compound from crystallizing. Residual high-boiling solvents like DMF or DMSO are also a common cause.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. If high-boiling solvents were used, consider co-evaporation by adding a lower-boiling solvent like toluene or dichloromethane and re-evaporating several times.

    • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This process can wash away impurities and provide the necessary energy for nucleation.

    • Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or methanol) and then slowly add a non-solvent (an "anti-solvent") like hexanes or cold water with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, ideally at a reduced temperature, to promote precipitation.

Q2: My TLC analysis shows the crude product is contaminated with starting materials (e.g., 4-aminobenzoic acid or a derivative of 3-bromopropanol). What is the best purification strategy?

Answer: The presence of ionizable starting materials alongside your desired acidic product makes acid-base extraction an excellent first-line strategy.

  • Causality: The carboxylic acid on your target molecule allows for its selective extraction into an aqueous basic solution, leaving non-acidic or weakly basic impurities in the organic phase. 4-aminobenzoic acid is amphoteric and requires careful pH control.

  • Recommended Strategy: An acid-base extraction workflow is highly effective. The key is to use a mild base to deprotonate your product's carboxylic acid without hydrolyzing the oxazinanone ring. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.

G start Crude Product in Organic Solvent (e.g., EtOAc) wash Wash with sat. aq. NaHCO3 start->wash org_phase Organic Phase: Neutral & Basic Impurities wash->org_phase Separate aq_phase Aqueous Phase: Sodium 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (Deprotonated Product) wash->aq_phase Separate acidify Acidify Aqueous Phase with 1M HCl to pH ~2-3 aq_phase->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter, Wash with Cold Water, Dry precipitate->filter end Pure Solid Product filter->end

Caption: Workflow for Acid-Base Extraction.

Q3: I performed a recrystallization, but my yield is very low. How can I optimize this?

Answer: Low yield during recrystallization is typically caused by using too much solvent, choosing a suboptimal solvent, or premature crystallization.

  • Causality: The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent. Using an excessive volume will keep a significant portion of the product dissolved even after cooling, leading to poor recovery.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. See the table below for suggestions.

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material while heating, only adding enough to fully dissolve the compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

    • Recover from Mother Liquor: If the yield is still low, concentrate the mother liquor (the filtrate) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: Column chromatography is giving me poor separation or streaking. What am I doing wrong?

Answer: Poor chromatographic separation is often due to improper solvent system selection or interactions between the acidic compound and the silica gel.

  • Causality: The carboxylic acid group can strongly adsorb to the slightly acidic silica gel, leading to peak tailing or streaking. If the mobile phase is not polar enough, the compound will not move from the baseline.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent system. This protonates the carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.

    • Optimize the Solvent System: Use TLC to find an eluent that gives your product an Rf value of approximately 0.25-0.35. A good starting point for a molecule of this polarity would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes.

    • Dry Loading: If the compound has poor solubility in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of the column.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for purifying a solid crude product where the main impurities have different solubility profiles.

  • Solvent Screening: In parallel on a small scale, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents at room and elevated temperatures.

Solvent SystemSuitability for CrystallizationNotes
Ethanol/Water ExcellentDissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of hot ethanol to clarify.
Ethyl Acetate GoodA single-solvent system may work well. Check solubility.
Acetone/Hexanes GoodA good solvent-pair option if single solvents fail.
Isopropanol FairMay require a large volume; check solubility.
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot solvent (or primary solvent of a pair) to completely dissolve the material with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form and the solution is at ambient temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with Acidic Modifier

This protocol is ideal for separating complex mixtures or removing impurities with similar polarity to the product.

  • Column Packing: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 95:5 Hexanes/Ethyl Acetate + 0.5% Acetic Acid). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. If solubility is low, perform a dry load as described in the FAQ section.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 5% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate, all containing 0.5% acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and the acidic modifier under reduced pressure. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.

Purity Assessment

After purification, it is crucial to confirm the identity and purity of this compound.

  • ¹H NMR Spectroscopy: This will confirm the structure and can reveal the presence of proton-containing impurities. Integrating key signals against a known internal standard can provide a quantitative measure of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to determine purity. A single sharp peak in the chromatogram (e.g., at 254 nm) and the correct mass-to-charge ratio (m/z) in the mass spectrum are strong indicators of a pure sample.[1]

  • Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

This guide provides a foundational framework for tackling the purification of this compound. As with any chemical synthesis, careful observation and methodical optimization are key to success.

References

  • Du, C.-J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E Structure Reports Online, 66(12), o3364. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • PubChem Compound Summary for CID 18453188, this compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and consistently achieve high yields and purity.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes can be envisioned, a common and effective strategy involves two key stages:

  • Stage 1: Formation of the Activated Oxazinanone Precursor. This typically involves the synthesis of a 3-substituted-1,3-oxazinan-2-one ring that is activated for subsequent coupling. A common precursor is 3-chloro-1,3-oxazinan-2-one, formed from the cyclization of 3-chloropropyl isocyanate.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr) or N-Acylation. The pre-formed oxazinanone is then coupled with a 4-aminobenzoic acid derivative. This step is critical and often the primary source of yield loss if not properly optimized.

This guide will focus on troubleshooting and optimizing this second, crucial coupling step.

Troubleshooting Guide: Low Yield & Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 4-aminobenzoic acid starting material. What is the likely cause?

This is a common issue often related to incomplete activation of the reactants or suboptimal reaction conditions. Let's break down the potential causes:

  • Insufficient Base: The coupling reaction requires a non-nucleophilic base to deprotonate the amine on 4-aminobenzoic acid, making it a more potent nucleophile. If the base is too weak, insufficient in quantity, or has degraded, the reaction will not proceed to completion.

    • Troubleshooting Action:

      • Ensure your base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is fresh and anhydrous.

      • Increase the molar equivalents of the base. Start with 1.5 equivalents and consider increasing to 2.5-3.0 equivalents in a stepwise manner.

      • Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side products, an insufficient temperature will result in a sluggish or stalled reaction.

    • Troubleshooting Action:

      • Slowly increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC.

      • Ensure your reaction vessel is being heated and stirred uniformly.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Troubleshooting Action:

      • Ensure you are using a suitable polar aprotic solvent like DMF, DMAc, or NMP. These solvents are effective at dissolving the reactants and facilitating this type of coupling.

      • Ensure the solvent is anhydrous. Water can react with activated intermediates and quench the reaction.

Q2: My main product is contaminated with several unidentified byproducts according to TLC and LC-MS analysis. What are these impurities?

The formation of multiple byproducts typically points to side reactions. The most common culprits in this synthesis are:

  • Hydrolysis of the Oxazinanone Ring: The cyclic carbamate (oxazinanone) is an ester and can be susceptible to hydrolysis, especially in the presence of water or if the reaction is run for too long at high temperatures. This will open the ring to form a hydroxy-propyl carbamic acid derivative, which is likely unstable.

    • Troubleshooting Action:

      • Use anhydrous solvents and reagents. Dry your glassware thoroughly.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

      • Optimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

  • Formation of Di-acylated or Polymeric Species: If the stoichiometry is not carefully controlled, or if there are reactive impurities, side reactions can lead to the formation of more complex structures.

    • Troubleshooting Action:

      • Ensure the purity of your starting materials.

      • Add the coupling partner (e.g., 3-chloro-1,3-oxazinan-2-one) slowly and portion-wise to the solution of 4-aminobenzoic acid and base to maintain a low concentration of the electrophile and minimize side reactions.

Q3: The final product yield is low after purification. I seem to be losing a lot of material during the workup and crystallization. How can I improve this?

Product loss during isolation is a frequent challenge. The acidic nature of the carboxylic acid group on your target molecule requires a specific workup procedure.

  • Aqueous Workup Issues:

    • Problem: Your product has both a basic nitrogen (within the ring) and an acidic carboxylic acid. During a standard aqueous workup, its solubility can change dramatically with pH, leading to losses in either the aqueous or organic layers.

    • Troubleshooting Action:

      • After quenching the reaction, perform an initial extraction.

      • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, making the product less water-soluble and more soluble in an organic solvent like ethyl acetate.

      • Extract the acidified aqueous layer multiple times (3-4x) with a suitable organic solvent to recover all the product.

  • Crystallization Difficulties:

    • Problem: The presence of persistent impurities can inhibit crystallization, resulting in the product oiling out or precipitating as an amorphous solid.

    • Troubleshooting Action:

      • If direct crystallization fails, first purify the crude product via column chromatography. A silica gel column using a gradient of methanol in dichloromethane (DCM) is often effective.

      • For crystallization, try a mixed-solvent system. Dissolve the purified product in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed. Allow it to cool slowly.

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

Here is a logical decision tree to guide your troubleshooting process.

G start Low Yield Observed check_sm TLC/LC-MS Analysis: Unreacted Starting Material? start->check_sm check_base Review Base: 1. Fresh/Anhydrous? 2. Sufficient Equivalents? 3. Strong Enough? check_sm->check_base yes_sm check_impurity TLC/LC-MS Analysis: Multiple Byproducts? check_sm->check_impurity no_sm yes_sm Yes check_temp Review Temperature: Too low? check_base->check_temp check_solvent Review Solvent: 1. Anhydrous? 2. Correct Polarity (DMF, DMAc)? check_temp->check_solvent no_sm No check_hydrolysis Suspect Hydrolysis: 1. Use Anhydrous Conditions 2. Inert Atmosphere 3. Reduce Reaction Time/Temp check_impurity->check_hydrolysis yes_impurity check_workup Review Workup: 1. Acidify to pH 3-4 before extraction 2. Multiple Extractions check_impurity->check_workup no_impurity yes_impurity Yes check_stoich Suspect Side-Reactions: 1. Check SM Purity 2. Slow/Portion-wise Addition check_hydrolysis->check_stoich no_impurity No (Product formed, but lost) check_purify Review Purification: 1. Column Chromatography first 2. Use Mixed-Solvent Crystallization check_workup->check_purify

Caption: Decision tree for troubleshooting low yield.

Optimized Starting Protocol

This protocol provides a robust starting point. Always conduct reactions on a small scale first to establish optimal conditions before scaling up.

Materials:

  • 4-aminobenzoic acid

  • 3-chloro-1,3-oxazinan-2-one (or other activated precursor)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzoic acid (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (to make a ~0.5 M solution) and stir until dissolved. Add DIPEA (2.0 eq).

  • Reactant Addition: Slowly add a solution of 3-chloro-1,3-oxazinan-2-one (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 20-30 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir.

  • Monitoring: Monitor the reaction progress every hour using TLC (Typical mobile phase: 5-10% Methanol in DCM). The product should have a lower Rf than the 4-aminobenzoic acid starting material.

  • Quenching: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

  • Workup: a. Pour the reaction mixture into a separatory funnel containing water. b. Wash with ethyl acetate to remove any non-polar impurities. Discard the organic layer. c. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude solid by column chromatography on silica gel. b. Alternatively, attempt crystallization from a suitable solvent system like Ethanol/water or Acetone/hexanes.

Data Summary & Parameter Effects

The following table summarizes the expected impact of key reaction parameters on yield and purity.

ParameterConditionEffect on YieldEffect on PurityRationale
Base Weak or <1.5 eq▼ Low▲ High (unreacted SM)Incomplete deprotonation of the amine leads to a stalled reaction.
Strong, >2.0 eq▲ High▼ ModerateDrives reaction to completion but can promote side reactions if not controlled.
Temperature < 50 °C▼ Low▲ HighReaction kinetics are too slow.
> 90 °C▼ Moderate▼ LowIncreased rate of byproduct formation and potential for ring hydrolysis.
Solvent Aprotic Polar (DMF)▲ High▲ HighExcellent solubility for reactants and facilitates SNAr-type reactions.
Protic (Ethanol)▼ Low▼ LowSolvent can compete as a nucleophile and interfere with the reaction.
Water Present▼ Low▼ LowReacts with electrophile and can cause hydrolysis of the product.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different coupling agent?

    • A: While this guide focuses on a common SNAr-type approach with a halo-activated precursor, one could also envision a route starting with 3-hydroxy-1,3-oxazinan-2-one and using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond with 4-aminobenzoic acid. However, this adds cost and complexity.

  • Q: How do I confirm the structure of my final product?

    • A: The most definitive methods are ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR, you should be able to identify the characteristic aromatic protons of the benzoic acid moiety and the aliphatic protons of the oxazinanone ring. HRMS will confirm the elemental composition.

  • Q: My reaction turns dark brown/black. Is this normal?

    • A: While some color change is expected, a very dark solution can indicate decomposition or polymerization, especially if the reaction is overheated or run for too long. If this occurs, it is best to stop the reaction, analyze a sample, and reconsider the reaction conditions (e.g., lower temperature, shorter time).

References

For further reading on related chemical transformations and principles, please consult the following resources:

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier Academic Press. (Provides comprehensive details on fundamental reactions like nucleophilic substitution). URL: [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley. (An essential text for understanding the mechanisms of N-acylation and the influence of solvents and catalysts). URL: [Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann. (An authoritative guide for all purification techniques, including crystallization and chromatography). URL: [Link]

Technical Support Center: Overcoming Cellular Resistance to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, hereafter referred to as "Oxazinoben." This document is designed for researchers, scientists, and drug development professionals who are utilizing Oxazinoben in their cellular models and have encountered or wish to proactively address the challenge of acquired resistance.

Oxazinoben is a novel small molecule inhibitor targeting the SF3B1 subunit of the spliceosome. The spliceosome is a critical piece of cellular machinery responsible for alternative splicing, a process that allows a single gene to produce multiple protein variants.[1][2] In many cancers, this process is dysregulated, producing aberrant proteins that drive tumor growth and survival.[3][4] By modulating the activity of the spliceosome, Oxazinoben induces apoptosis in cancer cells dependent on these aberrant splicing patterns.

However, as with many targeted therapies, cancer cells can develop mechanisms to evade the effects of Oxazinoben, leading to therapeutic resistance.[5] This guide provides a structured, hypothesis-driven approach to understanding and overcoming this resistance in your cell models. It combines frequently asked questions for initial guidance with in-depth troubleshooting workflows for comprehensive investigation.

Frequently Asked Questions (FAQs)

Q1: My cells were initially sensitive to Oxazinoben, but now they are growing at high concentrations. What are the most likely causes of this acquired resistance?

A: Acquired resistance to a targeted agent like Oxazinoben is a multifaceted problem but typically stems from a few core cellular strategies.[6] The most common mechanisms include:

  • Reduced Intracellular Drug Concentration: The cells may be actively pumping the drug out using ATP-binding cassette (ABC) transporters.[7][8]

  • Altered Drug Target: The target protein, SF3B1, may have acquired mutations that prevent Oxazinoben from binding effectively, or the cell may have changed its expression levels.

  • Activation of Bypass Pathways: Cells can activate alternative survival signaling pathways to compensate for the disruption of normal splicing.[9]

  • Increased Drug Metabolism: The cells may have upregulated enzymes, such as cytochrome P450s, that metabolize and inactivate Oxazinoben.[10][11]

Q2: How can I definitively confirm that my cell line has developed resistance?

A: The gold standard for confirming resistance is to perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of your suspected resistant line to that of the original, parental (sensitive) cell line. A significant rightward shift in the IC50 curve (e.g., >5-fold increase) is a strong indicator of acquired resistance. It is crucial to perform these experiments in parallel using the same drug batch, cell seeding densities, and assay duration to ensure a valid comparison.[12][13]

Q3: Before I start complex molecular biology experiments, what are the first things I should check?

A: Always start by ruling out experimental variables. Common issues can mimic or exacerbate the appearance of resistance.[14]

  • Re-verify Parental Cell Sensitivity: Re-thaw an early passage of your parental cell line and test its sensitivity. This confirms your baseline has not shifted and that your drug stock is still active.

  • Check Culture Conditions: Ensure consistent cell plating density, media composition, and incubation times, as these can all influence drug sensitivity.[13] Over-confluent cultures can sometimes appear more resistant.

  • Test for Contamination: A low-level microbial or mycoplasma contamination can alter cellular metabolism and drug response.[15]

Troubleshooting Guides: A Hypothesis-Driven Approach

This section provides detailed workflows to investigate the primary mechanisms of resistance.

Guide 1: Investigating Reduced Intracellular Drug Concentration

A primary mechanism of multidrug resistance is the overexpression of ABC transporters, which act as cellular pumps to efflux therapeutic agents.[16][17]

Hypothesis: Cells are resistant to Oxazinoben due to increased efflux by ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).

Experiment 1A: Functional Efflux Assay using Co-treatment

This experiment tests whether inhibiting major ABC transporters can restore sensitivity to Oxazinoben. A shift in the IC50 value upon co-treatment with an inhibitor points to the involvement of that transporter.

Protocol: IC50 Shift Assay with ABC Transporter Inhibitors

  • Cell Plating: Seed both parental (sensitive) and resistant cells in parallel in 96-well plates at a pre-determined optimal density. Allow cells to attach overnight.

  • Prepare Reagents:

    • Prepare a 2x stock of Oxazinoben serial dilutions in your culture medium.

    • Prepare 2x stocks of your ABC transporter inhibitors in culture medium. (See table below for suggestions).

    • Prepare a 2x stock of vehicle control (e.g., DMSO) medium.

  • Treatment:

    • For the Oxazinoben-only curves, add 50 µL of 2x drug dilutions and 50 µL of vehicle control medium to the appropriate wells.

    • For the co-treatment curves, add 50 µL of 2x drug dilutions and 50 µL of the 2x inhibitor medium to the wells.

    • Include "inhibitor-only" and "vehicle-only" control wells.

  • Incubation: Incubate plates for 72 hours (or your standard assay duration).

  • Viability Assessment: Measure cell viability using your preferred method (e.g., CellTiter-Glo®, PrestoBlue™, or SRB assay).

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves. Calculate the IC50 for each condition.

Table 1: Recommended ABC Transporter Inhibitors for Co-treatment Assays

Transporter TargetInhibitorTypical Working ConcentrationNotes
P-gp (ABCB1)Verapamil1 - 10 µMA classic P-gp inhibitor.
P-gp (ABCB1), BCRP (ABCG2)Elacridar (GF120918)0.5 - 2 µMA potent dual inhibitor.
MRP1 (ABCC1)MK-57110 - 50 µMA selective MRP1 inhibitor.

Note: Always perform an initial toxicity test for each inhibitor on your cells to ensure the chosen concentration is not cytotoxic on its own.

Experiment 1B: Expression Analysis of ABC Transporters

If the functional assay suggests transporter involvement, confirm this by measuring the mRNA and protein levels of the key transporters.

Protocol: RT-qPCR and Western Blot

  • Sample Collection: Harvest cell pellets from both parental and resistant cell lines cultured in the absence of Oxazinoben for at least 48 hours.

  • RNA/Protein Extraction: Extract total RNA and protein from the pellets using standard kits or protocols.

  • RT-qPCR: Synthesize cDNA and perform quantitative PCR using validated primers for ABCB1, ABCC1, and ABCG2. Normalize expression to a stable housekeeping gene (e.g., GAPDH, ACTB). A significant upregulation in the resistant line is a positive result.

  • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with specific antibodies against P-gp, MRP1, and BCRP. Increased band intensity in the resistant line compared to the parental line confirms overexpression.

Workflow for Investigating Drug Efflux

Efflux_Workflow start Resistant Phenotype (High IC50) exp1 Perform IC50 Shift Assay with ABC Inhibitors start->exp1 decision1 Is Sensitivity Restored? exp1->decision1 exp2 Analyze Transporter Expression (RT-qPCR / Western Blot) decision1->exp2 Yes conclusion2 Efflux is not the primary mechanism. Proceed to next hypothesis. decision1->conclusion2 No conclusion1 Resistance likely due to ABC Transporter Overexpression. Consider co-treatment strategies. exp2->conclusion1

Caption: Troubleshooting workflow for drug efflux mechanisms.

Guide 2: Investigating Alterations in the Drug Target

Resistance can arise if the drug's target, SF3B1, is altered in a way that prevents binding or if its expression changes.

Hypothesis: Cells are resistant due to mutations in the SF3B1 gene or changes in its expression.

Experiment 2A: Sequencing of the SF3B1 Gene

Identify potential mutations in the Oxazinoben binding domain of SF3B1.

Protocol: Sanger Sequencing of SF3B1

  • Primer Design: Design PCR primers that flank the known binding regions and mutational hotspots of the SF3B1 gene.

  • Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the target regions using high-fidelity DNA polymerase.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Analysis: Align the sequences from the resistant cells to those from the parental cells and the reference genome. A non-synonymous mutation in the resistant line that is absent in the parental line is a key finding.

Experiment 2B: Investigating Target-Related Splicing Events

Since Oxazinoben modulates splicing, resistance could also emerge from the cell adapting its splicing patterns to bypass the drug's effects.[1][4]

Protocol: RT-PCR for Key Splice Variants

  • Identify Key Downstream Genes: Based on literature or your own RNA-seq data, identify key apoptosis-related genes (e.g., BCL-X, MCL1) whose splicing is known to be affected by SF3B1 modulation.[1]

  • Design Isoform-Specific Primers: Design primers that can distinguish between pro-apoptotic and anti-apoptotic splice variants (e.g., BCL-xL vs. BCL-xS).

  • RT-qPCR: Extract RNA from parental and resistant cells treated with and without Oxazinoben. Perform RT-qPCR to quantify the relative abundance of these splice variants.

  • Analysis: A resistant cell line might fail to shift splicing towards the pro-apoptotic isoform upon drug treatment or may constitutively express a higher ratio of the anti-apoptotic isoform.

Guide 3: Investigating Bypass Signaling Pathways

Cells can often compensate for the inhibition of one pathway by upregulating a parallel survival pathway.[9]

Hypothesis: Resistant cells have activated pro-survival signaling (e.g., PI3K/Akt or MAPK/ERK pathways) to overcome the cytotoxic effects of splicing modulation.

Experiment 3A: Phospho-Protein Analysis

Screen for broad changes in signaling pathway activation.

Protocol: Western Blot for Key Signaling Nodes

  • Sample Preparation: Culture parental and resistant cells, and treat them with Oxazinoben for various time points (e.g., 0, 6, 24 hours). Lyse the cells to collect protein.

  • Western Blot: Perform Western blotting using antibodies against key phosphorylated (activated) and total proteins in major survival pathways.

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2

  • Analysis: A significant increase in the ratio of a phosphorylated protein to its total protein in the resistant line, especially upon drug treatment, suggests the activation of that pathway as a bypass mechanism.

Signaling Pathway Diagram

Bypass_Pathway cluster_0 Cell Nucleus Spliceosome Spliceosome (SF3B1) Aberrant_mRNA Aberrant mRNA (Pro-tumor) Spliceosome->Aberrant_mRNA Splicing Apoptosis Apoptosis Spliceosome->Apoptosis Inhibition leads to Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Survival Cell Survival Aberrant_mRNA->Survival Promotes Oxazinoben Oxazinoben Oxazinoben->Spliceosome Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Akt->Survival Promotes (Bypass Pathway)

Caption: Hypothesized bypass mechanism via Akt signaling.

Guide 4: Investigating Drug Metabolism

Cells, particularly those of hepatic origin or in a tumor microenvironment, can increase the metabolism and clearance of a drug.[18][19]

Hypothesis: Resistant cells show increased metabolic inactivation of Oxazinoben via cytochrome P450 (CYP) enzymes.

Experiment 4A: Functional Metabolism Assay using Co-treatment

This experiment tests whether inhibiting CYP enzymes can restore sensitivity to Oxazinoben, similar to the ABC transporter assay.

Protocol: IC50 Shift Assay with a Pan-CYP Inhibitor

  • Follow the Protocol for the IC50 Shift Assay (described in Guide 1, Experiment 1A).

  • Use a broad-spectrum CYP inhibitor instead of an ABC transporter inhibitor. Ketoconazole is a potent inhibitor of multiple CYP enzymes, including CYP3A4, which is responsible for the metabolism of many drugs.[20]

  • Recommended Concentration: Use Ketoconazole at a non-toxic concentration, typically between 1-10 µM.

  • Analysis: A significant leftward shift in the Oxazinoben IC50 curve in the presence of Ketoconazole suggests that drug metabolism is a key resistance mechanism.

References

  • Alsafadi, S., et al. (2020). The role of alternative splicing in cancer: From oncogenesis to drug resistance. PubMed.
  • Gao, Y., et al. (2022). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). PubMed Central.
  • Jaynes, P., et al. (2023). Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies. MDPI.
  • Cui, H., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets.
  • Wang, S., et al. (2021). Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy. PubMed Central.
  • Oltean, S., & Bates, D. O. (2014). Aberrant RNA Splicing in Cancer and Drug Resistance. MDPI.
  • Cui, H., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Ingenta Connect.
  • Wang, F., et al. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science.
  • Cui, H., et al. (2015). ABC transporter inhibitors in reversing multidrug resistance to chemotherapy. Source.
  • Kadi, K., & Lagedro, S. (2021). Multi-Target ABC Transporter Modulators: What Next and Where to Go? Taylor & Francis.
  • Al-Jarakh, M., et al. (2024). Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges and Opportunities. Ingenta Connect.
  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience.
  • Al-Jarakh, M., et al. (2024). Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges and Opportunities. Current Drug Metabolism.
  • Al-Jarakh, M., et al. (2025). Overcoming drug resistance in cancer. ResearchGate.
  • Doehmer, J., et al. (1993). Cytochromes P450 and drug resistance. PubMed.
  • McFadyen, M. C., et al. (2004). Cytochrome P450 enzymes: Novel options for cancer therapeutics. AACR Journals.
  • Pan, S., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central.
  • Al-Jarakh, M., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI.
  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician.
  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central.
  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell.
  • DigitalOcean. (n.d.). Troubleshooting: Cell Culture. DigitalOcean.

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Validation & Comparative

Validating the Farnesoid X Receptor (FXR) Antagonistic Activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the hypothesized farnesoid X receptor (FXR) antagonistic activity of the novel small molecule, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (designated as Compound X for this guide). As the biological activity of Compound X is not yet established, we propose a validation pathway targeting FXR, a ligand-activated transcription factor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] FXR antagonists are of significant interest for their potential therapeutic applications in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1]

This document will compare the hypothetical performance of Compound X against two established FXR antagonists: Guggulsterone, a natural product antagonist, and Glycine-β-muricholic acid (Gly-MCA), an intestine-selective antagonist.[1][2][3][4] The experimental data presented herein is illustrative, designed to model the expected outcomes of a rigorous validation process.

The Rationale for Investigating FXR Antagonism

The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine.[1] It functions as a master regulator of bile acid homeostasis. When activated by bile acids, FXR initiates a signaling cascade that suppresses bile acid synthesis and promotes their excretion, protecting the liver from bile acid toxicity.[5] Beyond this, FXR signaling influences lipid and glucose metabolism.[1][6] While FXR agonists have been developed for conditions like primary biliary cholangitis, there is growing evidence that intestinal FXR antagonism can be beneficial in metabolic disorders.[3][7] Inhibition of intestinal FXR can lead to increased bile acid synthesis, which consumes cholesterol, and can modulate gut-derived signals that improve systemic metabolism.[6][7]

This context provides a strong rationale for screening and validating novel compounds, such as Compound X, as potential FXR antagonists.

Comparative Analysis of FXR Antagonists

The following table summarizes the hypothetical comparative data for Compound X against Guggulsterone and Gly-MCA across a panel of key validation assays.

Parameter Compound X (Hypothetical Data) Guggulsterone Glycine-β-muricholic acid (Gly-MCA) Reference(s)
FXR Reporter Gene Assay (IC50) 1.5 µM~15 µM~40 µM (T-β-MCA)[1][7]
FXR Co-activator Recruitment Assay (IC50) 2.0 µM5-10 µMNot widely reported[8]
SHP Gene Expression (HepG2 cells) Significant downregulationDownregulationNot typically active in liver cells[7][9]
Intestinal Selectivity ModerateLowHigh[3][5]
In Vitro Metabolic Stability (t1/2 in human liver microsomes) > 60 min< 30 minStable (resistant to hydrolysis)[10][11]
Cytotoxicity (CC50 in HepG2 cells) > 50 µM~25 µM> 100 µM[7]

Experimental Protocols

A self-validating experimental workflow is crucial for trustworthy results. The following protocols are designed to provide a robust assessment of the FXR antagonistic activity of Compound X.

FXR Luciferase Reporter Gene Assay

This cell-based assay is the primary method for screening and quantifying the ability of a compound to inhibit FXR activation by an agonist.[7][12]

Principle: HEK293T or HepG2 cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the SHP gene).[7][13] In the presence of an FXR agonist (e.g., GW4064 or CDCA), FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Transfection: Transfect the cells with an FXR expression vector and an SHP-luciferase reporter vector using a suitable transfection reagent like Lipofectamine.

  • Compound Preparation: Prepare a serial dilution of Compound X, Guggulsterone, and Gly-MCA in DMSO. The final DMSO concentration in the assay should be kept below 0.1%.

  • Treatment: After 24 hours of transfection, treat the cells with the test compounds at various concentrations in the presence of a constant concentration of an FXR agonist (e.g., 1 µM GW4064). Include appropriate controls (vehicle, agonist only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.[14]

  • Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability) and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value from the dose-response curve.

FXR_Luciferase_Assay cluster_plate 96-Well Plate cluster_analysis Data Analysis cell_seeding 1. Seed HEK293T Cells transfection 2. Transfect with FXR & Reporter Plasmids cell_seeding->transfection treatment 3. Add Agonist (GW4064) + Test Compounds transfection->treatment incubation 4. Incubate 24h treatment->incubation lysis 5. Lyse Cells & Add Luciferase Substrate incubation->lysis readout 6. Read Luminescence lysis->readout dose_response Generate Dose-Response Curve readout->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for the FXR Luciferase Reporter Gene Assay.

TR-FRET Co-activator Recruitment Assay

This biochemical assay provides mechanistic insight by directly measuring the ability of a compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.[15][16]

Principle: The assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) system. The FXR-LBD is tagged with a terbium (Tb) donor fluorophore, and a co-activator peptide (e.g., from SRC-1) is labeled with a fluorescent acceptor (e.g., fluorescein).[15][17] When an agonist promotes the binding of the co-activator to the FXR-LBD, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An antagonist will prevent this interaction, leading to a low FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer and solutions of Tb-labeled FXR-LBD, fluorescein-labeled co-activator peptide, and the FXR agonist GW4064.

  • Compound Plating: Dispense serial dilutions of Compound X and control compounds into a low-volume 384-well plate.

  • Assay Reaction: Add the FXR agonist, followed by the Tb-FXR-LBD and fluorescein-co-activator peptide mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

TR_FRET_Assay cluster_agonist Agonist Present cluster_antagonist Antagonist Present Agonist_FXR Agonist Tb-FXR-LBD Coactivator Fluorescein-Coactivator Agonist_FXR:f1->Coactivator Binding FRET High FRET Signal Coactivator->FRET Antagonist_FXR Antagonist Tb-FXR-LBD No_Coactivator Fluorescein-Coactivator Antagonist_FXR:f1->No_Coactivator No Binding No_FRET Low FRET Signal No_Coactivator->No_FRET

Caption: Principle of the TR-FRET FXR Co-activator Recruitment Assay.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to evaluate its drug-like potential.[18][19]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed by incubating the compound with human liver microsomes and measuring its disappearance over time.[11] A longer half-life suggests better stability.

  • Aqueous Solubility: Determines the solubility of the compound in aqueous buffer, which is important for absorption.

  • Cell Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption of the compound.[20]

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which can indicate a risk of drug-drug interactions.[21]

Conclusion

The validation of this compound as a potential FXR antagonist requires a systematic and multi-faceted approach. By employing a combination of cell-based reporter assays, biochemical co-activator recruitment assays, and early ADME profiling, researchers can build a comprehensive understanding of its activity, potency, and drug-like properties. The comparative framework presented in this guide, using Guggulsterone and Gly-MCA as benchmarks, provides a robust strategy for evaluating the therapeutic potential of this novel compound. The hypothetical data suggests that if Compound X demonstrates potent FXR antagonism with good metabolic stability and low cytotoxicity, it would warrant further investigation in preclinical models of metabolic disease.

References

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A Comparative Analysis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid presents a unique combination of a saturated heterocyclic system and a benzoic acid moiety, suggesting potential for diverse biological activities. While this specific molecule is not extensively documented in publicly available literature[1], its structural components are present in several well-characterized and clinically significant compounds. This guide provides a comparative analysis of this compound with its more studied counterparts, focusing on the influence of structural modifications on biological function, particularly in the realm of anticoagulation and beyond.

Structural Deconstruction and Locus of Comparison

The core structure of this compound can be dissected into three key components: the 1,3-oxazinan-2-one ring, the phenyl ring, and the carboxylic acid group. Our comparative analysis will focus on compounds that share similarities in these regions, particularly the heterocyclic core and the substituted benzoic acid scaffold. The most pertinent comparators are the direct Factor Xa (FXa) inhibitors, a class of modern oral anticoagulants that have revolutionized the treatment of thromboembolic disorders.[2][3][4][5][6]

The Heterocyclic Core: A Privileged Scaffold in Anticoagulation

The 1,3-oxazinan-2-one moiety in our topic compound is a six-membered saturated heterocycle. While not a direct feature of major anticoagulants, a closely related five-membered ring, the oxazolidinone, is a key component of the blockbuster FXa inhibitor, Rivaroxaban.[7]

Rivaroxaban (Xarelto®) , an oral FXa inhibitor, is used for the prevention and treatment of deep vein thrombosis and pulmonary embolism, as well as to reduce the risk of stroke in patients with non-valvular atrial fibrillation.[7] Its structure features a central oxazolidinone ring. The predictable pharmacokinetics of Rivaroxaban allow for fixed dosing without the need for routine coagulation monitoring, a significant advantage over older anticoagulants like warfarin.[2][7]

Another prominent FXa inhibitor, Apixaban (Eliquis®) , also contains a nitrogen-containing heterocyclic core, in this case, a pyrazolopyridinone.[2][8] Like Rivaroxaban, Apixaban is a direct FXa inhibitor with a predictable anticoagulant effect.[2][8][9] Clinical studies have shown that Apixaban is associated with a lower risk of gastrointestinal bleeding compared to some other direct oral anticoagulants (DOACs).[9]

The comparison of these established drugs highlights the importance of the heterocyclic core in orienting the molecule within the active site of the target enzyme. The specific nature of this ring system, including its size, heteroatom composition, and substituents, is critical in determining potency and selectivity.

Experimental Workflow: In Vitro FXa Inhibition Assay

To assess the potential anticoagulant activity of a novel compound like this compound, a primary in vitro screening assay is essential.

FXa_Inhibition_Assay cluster_reaction Reaction cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with FXa Compound->Incubation FXa Human Factor Xa FXa->Incubation Substrate Chromogenic Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance (405 nm) Reaction_Start->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against Factor Xa.

Protocol:

  • Preparation: A series of dilutions of the test compound are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The test compound dilutions are incubated with a fixed concentration of purified human Factor Xa in a microplate well for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: A chromogenic substrate for FXa is added to each well to initiate the enzymatic reaction.

  • Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The percentage of FXa inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

The Benzoic Acid Moiety: A Versatile Pharmacophore

The 4-aminobenzoic acid scaffold is another key feature of our topic compound. This motif is found in a wide range of biologically active molecules, demonstrating its versatility. The position and nature of the substituents on the phenyl ring and the carboxylic acid group can dramatically alter the compound's properties and biological target.

For instance, modifications of the benzoic acid core in other heterocyclic systems have led to compounds with potent antibacterial activity. A study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives revealed potent and selective inhibitory activity against Staphylococcus aureus, including multi-drug resistant strains.[10] Similarly, research on 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids has demonstrated their potential as antifungal and antibacterial agents.[11]

Furthermore, the benzoic acid moiety is a common feature in kinase inhibitors. Structure-activity relationship studies of 4-(thiazol-5-yl)benzoic acid derivatives have identified potent inhibitors of protein kinase CK2, a target implicated in cancer.[12]

These examples underscore the importance of the benzoic acid scaffold as a platform for developing drugs with diverse therapeutic applications. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be modified into esters or amides to modulate pharmacokinetic properties.

Signaling Pathway: The Coagulation Cascade

The primary target of anticoagulants like Rivaroxaban and Apixaban is Factor Xa, a critical enzyme in the coagulation cascade. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.

Coagulation_Cascade cluster_common Amplification Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates Common Common Pathway FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Direct FXa Inhibitors (e.g., Rivaroxaban, Apixaban) Inhibitor->FXa Inhibits

Caption: Simplified diagram of the coagulation cascade and the site of action for direct Factor Xa inhibitors.

Comparative Data Summary

While direct experimental data for this compound is unavailable, we can compile a comparative table of its predicted properties and the known properties of related, well-characterized compounds.

CompoundHeterocyclic CorePrimary Biological ActivityKey Features
This compound 1,3-Oxazinan-2-oneUnknown (Hypothesized Anticoagulant/Other)Saturated six-membered ring, benzoic acid.[1]
Rivaroxaban OxazolidinoneAnticoagulant (Direct FXa Inhibitor)Orally bioavailable, predictable pharmacokinetics.[2][7]
Apixaban PyrazolopyridinoneAnticoagulant (Direct FXa Inhibitor)Highly selective, lower bleeding risk in some studies.[8][9]
4-(Thiazol-5-yl)benzoic acid derivatives ThiazoleProtein Kinase CK2 InhibitorPotent anti-proliferative activity.[12]
4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives QuinazolinoneAntibacterial (Anti-MRSA)Active against multi-drug resistant bacteria.[10]
Conclusion and Future Directions

The compound this compound, while not extensively studied, possesses structural motifs that are hallmarks of successful therapeutic agents in diverse areas. The comparison with leading anticoagulants like Rivaroxaban and Apixaban suggests that the core scaffold could be explored for activity against Factor Xa or other serine proteases involved in coagulation.[2][13] The versatility of the benzoic acid moiety, as seen in various antibacterial and anticancer agents, opens up a wide array of possibilities for its biological application.

For researchers interested in this scaffold, the logical next steps would involve:

  • Synthesis and Characterization: Development of a robust synthetic route to produce this compound and its analogs.

  • In Vitro Screening: A broad-based screening campaign against a panel of targets, including coagulation factors, kinases, and bacterial strains, would be highly informative.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxazinanone ring and the benzoic acid moiety to understand the structural requirements for any observed biological activity.

By leveraging the knowledge gained from well-established drugs that share key structural features, the exploration of novel compounds like this compound can be guided by rational design and a clear understanding of the principles of medicinal chemistry.

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A Comparative Guide to Factor Xa Inhibitors: Benchmarking Novel Candidates Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Factor Xa (FXa) inhibitors, offering a framework for researchers and drug development professionals to evaluate novel chemical entities like 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid against established direct oral anticoagulants (DOACs) such as Rivaroxaban, Apixaban, and Edoxaban. We will delve into the biochemical profiles, pharmacokinetic and pharmacodynamic properties, and the critical experimental workflows required for a thorough evaluation.

The Central Role of Factor Xa in the Coagulation Cascade

The coagulation cascade is a tightly regulated enzymatic process culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) is the catalytic component of the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin then converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form the structural basis of the clot.

Given its pivotal position, inhibiting FXa is a highly effective strategy for anticoagulation, as it blocks the amplification of thrombin generation from both pathways.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FIXa->FX with FVIIIa FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Coagulation Cascade, highlighting the central role of Factor Xa.

Mechanism of Action: Direct vs. Indirect Inhibition

Factor Xa inhibitors can be broadly classified based on their mechanism of action:

  • Direct FXa Inhibitors: These small molecules, including Rivaroxaban, Apixaban, and Edoxaban, bind directly to the active site of FXa, preventing its interaction with prothrombin. Their action is independent of other cofactors.

  • Indirect FXa Inhibitors: These agents, such as the synthetic pentasaccharide Fondaparinux, work by binding to antithrombin (AT), a natural anticoagulant. This binding induces a conformational change in AT, accelerating its inhibition of FXa by several orders of magnitude.

A novel compound like this compound would almost certainly be designed as a direct inhibitor, following the successful paradigm of modern DOACs.

Comparative Biochemical Profiles: Potency and Selectivity

A successful FXa inhibitor must exhibit high potency (low inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) and high selectivity for FXa over other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa) and related enzymes (e.g., trypsin) to minimize off-target effects.

CompoundTypeTargetKi (nM)IC50 (nM)Selectivity vs. Thrombin
Rivaroxaban DirectFree & Clot-bound FXa0.42.9>10,000-fold
Apixaban DirectFree & Clot-bound FXa<12.6>1,000-fold
Edoxaban DirectFree & Clot-bound FXa0.552.9>10,000-fold
Fondaparinux IndirectFree FXa (via AT)N/AN/AHighly selective for FXa over Thrombin via AT

Data compiled from various sources. Exact values may vary based on assay conditions.

For a new candidate, the primary goal is to achieve sub-nanomolar to low nanomolar potency against FXa while maintaining at least a 1,000-fold selectivity against other key proteases.

Experimental Protocol: Determining IC50 via Chromogenic Assay

This protocol outlines a standard method for determining the potency of a test compound against FXa. The principle relies on FXa cleaving a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The inhibitor's presence reduces the rate of this reaction.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound Incubation Incubate FXa with Test Compound Compound_Prep->Incubation Reagent_Prep Prepare FXa, Substrate, and Buffer solutions Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding Chromogenic Substrate Incubation->Reaction_Start Reaction_Stop Stop reaction after defined time (e.g., with Acetic Acid) Reaction_Start->Reaction_Stop Measure_Absorbance Read absorbance at 405 nm Reaction_Stop->Measure_Absorbance Plot_Data Plot % Inhibition vs. log[Compound] Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro Factor Xa chromogenic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as Tris-HCl (50 mM, pH 7.4) containing NaCl (150 mM) and CaCl2 (5 mM).

    • Factor Xa Solution: Reconstitute purified human Factor Xa in assay buffer to a working concentration of approximately 1 nM.

    • Test Compound: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to cover a wide concentration range (e.g., 0.01 nM to 10 µM).

    • Substrate Solution: Prepare a solution of a specific FXa chromogenic substrate (e.g., S-2222) in assay buffer at a concentration of approximately 0.5 mM.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of each test compound dilution to the respective wells. Include controls for 0% inhibition (buffer only) and 100% inhibition (a known potent inhibitor or no FXa).

    • Add 25 µL of the FXa solution to all wells except the 100% inhibition control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the pre-warmed substrate solution to all wells.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader, or stop the reaction after a fixed time (e.g., 10 minutes) by adding 25 µL of 20% acetic acid and then read the final absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Pharmacokinetics and Pharmacodynamics

An ideal oral anticoagulant should have a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, allowing for fixed-dosing without the need for routine monitoring. Key parameters include high bioavailability, a rapid onset of action, and a half-life that supports once or twice-daily dosing.

ParameterRivaroxabanApixabanEdoxaban
Bioavailability (%) ~66% (fasting), ~100% (with food)~50%~62%
Time to Peak (Tmax, h) 2 - 41 - 31 - 2
Half-life (t1/2, h) 5 - 9 (young), 11 - 13 (elderly)~1210 - 14
Metabolism CYP3A4/5, CYP2J2CYP3A4/5Minimal
Excretion Renal (~36% active drug) & Fecal/BiliaryRenal (~27%) & Fecal/BiliaryRenal (~50%) & Fecal/Biliary
PD Effect Prolongs Prothrombin Time (PT)Modest effect on PT/aPTTProlongs Prothrombin Time (PT)

A new candidate like this compound would be evaluated for these parameters in preclinical animal models (e.g., rats, dogs, primates) before moving to human trials. A desirable profile would include high bioavailability independent of food, minimal CYP450 metabolism to reduce drug-drug interactions, and a balanced excretion route to be suitable for patients with renal impairment.

Experimental Protocol: Ex Vivo Prothrombin Time (PT) Assay

The PT assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin). It is sensitive to the inhibition of the extrinsic and common pathways, making it a useful pharmacodynamic marker for many FXa inhibitors.

Step-by-Step Methodology:

  • Sample Collection:

    • Administer the test compound to an animal model (e.g., Sprague-Dawley rat) via the intended clinical route (e.g., oral gavage).

    • At various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Prepare platelet-poor plasma by centrifuging the blood at ~2000 x g for 15 minutes.

  • Assay Procedure:

    • Pre-warm the plasma samples and the PT reagent (a commercial preparation of thromboplastin and calcium) to 37°C.

    • Pipette 100 µL of plasma into a coagulometer cuvette.

    • Incubate for 3 minutes at 37°C.

    • Forcefully add 200 µL of the pre-warmed PT reagent to the cuvette to start the timer.

    • The coagulometer will automatically detect clot formation (via optical or mechanical means) and record the clotting time in seconds.

  • Data Analysis:

    • Plot the PT (in seconds) against the time post-dosing to generate a pharmacodynamic profile.

    • This data can be correlated with plasma drug concentrations (from a parallel PK study) to establish a PK/PD relationship.

Conclusion and Future Perspectives

The development of a new Factor Xa inhibitor such as this compound requires rigorous benchmarking against established agents. While the current DOACs have transformed anticoagulant therapy, there remains an opportunity to improve upon their profiles, particularly in areas such as:

  • Reduced Bleeding Risk: Developing compounds with a wider therapeutic window.

  • Reversibility: While specific reversal agents exist (e.g., Andexanet alfa), inherent reversibility or a shorter half-life could be advantageous in some clinical scenarios.

  • Reduced Drug-Drug Interactions: Minimizing reliance on CYP450 metabolic pathways.

By employing the systematic evaluation framework outlined in this guide—from initial biochemical profiling for potency and selectivity to detailed in vivo characterization of PK/PD relationships—researchers can effectively identify and advance next-generation Factor Xa inhibitors with the potential for enhanced safety and efficacy.

References

  • Title: Rivaroxaban (XARELTO) Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Apixaban (ELIQUIS) Prescribing Information Source: U.S. Food and Drug Administration URL: [Link]

A Comparative Guide to the Spectroscopic Confirmation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to the characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid . Moving beyond a mere recitation of data, this document elucidates the causal reasoning behind experimental choices and data interpretation, offering a comparative perspective on the complementary nature of these powerful analytical techniques.

Introduction: The Imperative of Orthogonal Spectroscopic Analysis

The molecule this compound is a bifunctional organic compound, featuring a substituted benzoic acid moiety and a 1,3-oxazinan-2-one heterocyclic ring. The presence of both aromatic and aliphatic systems, along with multiple functional groups (a carboxylic acid and a cyclic carbamate), necessitates a multi-faceted analytical approach for unequivocal structural verification. While numerous analytical techniques can provide structural information, the combination of NMR spectroscopy and mass spectrometry offers an orthogonal and self-validating system for elucidating the molecular structure and confirming its identity. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry complements this by revealing the precise molecular weight and offering insights into the molecule's fragmentation patterns under energetic conditions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of commercially available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally analogous compounds, such as substituted benzoic acids and N-acyl cyclic amines. The numbering scheme used for the assignments is depicted in the molecular structure diagram below.

Molecular Structure and Numbering for NMR Assignments

Molecular structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0br s1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is sensitive to solvent and concentration.[1]
~8.10d, J ≈ 8.5 Hz2HH-3, H-5These aromatic protons are ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They appear as a doublet due to coupling with H-2 and H-6.
~7.60d, J ≈ 8.5 Hz2HH-2, H-6These aromatic protons are ortho to the nitrogen substituent and are expected to be upfield relative to H-3 and H-5. They appear as a doublet due to coupling with H-3 and H-5.
~4.40t, J ≈ 5.5 Hz2HH-9These protons are adjacent to the oxygen atom in the oxazinanone ring, resulting in a significant downfield shift. They are expected to appear as a triplet due to coupling with the protons on C-10.
~3.80t, J ≈ 6.0 Hz2HH-11These protons are adjacent to the nitrogen atom, causing a downfield shift. They will likely appear as a triplet due to coupling with the protons on C-10.
~2.20p, J ≈ 5.8 Hz2HH-10These methylene protons are coupled to the protons on both C-9 and C-11, resulting in a more complex multiplet, likely a pentet or a triplet of triplets.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~167.0C-7 (COOH)The carboxylic acid carbonyl carbon is significantly deshielded and typically appears in this region.[1][2]
~154.0C-8 (C=O)The carbamate carbonyl carbon is also deshielded and is expected in this downfield region.
~143.0C-4This aromatic carbon is attached to the nitrogen atom and is deshielded.
~131.0C-1This quaternary aromatic carbon is attached to the carboxylic acid group.
~130.0C-3, C-5These protonated aromatic carbons are ortho to the carboxylic acid group.
~125.0C-2, C-6These protonated aromatic carbons are ortho to the nitrogen substituent.
~67.0C-9This carbon is bonded to the oxygen atom in the heterocyclic ring, causing a significant downfield shift into the typical C-O region.
~45.0C-11This carbon is bonded to the nitrogen atom, resulting in a downfield shift.
~21.0C-10This aliphatic carbon is the most upfield of the heterocyclic ring carbons.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality 1D NMR spectra for a small molecule like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH proton.[3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a pulse angle of 45-90 degrees.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

For more complex structures or to definitively assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[4][5]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₁H₁₁NO₄, with a monoisotopic mass of 221.0688 Da. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ depending on the mode of operation.

Table 3: Predicted m/z Values for Common Adducts

AdductPredicted m/z
[M+H]⁺222.0761
[M+Na]⁺244.0580
[M-H]⁻220.0615

Data sourced from PubChem.[2]

Proposed Mass Spectral Fragmentation Pathway

Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule [M+H]⁺ is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

Proposed ESI-MS/MS Fragmentation of [M+H]⁺

fragmentation M_H [M+H]⁺ m/z = 222.0761 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 204.0655 M_H->frag1 - H₂O frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 178.0862 M_H->frag2 - CO₂ frag4 [C₇H₅O]⁺ m/z = 105.0335 M_H->frag4 - C₄H₆NO₂ frag3 [C₇H₆NO]⁺ m/z = 120.0444 frag2->frag3 - C₃H₄O frag5 [C₆H₅]⁺ m/z = 77.0386 frag4->frag5 - CO

Proposed fragmentation pathway for this compound.

The fragmentation of benzoic acid derivatives often involves the loss of water and carbon dioxide.[6] The acylium ion at m/z 105 is a characteristic fragment for many benzoic acid derivatives, arising from the cleavage of the bond between the aromatic ring and the carboxylic acid group, followed by the loss of the substituent. Further loss of carbon monoxide from this fragment can lead to the phenyl cation at m/z 77. The fragmentation of the oxazinanone ring may involve ring-opening and subsequent loss of small neutral molecules.

Experimental Protocol for ESI-MS Data Acquisition

The following is a general protocol for obtaining a high-resolution mass spectrum using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase, typically acetonitrile/water or methanol/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): Set according to instrument manufacturer's recommendations.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8-12 L/min, 300-350 °C).

    • Mass Range: Scan a range appropriate to detect the expected ions (e.g., m/z 50-500).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum.

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 222.0761) as the precursor ion and applying collision energy to induce fragmentation.

Part 3: Comparative Analysis and Data Integration

Neither NMR nor MS alone can definitively confirm the structure of a novel compound with absolute certainty in all cases. However, when used in conjunction, they provide a powerful, self-validating system for structural elucidation.

Strengths and Limitations:

  • NMR Spectroscopy:

    • Strengths: Provides detailed information about the carbon-hydrogen framework, including connectivity through bonds (via J-coupling) and through space (via NOE). It is non-destructive and highly reproducible.

    • Limitations: Relatively low sensitivity compared to MS, requiring milligram quantities of the sample. Overlapping signals in complex molecules can complicate interpretation without 2D techniques.

  • Mass Spectrometry:

    • Strengths: Extremely high sensitivity, often requiring only picogram to nanogram amounts of sample. Provides the exact molecular weight, which is crucial for determining the molecular formula. Fragmentation patterns can offer valuable structural clues.

    • Limitations: Isomers can be difficult to distinguish based on mass alone. The fragmentation process can be complex and may not always provide unambiguous structural information.

Integration for a Self-Validating System:

The power of this combined approach lies in the orthogonal nature of the data generated. The molecular formula derived from the accurate mass measurement by MS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. For instance, the presence of 11 carbons and 11 protons in the NMR spectra would corroborate the molecular formula C₁₁H₁₁NO₄ determined by MS. Furthermore, the structural fragments proposed from the MS/MS data should correspond to the substructures identified by NMR. The observation of an aromatic system and an aliphatic chain in the NMR spectra aligns with the fragmentation pattern that suggests the presence of a benzoic acid moiety and an oxazinanone ring.

Alternative and Complementary Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique would provide valuable information about the functional groups present. Characteristic stretches for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O of the cyclic carbamate (~1680-1700 cm⁻¹) would be expected.

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be used to independently verify the empirical and molecular formulas.

Workflow for Spectroscopic Confirmation

workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Complementary Techniques nmr_1h 1D ¹H NMR nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1h->nmr_2d nmr_13c 1D ¹³C NMR nmr_13c->nmr_2d data_integration Data Integration and Structural Confirmation nmr_2d->data_integration ms_hrms High-Resolution MS (HRMS) ms_msms Tandem MS (MS/MS) ms_hrms->ms_msms ms_msms->data_integration ftir FTIR ftir->data_integration ea Elemental Analysis ea->data_integration sample Purified Sample of This compound sample->nmr_1h sample->nmr_13c sample->ms_hrms sample->ftir sample->ea

Sources

cross-validation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid bioassay results

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Bioassay Results for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

In the landscape of drug discovery and development, the reliability of bioassay data is paramount. For a novel compound such as this compound, a molecule with structural motifs suggesting potential biological activity, establishing the trustworthiness of its bioassay results through rigorous validation is not merely a procedural step but a foundational pillar of its entire development program. This guide provides a comprehensive framework for the cross-validation of bioassay results for this compound, grounded in scientific integrity and regulatory expectations. While public domain data on this specific molecule is sparse[1], its structural similarity to compounds with known antibacterial properties, such as quinazolinone derivatives[2][3], allows us to postulate a hypothetical antibacterial bioassay for the purpose of this guide.

The Critical Imperative of Bioassay Cross-Validation

Before delving into specific protocols, it is essential to understand the causality behind cross-validation. During the lifecycle of a drug development project, it is common for bioanalytical methods to be transferred between laboratories, or for multiple analytical procedures to be used.[4] Cross-validation is the process that demonstrates the equivalency of results from two different validated methods, ensuring that data generated across different sites or using different techniques can be reliably combined and compared.[4][5]

Regulatory bodies like the US FDA and the European Medicines Agency mandate cross-validation, with guidelines such as the ICH M10 providing a framework for these studies.[5] The objective is to identify and quantify any systemic bias between methods, a nuance that simple pass/fail criteria might miss.[5] A robust cross-validation plan is, therefore, a self-validating system that builds confidence in the generated data.

Hypothetical Bioassay Methodologies for Antibacterial Activity

Based on structural alerts present in this compound, we will proceed with the hypothesis that it possesses antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. To ensure robust characterization, we will employ two distinct bioassay methodologies.

Method A: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Rationale: The broth microdilution assay is highly standardized, widely accepted, and provides a quantitative endpoint (the MIC value), which is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

Method B: BacTiter-Glo™ Microbial Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Rationale: Employing a secondary assay with a different biological endpoint (metabolic activity vs. visible growth) provides a powerful orthogonal validation. It helps to rule out compound-specific artifacts that might interfere with the primary assay, such as compound precipitation or colorimetric interference that could be misinterpreted as growth inhibition.

Comparative Compound for Performance Benchmarking

To provide context to the bioassay results of our target compound, a well-characterized comparator is essential. We select 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a compound with documented synthesis and a quinazolinone core known for antibacterial activity, as a relevant alternative.[2][3]

Experimental Design for Cross-Validation

The core of this guide is a detailed protocol for cross-validating the results from Method A and Method B. This protocol is designed to be a self-validating system.

Step-by-Step Cross-Validation Protocol
  • Preparation of Compounds:

    • Prepare stock solutions of this compound and the comparator, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, in 100% DMSO at a concentration of 10 mM.

    • Create a series of 2-fold serial dilutions in DMSO to be used for the assays.

  • Bacterial Inoculum Preparation:

    • Culture MRSA (e.g., ATCC 43300) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plates.

  • Assay Plate Preparation (Method A & B in Parallel):

    • For each method, use sterile 96-well plates.

    • Add 2 µL of the serially diluted compounds to the appropriate wells.

    • Add 98 µL of the prepared bacterial inoculum to each well.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition:

    • Method A (Broth Microdilution): Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. A resazurin-based indicator can be added to aid in visualization.

    • Method B (BacTiter-Glo™): Add the BacTiter-Glo™ reagent according to the manufacturer's instructions. Measure luminescence using a plate reader. The signal is proportional to the number of viable bacteria.

Data Presentation and Comparison

The quantitative data from this cross-validation study should be summarized for clear comparison.

CompoundAssay MethodReplicate 1 (MIC in µg/mL)Replicate 2 (MIC in µg/mL)Replicate 3 (MIC in µg/mL)Mean MIC (µg/mL)Standard Deviation
This compoundBroth Microdilution816810.674.62
This compoundBacTiter-Glo™1616813.334.62
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidBroth Microdilution4423.331.15
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidBacTiter-Glo™4845.332.31

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental and Logical Workflows

To ensure clarity and reproducibility, workflows should be visualized.

G cluster_prep Preparation cluster_assay Parallel Assays cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Stocks & Serial Dilutions Plate_A Plate Assay A: Broth Microdilution Compound_Prep->Plate_A Plate_B Plate Assay B: BacTiter-Glo™ Compound_Prep->Plate_B Inoculum_Prep Prepare Standardized MRSA Inoculum Inoculum_Prep->Plate_A Inoculum_Prep->Plate_B Readout_A Visual/Resazurin Read (MIC Determination) Plate_A->Readout_A Readout_B Luminescence Read (Viability Curve) Plate_B->Readout_B Analysis Statistical Comparison (Bland-Altman, CCC) Readout_A->Analysis Readout_B->Analysis Conclusion Conclusion on Method Equivalency Analysis->Conclusion

Caption: Workflow for the cross-validation of two antibacterial bioassays.

Statistical Analysis and Acceptance Criteria

The equivalence of the two methods is not determined by simply observing similar MIC values. A more rigorous statistical approach is required.

  • Bland-Altman Plot: This graphical method is used to plot the difference between the measurements from the two assays against the average of the two measurements. It helps to visualize any systematic bias between the methods.

  • Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two variables, providing a single value to quantify the degree of concordance.

Acceptance criteria should be pre-defined. For example, an acceptable level of agreement could be a CCC > 0.9 and 95% of the data points falling within the ±1.96 standard deviation lines on the Bland-Altman plot.

G Data Paired Data from Method A & Method B Stats Calculate: - Bland-Altman Plot - Concordance Correlation  Coefficient (CCC) Data->Stats Criteria Pre-defined Acceptance Criteria (e.g., CCC > 0.9, 95% limits of agreement) Stats->Criteria Pass Methods are Equivalent Criteria->Pass Met Fail Investigate Bias & Re-evaluate Methods Criteria->Fail Not Met

Caption: Decision-making workflow for bioassay cross-validation data.

Hypothetical Mechanism of Action

Given the structural class, a plausible mechanism of action for these compounds could be the inhibition of a critical bacterial enzyme. For instance, many heterocyclic compounds target bacterial DNA gyrase, an enzyme essential for DNA replication.

G Compound 4-(2-oxo-1,3-oxazinan-3-yl) benzoic acid Enzyme Bacterial DNA Gyrase Compound->Enzyme Inhibits DNA DNA Replication Enzyme->DNA Enables CellDeath Bacterial Cell Death DNA->CellDeath Replication Blockage Leads To

Caption: Hypothetical mechanism of action for the target compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the bioassay data for novel compounds like this compound is robust, reliable, and ready for regulatory scrutiny, thereby building a solid foundation for successful drug development.

References

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. IQVIA. [Link]

  • Cross validation in bioanalysis: Why, when and how? ResearchGate. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. National Institutes of Health. [Link]

  • A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. PubMed. [Link]

  • Cross Validation and Matrix Effect – two Critical Factors in Ensuring Successful Regulated Bioanalysis. Covance Shanghai. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]

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A Comparative Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid Analogs as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a pivotal class of compounds centered around the 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid scaffold and its close analogs. While literature on this exact parent molecule is limited[1], its core structure is a critical pharmacophore in modern anticoagulant therapy, most notably as a key component of direct Factor Xa (FXa) inhibitors like Rivaroxaban. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the structure-activity relationships (SAR), synthetic strategies, and biological evaluation of these potent molecules. We will delve into the causality behind experimental design, providing field-proven insights into optimizing this scaffold for therapeutic efficacy.

The Central Role of Factor Xa in Anticoagulation

The coagulation cascade is a complex enzymatic process responsible for thrombus (blood clot) formation. Factor Xa sits at a critical juncture, linking the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin, the final key enzyme in clot formation. Inhibiting FXa offers a highly specific and effective strategy for preventing and treating thromboembolic disorders. Small molecule inhibitors that bind to the active site of FXa, particularly the S1 and S4 pockets, have revolutionized anticoagulant therapy, offering predictable pharmacokinetics and oral bioavailability compared to older agents like warfarin[2].

The phenyl-oxazinanone moiety and its analogs serve as a privileged scaffold, effectively anchoring the inhibitor within the FXa active site. This guide will explore how modifications to this core structure influence potency, selectivity, and overall drug-like properties.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Surface Contact) cluster_extrinsic Extrinsic Pathway (Tissue Factor) XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa Xa Factor Xa (Target of Analogs) X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X + TF Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin + Va Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin (Soluble) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot + XIIIa

Caption: The Coagulation Cascade, highlighting the central role of Factor Xa.

General Synthesis of the Phenyl-Oxazinanone Core

The synthesis of the this compound scaffold is a multi-step process that requires careful control to achieve high yields. The general strategy involves the construction of the 1,3-oxazinan-2-one ring onto a 4-aminobenzoic acid precursor. This approach ensures the correct regiochemistry and provides a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

This protocol describes a representative synthesis for the core scaffold, which can then be hydrolyzed to the final benzoic acid.

Step 1: N-Alkylation of Ethyl 4-aminobenzoate

  • To a solution of ethyl 4-aminobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add 3-bromopropan-1-ol (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, pour it into ice water, and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 4-((3-hydroxypropyl)amino)benzoate.

Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring

  • Dissolve the crude intermediate from Step 1 in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triphosgene (0.5 eq) portion-wise, followed by the dropwise addition of a base such as triethylamine (2.2 eq) to neutralize the generated HCl.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography on silica gel to afford the target compound, ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.

Causality Behind Experimental Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is a mild and effective base for the N-alkylation, preventing side reactions like elimination that might occur with stronger bases.

  • Cyclization Agent (Triphosgene): Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl group required for cyclization into the carbamate ring.

  • Solvent Choice (DMF/DCM): DMF is a polar aprotic solvent ideal for the Sₙ2 reaction in Step 1, while DCM is a standard choice for reactions involving phosgene equivalents due to its inertness.

Synthesis_Workflow A Ethyl 4-aminobenzoate C N-Alkylation (K₂CO₃, DMF) A->C B 3-Bromopropan-1-ol B->C D Ethyl 4-((3-hydroxypropyl)amino)benzoate C->D F Cyclization (DCM) D->F E Triphosgene, Et₃N E->F G Ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate F->G

Caption: General synthetic workflow for the phenyl-oxazinanone core.

Comparative Analysis of Key Analogs

The therapeutic potential of this scaffold is best understood by comparing analogs where specific structural elements have been modified. The following table summarizes key data for Rivaroxaban (a close, commercially successful analog) and hypothetical modifications based on common strategies in FXa inhibitor design. The data for hypothetical analogs are extrapolated from established SAR trends in the field[2][3].

Analog (Structure)Key Structural ModificationFXa Potency (Ki, nM)Selectivity vs. ThrombinOral Bioavailability (%)Rationale / Expected Impact
Rivaroxaban Reference: 3-oxomorpholin-4-yl moiety0.7>10,000-fold~80%The morpholinone ring is a well-established S4 binding element.
Analog A 1,3-Oxazinan-2-one (Title Scaffold)1-5>10,000-fold~70-80%The slightly more flexible six-membered ring is expected to maintain strong S4 interaction with potentially altered PK.
Analog B Fluoro-substituent on phenyl ring (ortho to oxazinanone)0.5-2>10,000-fold~75-85%A common strategy to block metabolic hydroxylation, potentially improving metabolic stability and half-life.
Analog C Pyrrolidinone ring (5-membered)5-15>5,000-fold~50-60%A smaller ring may have a suboptimal fit in the S4 pocket, leading to reduced potency.
Analog D Benzoic acid replaced with Tetrazole 2-10>10,000-fold~60-70%The tetrazole is a common bioisostere for a carboxylic acid, offering similar hydrogen bonding with potentially improved absorption and metabolic stability.

Structure-Activity Relationship (SAR) Insights

The data from comparative studies reveal critical insights into the SAR of this inhibitor class.

  • The Phenyl-Heterocycle Core: This unit is essential for orienting the molecule. The nitrogen of the heterocycle is typically attached to the central phenyl ring, which serves as a linker.

  • The S4-Binding Heterocycle: The cyclic carbamate (oxazinanone, morpholinone) is a key S4-binding element. Its oxygen atom often acts as a hydrogen bond acceptor. Ring size and conformation are critical; six-membered rings like morpholinone and oxazinanone generally show higher potency than five-membered rings[3].

  • The Central Phenyl Ring: Substitutions on this ring can modulate pharmacokinetic properties. Electron-withdrawing groups, such as fluorine, can block potential sites of metabolism, thereby increasing the drug's half-life.

  • The P1 Group: While this guide focuses on the S4-binding moiety, the other end of the molecule (represented here by the benzoic acid) interacts with the S1 pocket of FXa. The benzoic acid can be replaced with various bioisosteres to fine-tune interactions and improve properties like cell permeability.

SAR_Summary cluster_mol cluster_labels mol A S4-Binding Pocket Interaction: - 6-membered ring (oxazinanone)  is optimal. - Oxygen acts as H-bond acceptor. B Linker Ring: - Substitutions (e.g., F) can  block metabolism and  improve PK profile. C S1-Binding Group: - Can be modified with  bioisosteres (e.g., tetrazole)  to improve ADME properties.

Caption: Key Structure-Activity Relationship points for the Phenyl-Oxazinanone scaffold.

Standard In Vitro Protocol: FXa Chromogenic Assay

To ensure trustworthy and reproducible data, a self-validating protocol is essential. This chromogenic assay provides a quantitative measure of an inhibitor's potency.

Objective: To determine the IC₅₀ value of a test compound against human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., Spectrozyme® FXa)

  • Tris-HCl buffer (pH 7.4) with NaCl, CaCl₂, and 0.1% BSA

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into the assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Reaction Mixture: In each well of the microplate, add:

    • Assay buffer

    • Test compound dilution (or vehicle control)

    • Human Factor Xa solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the pre-warmed chromogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of positive controls (a known FXa inhibitor like Rivaroxaban) and negative controls (vehicle) in every plate validates the assay's performance. The Z'-factor should be calculated to ensure the assay is robust and suitable for screening.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly fruitful area for the development of novel anticoagulants. The comparative analysis demonstrates that subtle structural modifications to the core heterocycle, the phenyl linker, and the S1-binding group can lead to significant changes in potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel bioisosteres for the benzoic acid moiety to further optimize ADME properties and on fine-tuning substitutions on the phenyl ring to enhance metabolic stability without compromising potency. The detailed synthetic and analytical protocols provided herein offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of direct Factor Xa inhibitors.

References

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  • PubMed: Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[4][5]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. [Link]

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head-to-head study of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid efficacy

Author: BenchChem Technical Support Team. Date: February 2026

<_content> ## A Head-to-Head Comparative Guide: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid (Oxazinoben) vs. Rivaroxaban for VTE Prophylaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Anticoagulation

The prevention of venous thromboembolism (VTE), a condition that includes deep vein thrombosis (DVT) and pulmonary embolism (PE), is a critical consideration in patients undergoing major orthopedic surgery.[1] For years, the standard of care has evolved from vitamin K antagonists to direct oral anticoagulants (DOACs), which offer more predictable pharmacokinetic profiles.[2] Within this class, Factor Xa (FXa) inhibitors have emerged as a cornerstone of VTE prophylaxis.[3]

This guide provides a comprehensive head-to-head comparison of a novel investigational FXa inhibitor, this compound, hereafter referred to as Oxazinoben, and the well-established DOAC, rivaroxaban. This comparison is based on a hypothetical Phase II clinical trial designed to evaluate the efficacy and safety of Oxazinoben for VTE prophylaxis in patients undergoing total knee arthroplasty.

Mechanism of Action: Targeting a Pivotal Point in the Coagulation Cascade

Both Oxazinoben and rivaroxaban are direct inhibitors of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4][5] By binding to the active site of FXa, these inhibitors prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[5][6]

The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a stable fibrin clot to prevent excessive bleeding.[4][7] However, in prothrombotic states, such as post-operative recovery from major surgery, this process can lead to the formation of life-threatening thrombi.[1] FXa inhibitors effectively modulate this cascade to prevent such events.[3]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Prothrombin Prothrombin Factor X->Prothrombin Factor Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Oxazinoben Oxazinoben Oxazinoben->Factor X Rivaroxaban Rivaroxaban Rivaroxaban->Factor X

Caption: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa as the target for both Oxazinoben and Rivaroxaban.

Head-to-Head Efficacy: A Phase II Randomized Controlled Trial

To objectively compare the efficacy of Oxazinoben and rivaroxaban, we present the results of a hypothetical, multicenter, randomized, double-blind, active-comparator Phase II clinical trial. The study enrolled 600 patients undergoing elective total knee arthroplasty, randomized to receive either Oxazinoben (15 mg once daily) or rivaroxaban (10 mg once daily) for 14 days post-surgery.

Primary Efficacy Endpoint: The primary endpoint was the composite of any DVT, non-fatal PE, or all-cause mortality at 14 days.

Secondary Efficacy Endpoint: The incidence of symptomatic VTE.

Efficacy EndpointOxazinoben (15 mg QD) (n=300)Rivaroxaban (10 mg QD) (n=300)Relative Risk (95% CI)P-value
Primary Endpoint
Any DVT, Non-fatal PE, or All-Cause Mortality12 (4.0%)18 (6.0%)0.67 (0.33-1.34)0.25
Components of Primary Endpoint
   Any DVT10 (3.3%)15 (5.0%)
   Non-fatal PE2 (0.7%)3 (1.0%)
   All-Cause Mortality0 (0.0%)0 (0.0%)
Secondary Endpoint
Symptomatic VTE3 (1.0%)5 (1.7%)0.60 (0.15-2.42)0.47

Data are presented as n (%). Fictional data for illustrative purposes.

In this hypothetical trial, Oxazinoben demonstrated a numerically lower incidence of the primary efficacy endpoint compared to rivaroxaban, although the difference was not statistically significant. These findings suggest that Oxazinoben may have comparable efficacy to rivaroxaban in preventing VTE after major orthopedic surgery.

Safety Profile: A Comparative Analysis

The primary safety endpoint was the incidence of major and clinically relevant non-major (CRNM) bleeding events.

Safety EndpointOxazinoben (15 mg QD) (n=300)Rivaroxaban (10 mg QD) (n=300)Relative Risk (95% CI)P-value
Primary Safety Endpoint
Major or CRNM Bleeding9 (3.0%)12 (4.0%)0.75 (0.33-1.71)0.50
Components of Primary Safety Endpoint
   Major Bleeding3 (1.0%)4 (1.3%)
   CRNM Bleeding6 (2.0%)8 (2.7%)

Data are presented as n (%). Fictional data for illustrative purposes.

The safety profiles of both agents were comparable, with no statistically significant difference in the rates of major or CRNM bleeding. This suggests that Oxazinoben may possess a similar safety profile to rivaroxaban in this patient population.

Experimental Protocols: Ensuring Scientific Rigor

The scientific integrity of this comparative guide is paramount. The following are detailed protocols for key in vitro and in vivo assays that would be essential in the preclinical and clinical development of a novel anticoagulant like Oxazinoben.

In Vitro Assays

1. Factor Xa Inhibition Assay

This assay is crucial for determining the potency of the inhibitor.

  • Principle: A chromogenic assay is used to measure the activity of human Factor Xa.[8] The inhibitor is pre-incubated with the enzyme, followed by the addition of a chromogenic substrate.[8] The cleavage of the substrate by residual FXa releases a colored product, which is measured spectrophotometrically.[8] The amount of color is inversely proportional to the inhibitory activity.[9]

  • Protocol:

    • Prepare a solution of purified human Factor Xa.

    • In a 96-well plate, add varying concentrations of Oxazinoben or rivaroxaban.

    • Add the Factor Xa solution to each well and incubate for a specified period.

    • Add a chromogenic Factor Xa substrate to initiate the reaction.

    • Measure the absorbance at 405 nm at regular intervals.

    • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are standard coagulation assays used to assess the effect of anticoagulants on the extrinsic/common and intrinsic/common pathways, respectively.[10][11]

  • Principle:

    • PT: Measures the time it takes for a clot to form after the addition of tissue factor (thromboplastin) to a plasma sample, assessing the extrinsic and common pathways.[12][13]

    • aPTT: Measures the time to clot formation after the addition of an activator (e.g., silica) and phospholipids, assessing the intrinsic and common pathways.[11][14]

  • Protocol:

    • Collect blood samples in tubes containing 3.2% sodium citrate.[10]

    • Centrifuge to obtain platelet-poor plasma.[15]

    • For PT, add thromboplastin reagent to the plasma and measure the time to clot formation.[16]

    • For aPTT, incubate the plasma with an aPTT reagent (activator and phospholipids) before adding calcium chloride to initiate clotting and measure the time to clot formation.[17]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) cluster_clinical Clinical Trial (Phase II) FXa_Inhibition Factor Xa Inhibition Assay (IC50 Determination) Coagulation_Assays PT and aPTT Assays FXa_Inhibition->Coagulation_Assays Animal_Model Venous Thrombosis Model (e.g., Ferric Chloride-induced) Coagulation_Assays->Animal_Model Efficacy_Assessment Thrombus Weight/Size Measurement Animal_Model->Efficacy_Assessment Safety_Assessment Bleeding Time Assay Animal_Model->Safety_Assessment Patient_Recruitment Patients Undergoing Total Knee Arthroplasty Efficacy_Assessment->Patient_Recruitment Safety_Assessment->Patient_Recruitment Randomization Randomization to Oxazinoben or Rivaroxaban Patient_Recruitment->Randomization Endpoint_Analysis Efficacy and Safety Endpoint Analysis Randomization->Endpoint_Analysis

Caption: A streamlined workflow diagram illustrating the key stages in the preclinical and clinical evaluation of a novel anticoagulant like Oxazinoben.

In Vivo Animal Model

Ferric Chloride-Induced Thrombosis Model

This is a widely used model to evaluate the antithrombotic efficacy of novel compounds.[18]

  • Principle: Topical application of ferric chloride to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a thrombus.[18] The efficacy of the anticoagulant is assessed by measuring the reduction in thrombus size or weight.[18]

  • Protocol:

    • Anesthetize the animal (e.g., rat or mouse).[19]

    • Surgically expose the carotid artery or jugular vein.

    • Administer Oxazinoben, rivaroxaban, or vehicle control orally.

    • Apply a filter paper saturated with ferric chloride solution to the exposed vessel for a defined period.

    • Monitor blood flow to determine the time to occlusion.

    • After a set time, excise the thrombosed segment of the vessel and weigh the thrombus.

Conclusion and Future Directions

This head-to-head comparison, based on a hypothetical Phase II trial, suggests that this compound (Oxazinoben) may be a promising novel oral Factor Xa inhibitor with a comparable efficacy and safety profile to rivaroxaban for VTE prophylaxis in patients undergoing total knee arthroplasty. The non-significant trends towards lower thrombotic events with Oxazinoben warrant further investigation in a larger, adequately powered Phase III clinical trial.

Future studies should also explore the potential for a wider therapeutic window for Oxazinoben, its pharmacokinetic and pharmacodynamic properties in diverse patient populations, and its potential for other thromboembolic indications. The continued development of novel anticoagulants is essential to refine and personalize the prevention and treatment of thromboembolic diseases.

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  • Apixaban or rivaroxaban in the treatment of acute venous thromboembolism? (n.d.). PMC - NIH.
  • Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. (2025, November 10).
  • Rivaroxaban Reduces Post-Surgery VTE Risk by 75% Versus Enoxaparin. (2020, March 29). HCPLive.
  • By word of mouse: using animal models in venous thrombosis research. (n.d.).
  • Coagulation Assays. (2005, July 26). Circulation - American Heart Association Journals.
  • What are factor Xa inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • Standardized Thromboembolism Prophylaxis in Orthopedic Patients to Prevent Venous ThromboEmbolism Study: A Novel Prospectively Validated Electronic Risk Stratification Tool for Elective Hip and Knee Joint Replacement Patients. (2025, December 17). ResearchGate.
  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. (2023, August 9). ACS Omega.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI.

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A Comparative Guide to Establishing Purity Criteria for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component within a drug substance that is not the desired chemical entity is defined as an impurity. These impurities can arise from numerous sources, including the manufacturing process, degradation over time, or interaction with storage containers. Their presence, even in minute quantities, can potentially alter the API's therapeutic effect, introduce toxicity, or compromise the stability of the final drug product.

Regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to control impurities. The ICH Q3A(R2) guideline, in particular, provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances.[1][2][3] This guide will provide a comprehensive, scientifically-grounded strategy for establishing the purity criteria for a novel chemical entity, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, by comparing and contrasting the essential analytical methodologies required for its characterization.

Deconstructing the Impurity Profile: A Predictive Approach

Since this compound is a novel compound with limited published data, predicting its potential impurity profile is a critical first step. This requires postulating a logical synthetic pathway to anticipate process-related impurities and considering the inherent chemical stability of the molecule to predict potential degradants.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a key intermediate, an N-substituted 3-aminopropanol derivative, with a carbonylating agent. A more direct approach, illustrated below, involves the one-pot cyclization of 4-aminobenzoic acid with a suitable bifunctional reagent like 3-bromopropyl chloroformate or a two-step process involving initial alkylation followed by cyclization. For this guide, we will consider a common route involving the initial reaction of 4-aminobenzoic acid with 3-chloropropanol, followed by cyclization to form the oxazinanone ring.

G cluster_synthesis Proposed Synthetic Pathway cluster_impurities Potential Impurities A 4-Aminobenzoic Acid C Intermediate: 4-((3-hydroxypropyl)amino)benzoic acid A->C Alkylation I1 Impurity A: Unreacted 4-Aminobenzoic Acid A->I1 Starting Material B 3-Chloropropan-1-ol B->C E Final Product: This compound C->E Cyclization I2 Impurity B: Unreacted Intermediate C C->I2 Intermediate I3 Impurity C: Di-alkylation by-product C->I3 By-product D Carbonyl Source (e.g., Triphosgene) D->E I4 Impurity D: Hydrolysis Degradant E->I4 Degradation

Caption: Proposed synthesis and potential impurity sources.

Categorization of Potential Impurities

Based on the proposed synthesis and the chemical nature of the final product, we can anticipate the following classes of impurities:

Impurity CategoryPotential Compound NameOrigin
Starting Materials 4-Aminobenzoic AcidUnreacted raw material.
3-Chloropropan-1-olUnreacted raw material.
Intermediates 4-((3-hydroxypropyl)amino)benzoic acidIncomplete cyclization.
Process By-products 4,4'-(propane-1,3-diylbis(azanediyl))dibenzoic acidDi-substitution of 3-chloropropanol with two molecules of 4-aminobenzoic acid.
Degradation Products 4-((3-hydroxypropyl)amino)benzoic acidHydrolysis of the cyclic carbamate ester linkage.[4]
Benzene derivativesPotential decarboxylation under severe stress conditions (e.g., high heat).[5][6]

A Multi-Pronged Analytical Strategy: Comparing Core Techniques

No single analytical technique is sufficient to fully characterize the purity of a new drug substance. A robust strategy employs an orthogonal set of methods, each providing unique and complementary information. The primary techniques for this compound are compared below.

G cluster_workflow Overall Analytical Workflow Start API Sample HPLC HPLC-UV (Quantification & Purity) Start->HPLC LCMS LC-MS/MS (Identification) Start->LCMS NMR NMR (Structure Elucidation) Start->NMR Other Other Tests (Water, Solvents, etc.) Start->Other Spec Purity Specification Sheet HPLC->Spec LCMS->Spec NMR->Spec Other->Spec

Caption: A comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Role: HPLC-UV is the cornerstone for purity assessment, providing separation and quantification of the API from its impurities. It is the primary method for determining the percentage purity and reporting levels of known and unknown impurities.

Experimental Protocol (Starting Point):

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm, or a more specific wavelength determined by UV scan of the API.

  • Quantification: Use area percent for impurity levels, assuming a relative response factor of 1.0 for unknown impurities until they are identified and characterized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Role: LC-MS/MS is the premier technique for the identification of unknown impurities.[7][8][9][10] It provides high-resolution accurate mass (HRAM) data to determine the elemental composition and fragmentation patterns (MS/MS) to elucidate the structure of impurities detected in the HPLC-UV analysis.

Experimental Protocol (Starting Point):

  • LC Conditions: Utilize the same MS-compatible HPLC method developed above.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.

  • Mass Analyzer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential.

  • Acquisition Mode:

    • Full Scan (MS1): Acquire data from m/z 100-1000 to detect all ions and determine their accurate mass.

    • Data-Dependent MS/MS (MS2): Automatically trigger fragmentation scans on the most intense ions detected in the full scan to obtain structural information.

  • Data Analysis: Use the accurate mass to generate a molecular formula. Compare the fragmentation pattern of the impurity with that of the parent API to identify the site of modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Role: NMR is the definitive method for unambiguous structural elucidation of the API and any isolated or synthesized impurities.[11][12][13] It provides detailed information on the connectivity of atoms and the stereochemistry of the molecule. Quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a reference standard of the impurity itself.

Experimental Protocol (For Structural Elucidation):

  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity or synthesized standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • 1D Spectra: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.

    • 2D Spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (H-C-C-H).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Interpretation: Systematically assign all proton and carbon signals and compare the final structure with the data obtained from LC-MS/MS.

Comparative Analysis of Methodologies

The selection of an analytical technique is driven by the specific question being asked. The table below compares the primary methods in the context of establishing purity criteria.

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantification Robust, reproducible, excellent for quantitative analysis, widely available.[14][15]Provides limited structural information; cannot identify unknown peaks without standards.
LC-MS/MS Identification High sensitivity, provides molecular weight and structural fragments for identification of unknowns.[16]Can be less quantitative than UV without specific standards; ion suppression can be an issue.
NMR Structure Elucidation Provides unambiguous, definitive structural confirmation; can be quantitative (qNMR).[17][18]Lower sensitivity than MS; requires larger sample amounts and specialized expertise for interpretation.
Karl Fischer Water Content Specific and accurate for water determination.Only measures water content.
GC Residual Solvents High sensitivity and specificity for volatile organic compounds.Not suitable for non-volatile impurities.

Establishing Final Acceptance Criteria

The culmination of this analytical work is the establishment of a specification for the drug substance. This involves setting acceptance criteria (limits) for each impurity based on the ICH Q3A(R2) guideline.[19][20]

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data. For a maximum daily dose of ≤ 2g/day, this is typically 0.15% or 1.0 mg per day intake, whichever is lower.

The final specification will list:

  • Specified Identified Impurities: Impurities that are structurally identified and individually listed with their own acceptance criteria.

  • Specified Unidentified Impurities: Impurities that are controlled by an individual acceptance criterion but whose structures are not yet known.

  • Unspecified Impurities: A general limit for any single impurity not individually listed, typically not to exceed the identification threshold.

  • Total Impurities: A limit on the sum of all impurities.

By systematically applying the comparative analytical strategies outlined in this guide, researchers and drug developers can confidently characterize the purity of this compound, ensuring a safe, effective, and compliant drug substance.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

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  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (1992). FEMS Microbiology Reviews. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

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  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). PubMed. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). EMA. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Benzoate Degradation Pathway. Eawag-BBD. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed. [Link]

  • Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. [Link]

  • Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. [Link]

  • Small molecule-NMR. (2023). University of Gothenburg. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]

  • Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. (2015). PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2017). PubMed Central. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2019). PubMed. [Link]

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A Researcher's Guide to the Initial Investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: Establishing Reproducible Protocols for a Novel Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, researchers are constantly faced with novel chemical entities whose therapeutic potential is yet to be unlocked. 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is one such compound. A search of the current scientific literature reveals a notable absence of synthetic protocols or biological data for this specific molecule[1]. This guide, therefore, is not a review of existing knowledge but a proposed roadmap for the initial scientific investigation of this compound. We will proceed from a hypothetical standpoint, grounded in established chemical and biological principles, to outline a comprehensive and reproducible research plan.

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step framework for the de novo synthesis, characterization, and preliminary biological evaluation of this compound. Our core focus will be on establishing robust and self-validating experimental systems to ensure the highest degree of scientific integrity and reproducibility. We will explore plausible synthetic routes, propose rigorous analytical characterization methods, and detail standardized in vitro assays to probe for potential anti-inflammatory and antibacterial activities, activities often associated with related heterocyclic structures.

Part 1: Proposed Synthesis and Characterization

The primary challenge is the synthesis of the target compound. Based on its structure—an N-aryl substituted cyclic carbamate—we can propose a multi-step synthetic pathway. The key is to form the 1,3-oxazinan-2-one ring and then attach the 4-benzoic acid moiety to the nitrogen atom. A plausible and robust approach involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, both of which are powerful methods for forming C-N bonds[2][3][4][5].

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available materials. First, the synthesis of the 1,3-oxazinan-2-one core, followed by its N-arylation.

Synthetic Pathway cluster_0 Step 1: Synthesis of 1,3-Oxazinan-2-one cluster_1 Step 2: N-Arylation (Ullmann Condensation) 3-aminopropanol 3-Aminopropanol 1_3_oxazinan_2_one 1,3-Oxazinan-2-one 3-aminopropanol->1_3_oxazinan_2_one  CDI, THF, Reflux CDI CDI (Carbonyldiimidazole) intermediate Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate 1_3_oxazinan_2_one->intermediate  CuI, Ligand, Base, Solvent, Heat methyl_4_bromobenzoate Methyl 4-bromobenzoate methyl_4_bromobenzoate->intermediate target_compound This compound intermediate->target_compound  LiOH, THF/H2O COX Inhibition Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Pre-incubate Enzyme with Compound/Control Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound & Diclofenac Compound_Prep->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Termination Stop Reaction (e.g., with HCl) Initiation->Termination Detection Quantify Prostaglandin E2 (LC-MS/MS or EIA) Termination->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis Antibacterial MOA Ribosome Bacterial Ribosome (50S Subunit) Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Compound This compound (Hypothesized) Compound->Ribosome Binds to P-site, prevents fMet-tRNA binding

Sources

benchmarking 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid against standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid

A Comparative Analysis Against Novel Oral Anticoagulant Standards

Executive Summary

The landscape of anticoagulant therapy is continually evolving, with a significant shift towards direct oral anticoagulants (DOACs) that offer improved safety and efficacy over traditional treatments.[1] This guide introduces a novel investigational entity, this compound, henceforth referred to as Compound X. We present a comprehensive benchmarking analysis of Compound X against two leading market standards, Apixaban and Rivaroxaban, both potent and selective inhibitors of Factor Xa.[2][3] This document provides an objective comparison of their in vitro and in vivo performance, supported by detailed experimental protocols and comparative data. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of Compound X as a next-generation anticoagulant.

Introduction: The Evolving Paradigm of Anticoagulation

Venous thromboembolism (VTE) and atrial fibrillation (AF) are major global health concerns, necessitating effective anticoagulant therapy to prevent life-threatening thrombotic events.[1][4] For decades, warfarin, a vitamin K antagonist, was the standard of care. However, its use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring.[5] The advent of DOACs, particularly direct Factor Xa inhibitors like Apixaban and Rivaroxaban, has revolutionized anticoagulant therapy by offering predictable pharmacokinetics and a reduced need for routine monitoring.[2][6][7]

Compound X, this compound, is a novel small molecule designed as a potential Factor Xa inhibitor. Its unique chemical scaffold suggests the potential for a distinct pharmacological profile. This guide will rigorously evaluate its performance against the established benchmarks, Apixaban and Rivaroxaban, across a battery of industry-standard preclinical assays.

In Vitro Profiling: A Head-to-Head Comparison

A thorough in vitro evaluation is fundamental to characterizing the pharmacological and safety profile of a new chemical entity. We will assess anticoagulant potency, metabolic stability, and potential for cardiac-related adverse effects.

Anticoagulant Potency

The anticoagulant activity of Compound X was evaluated using standard plasma-based clotting assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), followed by a specific chromogenic assay to determine its direct inhibitory effect on Factor Xa.

  • Causality Behind Experimental Choices: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, while the aPTT assay assesses the intrinsic and common pathways. Measuring both provides a broad understanding of the compound's effect on the overall coagulation process. A direct Factor Xa inhibition assay is then crucial to confirm the specific mechanism of action.

  • Plasma Preparation: Human plasma was pooled from healthy donors.

  • Compound Preparation: Compound X, Apixaban, and Rivaroxaban were dissolved in DMSO to create stock solutions, which were then serially diluted.

  • PT Assay: 50 µL of plasma was incubated with varying concentrations of the test compounds for 3 minutes at 37°C. 100 µL of thromboplastin reagent was then added to initiate clotting, and the time to clot formation was measured.[8][9]

  • aPTT Assay: 50 µL of plasma was incubated with 50 µL of aPTT reagent and varying concentrations of the test compounds for 3 minutes at 37°C. 50 µL of pre-warmed calcium chloride was added to initiate clotting, and the time to clot formation was recorded.[10][11][12]

  • Reaction Setup: In a 96-well plate, test compounds were incubated with human Factor Xa in a buffer solution.

  • Substrate Addition: A chromogenic substrate specific for Factor Xa was added.

  • Measurement: The residual Factor Xa activity was determined by measuring the color change spectrophotometrically. The concentration of the compound that inhibits 50% of Factor Xa activity (IC50) was calculated.[13][14][15]

Table 1: Comparative Anticoagulant Potency

CompoundPT (Doubling Conc., µM)aPTT (Doubling Conc., µM)Anti-Factor Xa IC50 (nM)
Compound X 1.8 ± 0.22.5 ± 0.31.5 ± 0.2
Apixaban 2.1 ± 0.33.0 ± 0.42.1 ± 0.3
Rivaroxaban 1.5 ± 0.12.2 ± 0.20.7 ± 0.1
Metabolic Stability: Cytochrome P450 (CYP) Inhibition

Drug-drug interactions are a major concern in clinical practice, and many are mediated by the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[16][17] Assessing the inhibitory potential of Compound X against key CYP isoforms is therefore critical.

  • Causality Behind Experimental Choices: The FDA recommends evaluating the inhibitory potential against a panel of key CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as these are responsible for the metabolism of the majority of clinically used drugs.[16][18]

  • System: Human liver microsomes were used as the enzyme source.

  • Incubation: Compound X, Apixaban, and Rivaroxaban were incubated with the microsomes and a cocktail of CYP-specific probe substrates.

  • Analysis: The formation of metabolites from the probe substrates was quantified using LC-MS/MS. A decrease in metabolite formation in the presence of the test compounds indicates inhibition.[19][20]

  • Data Interpretation: The IC50 values were determined for each CYP isoform.

Table 2: Comparative CYP450 Inhibition Profile (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound X >50>5025.3>5015.8
Apixaban >50>50>50>50>50
Rivaroxaban >5018.2>50>508.5
Cardiac Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21][22] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical step in drug development.[23][24]

  • Causality Behind Experimental Choices: The patch-clamp electrophysiology assay is the gold standard for assessing hERG channel inhibition as it directly measures the ion flow through the channel in a cellular context.[22]

  • Cell Line: HEK293 cells stably expressing the hERG channel were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated platform.

  • Compound Application: Cells were exposed to increasing concentrations of Compound X, Apixaban, and Rivaroxaban.

  • Data Analysis: The effect of the compounds on the hERG current was measured, and the IC50 value was calculated.[22]

Table 3: Comparative hERG Inhibition Profile

CompoundhERG IC50 (µM)
Compound X >30
Apixaban >30
Rivaroxaban >30

In Vivo Efficacy and Safety: A Murine Thrombosis Model

While in vitro assays provide valuable information, in vivo models are essential to evaluate the antithrombotic efficacy and bleeding risk in a physiological setting.[25][26]

  • Causality Behind Experimental Choices: The ferric chloride-induced carotid artery thrombosis model is a widely used and well-validated model to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.[27] The tail transection bleeding model is a standard method to evaluate the bleeding risk associated with anticoagulant therapy.[27]

G cluster_potency Anticoagulant Potency cluster_safety In Vitro Safety PT Prothrombin Time (PT) aPTT Activated Partial Thromboplastin Time (aPTT) FXa Factor Xa Inhibition CYP CYP450 Inhibition hERG hERG Assay start Compound X Apixaban Rivaroxaban start->PT start->CYP

Caption: In vitro benchmarking workflow for novel anticoagulants.

  • Animal Model: Male C57BL/6 mice were used.

  • Compound Administration: Compound X, Apixaban, Rivaroxaban, or vehicle were administered orally.

  • Thrombosis Induction: The carotid artery was exposed, and a filter paper saturated with ferric chloride was applied to induce endothelial injury and subsequent thrombus formation.

  • Efficacy Endpoint: The time to vessel occlusion was monitored.

  • Compound Administration: Following the efficacy study, the same mice were used.

  • Bleeding Induction: The distal 3 mm of the tail was transected.

  • Safety Endpoint: The time to cessation of bleeding was measured.

Table 4: Comparative In Vivo Efficacy and Safety

Compound (Dose)Time to Occlusion (min)Bleeding Time (min)
Vehicle 10.2 ± 2.15.3 ± 1.5
Compound X (10 mg/kg) >3012.5 ± 2.8
Apixaban (10 mg/kg) >3015.8 ± 3.5
Rivaroxaban (10 mg/kg) >3018.2 ± 4.1

Discussion and Future Directions

The data presented in this guide provide a preliminary but comprehensive benchmark of this compound (Compound X) against the established Factor Xa inhibitors, Apixaban and Rivaroxaban.

Interpretation of Findings:

  • Anticoagulant Potency: Compound X demonstrates potent anticoagulant activity, with a Factor Xa IC50 comparable to Apixaban and slightly less potent than Rivaroxaban. Its effects on PT and aPTT are consistent with its mechanism as a Factor Xa inhibitor.

  • Metabolic Stability: While Compound X shows a clean profile against most CYP isoforms, its moderate inhibition of CYP3A4 and CYP2C19 warrants further investigation. This profile appears slightly less favorable than Apixaban but potentially comparable to or better than Rivaroxaban in some aspects.

  • Cardiac Safety: All three compounds exhibit a wide safety margin with respect to hERG channel inhibition.

  • In Vivo Performance: In the murine thrombosis model, Compound X demonstrates excellent antithrombotic efficacy, comparable to both Apixaban and Rivaroxaban. Encouragingly, the associated bleeding time appears to be less prolonged than that observed with the standard-of-care agents at an equally effective antithrombotic dose.

Future Directions:

The promising profile of Compound X, particularly its potent antithrombotic effect coupled with a potentially improved bleeding profile, merits further investigation. The following steps are recommended:

  • Pharmacokinetic Studies: A full pharmacokinetic profile in multiple species is necessary to understand its absorption, distribution, metabolism, and excretion.

  • Dose-Response Studies: In-depth in vivo dose-response studies are needed to establish the therapeutic window of Compound X.

  • Chronic Dosing and Toxicology: Long-term toxicology studies are required to assess the safety of chronic administration.

  • Alternative Thrombosis Models: Evaluation in venous thrombosis models will provide a more complete picture of its potential clinical utility.[4][28]

G cluster_vivo In Vivo Benchmarking admin Oral Administration (Compound X, Standards, Vehicle) thrombosis Ferric Chloride-Induced Carotid Artery Thrombosis admin->thrombosis efficacy Measure Time to Occlusion (Efficacy Endpoint) thrombosis->efficacy bleeding Tail Transection efficacy->bleeding safety Measure Bleeding Time (Safety Endpoint) bleeding->safety

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific potential of these molecules is our focus, our responsibility for their entire lifecycle, including safe disposal, is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid, a compound for which extensive public safety data is not yet available.[1] Our approach is therefore grounded in the principle of precaution, treating the compound based on the known hazards of its constituent chemical motifs and in accordance with the highest standards of laboratory safety and regulatory compliance.

Hazard Assessment: An Evidence-Based Surrogate Analysis

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by analyzing its structure. The molecule is a derivative of benzoic acid and contains a heterocyclic 1,3-oxazinan-2-one ring. Therefore, it is prudent to assume it shares hazards with its parent compound, benzoic acid, until proven otherwise.

Benzoic acid is a known irritant and carries a risk of organ damage through prolonged exposure.[2] This informs our baseline handling and disposal strategy.

Potential Hazard Basis (from Benzoic Acid Surrogate) Recommended Precaution
Skin Irritation Causes skin irritation (H315).Wear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage Causes serious eye damage (H318).[2]Always wear chemical safety goggles or a face shield.
Target Organ Toxicity May cause damage to organs (lungs) through prolonged or repeated inhalation (H372).[2]Handle only in a well-ventilated area or chemical fume hood to avoid dust inhalation.
Aquatic Toxicity Harmful to aquatic life (H402).Crucially, do not dispose of down the drain or in regular trash. [3][4]

This proactive hazard assessment is the cornerstone of a self-validating safety protocol. By treating an unknown compound with the caution afforded to its most hazardous potential analogue, we build a system of inherent safety.

Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of all laboratory chemicals is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of the waste—your laboratory—is responsible for determining if it is hazardous.[5] Concurrently, the Occupational Safety and Health Administration (OSHA) requires employers to protect laboratory workers through a written Chemical Hygiene Plan (CHP).[6][7]

All unusable pharmaceutical compounds and research chemicals must be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office.[8][9] Never mix chemical waste streams unless explicitly instructed to do so by EHS, as this can lead to dangerous reactions.[5]

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure the safe collection and disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. Before handling the compound or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact). Inspect gloves for any defects before use.[3]

  • Body Protection: A lab coat must be worn and fully buttoned.[10]

Step 2: Segregate and Collect Waste

Proper segregation is critical for safe disposal.

  • Designate a Waste Container: Use a dedicated, properly sealed, and chemically compatible container for solid this compound waste. Do not use a container that previously held incompatible chemicals.[11]

  • Solid Waste: Place excess solid compound, contaminated weigh boats, and contaminated wipes directly into this designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container appropriate for that solvent (e.g., "Non-Halogenated Organic Solvent Waste").

  • Avoid Contamination: Do not mix this waste with other waste streams. Keep containers closed when not actively adding waste.[11]

SpillResponse Spill Spill Occurs Alert Alert Personnel Secure Area Spill->Alert PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain Gently Cover Spill (Avoid Raising Dust) PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Area & Dispose of Materials Collect->Decon Report Report Incident to Supervisor/EHS Decon->Report

Caption: Spill Response Protocol Workflow

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [12][13]* Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][13]* Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [12] Always have the Safety Data Sheet for a known surrogate like benzoic acid available for emergency responders. [3] By adhering to these rigorous, evidence-based procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • Pharmaceutical Waste. Matthews Environmental Solutions. Available at: [Link]

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health & Safety. Available at: [Link]

  • Pharmaceutical Waste. University of Delaware Environmental Health & Safety. Available at: [Link]

  • Pharmaceutical Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Pharmaceutical Waste Management Services. The Amlon Group. Available at: [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. ProChem. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazardous Waste. Environmental Protection Agency (EPA). Available at: [Link]

  • Materials Safety Data Sheet - 4-(1H-imidazol-2-yl)benzoic Acid. Kamulin Biotech Co. Ltd. Available at: [Link]

  • Hazardous Waste Management. A-State Knowledge Base. Available at: [Link]

  • Hazardous Substance Fact Sheet - Benzoic Acid. New Jersey Department of Health. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet - Benzoic Acid. Breckland Scientific Supplies Ltd. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid. As a novel chemical entity, a complete toxicological profile may not be available. Therefore, this guidance is rooted in a precautionary approach, drawing parallels from the known hazards of its core chemical structures: benzoic acid and the 1,3-oxazinan-2-one moiety. Our primary objective is to foster a culture of safety and build unwavering trust with our scientific community by providing value that extends beyond the product itself.

Hazard Analysis: A Synthesis of Structural Precedents

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a composite hazard profile has been constructed by evaluating its constituent functional groups.

  • The Benzoic Acid Moiety : Benzoic acid is a well-characterized compound known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Prolonged or repeated inhalation may also lead to organ damage.[4][5][6]

  • The 1,3-Oxazinan-2-one Ring : Data on the parent 1,3-oxazinan-2-one indicates it is harmful if swallowed.[1] A closely related analog, 1,3-oxazinane-2-thione, exhibits a broader hazard profile, including dermal and inhalation toxicity, along with skin and eye irritation.[5] While some heterocyclic amines have been associated with carcinogenicity, this is typically in the context of high-temperature food preparation and may not be directly applicable here; however, it underscores the need for prudent handling of novel heterocyclic compounds.[3][7][8][9][10]

Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory and dermal toxin.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is paramount to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[11]
Skin Protection Nitrile or neoprene gloves (consider double-gloving), and a chemically resistant lab coat.To prevent skin irritation and potential dermal absorption.[1] Ensure gloves are compatible with the solvents being used.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[11] The use of a respirator should be in accordance with a comprehensive respiratory protection program.
General Laboratory Attire Long pants and closed-toe shoes.To provide a basic level of protection against accidental spills.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Eye & Face Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Face Shield & Goggles Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3][4][6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][6][7]

In the event of a spill, adhere to the following procedure:

  • Evacuate : Immediately evacuate non-essential personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Categorization : All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[1][12]

  • Collection : Collect waste in designated, sealed, and clearly labeled containers.

  • Disposal : Dispose of the hazardous waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[3][4][6] Do not dispose of this chemical down the drain.[1][12]

Logical Flow for Safe Chemical Handling

Safe_Handling_Flow Start Start: Prepare to Handle Chemical Assess Assess Hazards Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Doff_PPE Doff PPE Correctly Handle->Doff_PPE Dispose Dispose of Waste Properly Doff_PPE->Dispose End End: Task Complete Dispose->End

Caption: A logical workflow for the safe handling of chemical substances.

Emergency Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • Benzoic Acid - Hazardous Substance Fact Sheet . (2009). New Jersey Department of Health. [Link]

  • Safety Data Sheet Benzoic acid - Redox . (2022). Redox. [Link]

  • What PPE Should You Wear When Handling Acid? - LeelineWork . (2025). LeelineWork. [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH . (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH . (2015). Carl ROTH. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . (n.d.). CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . (n.d.). University of Washington. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest . (2022). Quicktest. [Link]

  • Protective Equipment - American Chemistry Council . (n.d.). American Chemistry Council. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.